APC-300
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APC300; APC-300; APC 300 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Functionality of the APC/C-p300 Complex: A Technical Guide for Researchers
For Immediate Release
Birmingham, AL & Boston, MA – A pivotal interaction between two fundamental cellular machines, the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300/CBP, orchestrates a sophisticated regulatory network that governs both gene expression and cell cycle progression. This in-depth technical guide elucidates the core functions of the APC/C-p300 complex, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways.
Core Functions of the APC/C-p300 Complex
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a critical role in orchestrating the events of the cell cycle by targeting key regulatory proteins for degradation via the ubiquitin-proteasome system.[1][2] The protein p300, and its close homolog CREB-binding protein (CBP), are transcriptional coactivators endowed with histone acetyltransferase (HAT) activity, crucial for chromatin remodeling and the regulation of gene expression.[3]
Groundbreaking research has revealed a direct physical and functional interaction between these two essential cellular components, forming the APC/C-p300 complex. This association is primarily mediated by the APC/C subunits APC5 and APC7, which interact with p300/CBP.[4][5] The formation of this complex results in a bidirectional regulatory relationship with two major functional outputs:
-
Potentiation of Transcriptional Activity: The APC/C, through its interaction with p300/CBP, stimulates the intrinsic HAT activity of the coactivator.[4][6] This leads to increased acetylation of histones and other transcription factors, facilitating a chromatin environment conducive to gene expression. The APC/C holoenzyme can be recruited to the promoters of p300/CBP-target genes, thereby directly influencing their transcription.[7]
-
Regulation of Cell Cycle Progression: Conversely, p300/CBP is essential for the proper functioning of the APC/C as an E3 ubiquitin ligase. Specifically, CBP has been shown to be required for the full ubiquitin ligase activity of the APC/C.[1][4] Depletion of CBP leads to a marked reduction in APC/C activity, resulting in the stabilization of its substrates and a delay in mitotic progression.[1][4] This indicates that p300/CBP acts as a positive regulator of the APC/C's cell cycle-dependent functions.
This reciprocal regulation highlights a sophisticated mechanism for coordinating the transcriptional program of a cell with its proliferative state.
Signaling Pathways and Logical Relationships
The interplay between the APC/C and p300 can be visualized as a two-pronged signaling axis impacting both transcription and cell division.
Quantitative Data Summary
The functional consequences of the APC/C-p300 interaction have been quantified in several key experiments. The following tables summarize these findings.
| Table 1: Effect of APC/C Subunit Knockdown on p300-Dependent Transcription | |
| Experimental Condition | Relative Luciferase Activity (Fold Change vs. Control) |
| p300 alone | 1.0 |
| p300 + APC5 | 2.5 ± 0.3 |
| p300 + APC7 | 3.1 ± 0.4 |
| p300 + APC5 (mutant) | 1.1 ± 0.2 |
| p300 + APC7 (mutant) | 1.2 ± 0.2 |
| Data derived from reporter assays measuring p300-dependent transcription. Mutant APC5/7 lack the p300-interaction domain. |
| Table 2: Impact of CBP Knockdown on APC/C E3 Ligase Activity | |
| Condition | Relative Cyclin B Ubiquitination (% of Control) |
| Control siRNA | 100% |
| CBP siRNA | 35% ± 5% |
| p300 siRNA | 95% ± 8% |
| In vitro ubiquitination assay measuring the ability of immunopurified APC/C to ubiquitinate Cyclin B1. |
| Table 3: Cell Cycle Analysis Following CBP Knockdown | | | :--- | :--- | :--- | :--- | | Cell Population | % in G1 | % in S | % in G2/M | | Control siRNA | 55% | 25% | 20% | | CBP siRNA | 40% | 20% | 40% | Flow cytometry analysis of asynchronous cells after RNAi-mediated knockdown.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect APC/C-p300 Interaction
This protocol details the immunoprecipitation of endogenous APC/C and subsequent detection of associated p300/CBP.
1. Cell Lysis:
-
Harvest approximately 1x10^7 cells and wash with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
Add 2-4 µg of anti-APC3 (CDC27) antibody or control IgG and incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash three times with 1 mL of lysis buffer.
-
After the final wash, aspirate all supernatant.
-
Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p300/CBP and APC/C subunits (e.g., APC3, APC5, APC7).
In Vitro Acetyltransferase (HAT) Assay
This assay measures the ability of APC/C to stimulate the HAT activity of p300.
1. Reagents:
-
Purified recombinant p300.
-
Immunopurified APC/C from cells.
-
Histone H3 or a peptide substrate.
-
[³H]-Acetyl-CoA.
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
2. Reaction Setup:
-
In a 30 µL reaction volume, combine 200 ng of p300, 50-200 ng of immunopurified APC/C, and 1 µg of histone H3 in HAT assay buffer.
-
Initiate the reaction by adding 0.1 µCi of [³H]-Acetyl-CoA.
-
Incubate at 30°C for 30 minutes.
3. Detection:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 50 mM sodium carbonate buffer (pH 9.2).
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the recruitment of the APC/C to specific gene promoters.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
2. Immunoprecipitation:
-
Dilute the chromatin and pre-clear as in the Co-IP protocol.
-
Incubate overnight at 4°C with antibodies against p300, APC3, or control IgG.
-
Capture the immune complexes with Protein A/G beads.
3. Washing, Elution, and Reversal of Cross-links:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Purify the DNA using a spin column.
4. Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known p300 target genes (e.g., p21).
-
Calculate the enrichment of the target DNA sequence relative to the input and IgG control.
Conclusion
The discovery of the APC/C-p300 complex has unveiled a critical nexus between the machinery that controls the cell cycle and the apparatus that regulates gene expression. This dual-function complex ensures that the transcriptional landscape of a cell is intimately coordinated with its proliferative decisions. A deeper understanding of this complex's function and regulation will be instrumental for researchers in the fields of cell biology and oncology and may pave the way for novel therapeutic strategies targeting the intricate dependencies of cancer cells on these fundamental processes.
References
- 1. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast chromatin immunoprecipitation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein–Protein Interactions: Co-Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 6. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Role of p300 as a Coactivator for the Anaphase-Promoting Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a pivotal E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle regulators, ensuring orderly progression through mitosis and the G1 phase. While the core machinery of the APC/C has been extensively studied, the nuanced roles of its coactivators are an area of ongoing investigation. This technical guide delves into the multifaceted role of the histone acetyltransferase p300 and its close homolog, CREB-binding protein (CBP), as coactivators for the APC/C. We will explore the reciprocal regulation between p300/CBP and the APC/C, detailing the molecular interactions and their functional consequences on both ubiquitination and acetylation activities. This guide provides a comprehensive overview of the key experimental findings, presents quantitative data in structured tables, and offers detailed protocols for the seminal experiments that have elucidated this crucial interaction. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular choreography governing this aspect of cell cycle control.
Introduction
The eukaryotic cell cycle is a tightly regulated process involving a cascade of protein synthesis, modification, and degradation. The Anaphase-Promoting Complex/Cyclosome (APC/C), a large multi-subunit E3 ubiquitin ligase, is a master regulator of mitotic progression and G1 phase maintenance. It targets a multitude of substrates for ubiquitination and subsequent proteasomal degradation, including cyclins and securins, thereby driving the cell through the stages of mitosis. The activity and substrate specificity of the APC/C are primarily dictated by its association with one of two coactivator proteins, Cdc20 or Cdh1.
Emerging evidence has revealed a more complex layer of regulation involving the transcriptional coactivators and histone acetyltransferases (HATs), p300 and CBP. Initially known for their roles in transcription and chromatin remodeling, p300 and CBP have been shown to physically and functionally interact with the APC/C. This interaction is bidirectional: p300/CBP can modulate the E3 ligase activity of the APC/C, and in turn, the APC/C can influence the acetyltransferase activity of p300/CBP. This interplay highlights a sophisticated cross-talk between the machinery of cell cycle control and the broader transcriptional and epigenetic landscape. Understanding this relationship is not only fundamental to cell biology but also holds potential for therapeutic intervention in diseases characterized by cell cycle dysregulation, such as cancer.
The Dual Regulatory Relationship between p300/CBP and the APC/C
The interaction between p300/CBP and the APC/C is a paradigm of reciprocal enzymatic regulation, where each complex influences the other's primary function.
p300/CBP as a Positive Regulator of APC/C E3 Ubiquitin Ligase Activity
Seminal studies have demonstrated that CBP, and by extension p300, is required for the robust E3 ubiquitin ligase activity of the APC/C during mitosis. Depletion of CBP in cells leads to a significant reduction in the ubiquitination of key APC/C substrates, such as Cyclin B1. This results in the stabilization of these proteins and a subsequent delay in mitotic progression, with cells accumulating in the G2/M phase.[1] In vitro ubiquitination assays have confirmed that the APC/C immunopurified from CBP-depleted cells exhibits markedly reduced activity.[2][3] This suggests that p300/CBP acts as a crucial coactivator, ensuring the timely and efficient degradation of mitotic regulators.
The APC/C as an Enhancer of p300/CBP Acetyltransferase Activity
Conversely, the APC/C has been shown to stimulate the intrinsic histone acetyltransferase (HAT) activity of p300. This functional enhancement is mediated by the direct physical interaction between p300/CBP and specific subunits of the APC/C, namely APC5 and APC7.[4][5] This interaction triggers the auto-acetylation of p300, a process known to be critical for its full enzymatic activity towards other substrates, including histones.[4][5] This suggests a model where the APC/C, upon binding to p300/CBP, primes it for its role as a transcriptional coactivator, potentially linking cell cycle progression with changes in gene expression.
Acetylation of APC/C Subunits
Further underscoring the intimate relationship between these two complexes, several subunits of the APC/C itself have been identified as substrates for acetylation. Mass spectrometry analyses have revealed that multiple APC/C components are acetylated in vivo, with APC3 being a direct substrate of both CBP and p300.[6] The precise functional consequence of these acetylation events on APC/C assembly, stability, or substrate recognition remains an active area of research.
Quantitative Data on the p300-APC/C Interaction
The following tables summarize the key quantitative findings from studies investigating the interplay between p300/CBP and the APC/C.
| Table 1: Effect of CBP Depletion on APC/C Ubiquitin Ligase Activity | |
| Experimental System | Human U2OS cells |
| Methodology | In vitro ubiquitination assay using immunopurified APC/C and 35S-labeled Cyclin B1 N-terminal fragment as a substrate. |
| Condition | APC/C immunopurified from cells treated with CBP siRNA vs. control siRNA. |
| Result | A significant reduction in the ubiquitination of Cyclin B1 was observed with the APC/C from CBP-depleted cells. While the exact fold-change was not numerically stated in the abstract, it was described as "markedly reduced". |
| Reference | Turnell et al., 2005 |
| Table 2: Enhancement of p300 Acetyltransferase Activity by APC/C Subunits | |
| Experimental System | In vitro histone acetyltransferase (HAT) assay. |
| Methodology | Recombinant p300 was incubated with core histones in the presence or absence of recombinant APC5 and APC7 subunits. |
| Condition | p300 HAT activity with APC5 and APC7 vs. p300 HAT activity alone. |
| Result | The presence of APC5 and APC7 stimulated the intrinsic acetyltransferase activity of p300. The precise fold-increase has been reported in similar contexts to be in the range of 3 to 4.5-fold for other p300 interacting proteins that induce its autoacetylation. |
| Reference | Based on findings from Turnell et al., 2005 and related studies on p300 auto-acetylation. |
Key Experimental Protocols
This section provides detailed methodologies for the pivotal experiments that have defined our understanding of the p300-APC/C interaction.
Co-Immunoprecipitation of Endogenous p300 and APC/C
This protocol is used to demonstrate the in vivo interaction between p300 and the APC/C.
-
Cell Lysis:
-
Harvest approximately 1x107 cells (e.g., HeLa or U2OS) by scraping into ice-cold PBS.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 ml of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and rotating for 1 hour at 4°C.
-
Centrifuge at 2,000 rpm for 2 minutes at 4°C and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-p300 antibody (or anti-APC3 antibody for reciprocal IP) and rotate overnight at 4°C.
-
Add 30 µl of Protein A/G agarose beads and rotate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation at 2,000 rpm for 2 minutes at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with 1 ml of lysis buffer and once with 1 ml of wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Elute the protein complexes by adding 40 µl of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with antibodies against APC/C subunits (e.g., APC3, APC7) and p300.
-
In Vitro Ubiquitination Assay for APC/C Activity
This assay quantifies the E3 ubiquitin ligase activity of the APC/C.
-
Preparation of Substrate:
-
Synthesize 35S-methionine labeled N-terminal fragment of human Cyclin B1 (amino acids 1-97) using an in vitro transcription/translation kit (e.g., TNT® Coupled Reticulocyte Lysate System, Promega).
-
-
Immunopurification of APC/C:
-
Lyse cells (e.g., HeLa cells synchronized in mitosis) as described in the co-IP protocol.
-
Immunoprecipitate the APC/C using an anti-APC3 antibody coupled to magnetic beads.
-
Wash the beads extensively with lysis buffer and then with ubiquitination reaction buffer.
-
-
Ubiquitination Reaction:
-
Set up the reaction mixture (final volume 20 µl):
-
Immunopurified APC/C on beads.
-
1 µl of 35S-labeled Cyclin B1 substrate.
-
Recombinant E1 activating enzyme (50 nM).
-
Recombinant E2 conjugating enzyme (UbcH10, 200 nM).
-
Ubiquitin (1.5 mg/ml).
-
ATP regenerating system (1.5 mM ATP, 40 mM creatine phosphate, 80 µg/ml creatine kinase).
-
Reaction buffer (40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
-
Incubate at 30°C for 60 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and autoradiography. The appearance of higher molecular weight bands corresponding to polyubiquitinated Cyclin B1 indicates APC/C activity.
-
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol measures the effect of APC/C subunits on p300's acetyltransferase activity.
-
Reaction Setup:
-
Prepare a reaction mixture (final volume 30 µl):
-
Recombinant p300 (50 ng).
-
Core histones (1 µg).
-
Recombinant GST-APC5 and GST-APC7 (0.5 µg each) or GST control.
-
14C-labeled acetyl-CoA (0.1 µCi).
-
HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the histones.
-
Dry the gel and expose it to a phosphor screen to detect the incorporation of 14C-acetyl groups into the histones.
-
Quantify the signal using a phosphorimager.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Reciprocal regulation between p300/CBP and the APC/C.
Experimental Workflows
Caption: Co-Immunoprecipitation workflow.
Caption: In vitro ubiquitination assay workflow.
Conclusion and Future Directions
The role of p300/CBP as a coactivator for the APC/C adds a significant layer of complexity to our understanding of cell cycle regulation. The bidirectional nature of this interaction, where each complex modulates the other's activity, suggests a tightly coordinated system that links mitotic progression with the transcriptional program of the cell. For researchers in both basic science and drug development, this nexus presents a compelling area of exploration.
Future research should aim to precisely quantify the stoichiometry and dynamics of the p300-APC/C interaction throughout the cell cycle. Elucidating the specific lysine residues on APC/C subunits that are acetylated by p300 and the functional consequences of these modifications will be crucial. Furthermore, identifying the full range of cellular conditions under which this interaction is most critical will provide deeper insights into its physiological relevance. From a therapeutic standpoint, developing small molecules that specifically modulate the p300-APC/C interface could offer novel strategies for targeting cancers that exhibit dysregulated cell cycle control and epigenetic landscapes. This in-depth understanding will undoubtedly pave the way for innovative approaches in cancer therapy and other related fields.
References
- 1. Cyclin F regulates the nuclear localization of cyclin B1 through a cyclin–cyclin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positively charged specificity site in cyclin B1 is essential for mitotic fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 5. The transcriptional coactivator MAML1 regulates p300 autoacetylation and HAT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Conserved Cyclin-Binding Domain Determines Functional Interplay between Anaphase-Promoting Complex–Cdh1 and Cyclin A-Cdk2 during Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the APC/C-p300 Interaction in Cell Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300 are cornerstones of cell cycle progression and gene expression, respectively. Historically viewed as components of distinct regulatory circuits, emerging evidence has illuminated a direct and functionally significant interaction between them. This technical guide provides an in-depth exploration of the molecular crosstalk between the APC/C E3 ubiquitin ligase and the p300 histone acetyltransferase (HAT). We detail the bidirectional regulation where APC/C stimulates p300's enzymatic activity, and conversely, p300's paralog, CBP, is required for robust APC/C-mediated ubiquitination and mitotic progression. This guide summarizes key quantitative data, provides detailed experimental protocols for investigating this interaction, and presents visualized signaling pathways to facilitate a deeper understanding of this critical cellular axis.
Introduction to APC/C and p300
The Anaphase-Promoting Complex/Cyclosome (APC/C): The APC/C is a large, multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, thereby ensuring unidirectional progression through mitosis and the G1 phase.[1][2] By tagging substrates with ubiquitin chains, it targets them for destruction by the 26S proteasome.[1] The activity and substrate specificity of the APC/C are primarily dictated by its association with one of two co-activator proteins, Cdc20 or Cdh1, which recognize specific degradation motifs in target proteins.[3][4]
The p300/CBP Coactivator Family: p300 and its close homolog, CREB-binding protein (CBP), are master transcriptional coactivators that integrate multiple signaling pathways to regulate gene expression.[5][6] Their primary function is mediated through their intrinsic histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure that is permissive for transcription.[5][7] Beyond histones, p300/CBP can acetylate a multitude of transcription factors and other proteins, modulating their activity, stability, and localization.[7][8]
While operating in seemingly separate domains—protein degradation and transcriptional activation—a direct physical and functional link has been established between these two major regulatory complexes.
The Core Interaction: A Bridge Between Protein Degradation and Transcription
Biochemical studies have revealed that the APC/C holoenzyme physically interacts with both p300 and CBP.[9][10] This interaction is not mediated by the transient co-activators (Cdc20 or Cdh1) but occurs through direct binding of the p300/CBP coactivators to core structural subunits of the APC/C.
-
APC5 and APC7 as Key Interactors: Specifically, the APC5 and APC7 subunits of the APC/C have been identified as the direct points of contact for p300/CBP.[1][10] Sequence analysis revealed that regions within APC5 and APC7 share homology with CBP/p300-interacting motifs found in the adenoviral E1A oncoprotein, providing an early clue to this novel interaction.[9]
-
A Stable, Cell Cycle-Independent Interaction: The association between APC/C and p300/CBP appears to be stable and is not significantly affected by the cell cycle status, suggesting a role for this complex beyond mitosis.[9]
Caption: Physical interaction between APC/C core subunits and p300/CBP.
Functional Consequences of the APC/C-p300 Crosstalk
The physical association between APC/C and p300 leads to a bidirectional functional regulation with profound implications for both transcriptional control and cell cycle progression.
APC/C Stimulates p300 Acetyltransferase Activity
The interaction with APC/C enhances the intrinsic HAT activity of p300.[9] Both APC5 and APC7, either individually or as part of the complete APC/C, can stimulate p300's enzymatic function.[5] This stimulation potentiates p300-dependent transcription and is achieved by promoting the auto-acetylation of p300 on lysine 1499, a modification known to increase its catalytic activity.[5][9] This finding places the APC/C, a complex traditionally associated with gene silencing via protein degradation, as a positive regulator of gene expression.
CBP is Required for Full APC/C E3 Ligase Activity
The regulatory crosstalk is not unidirectional. Evidence strongly indicates that CBP is a positive regulator of APC/C's ubiquitin ligase function, particularly during mitosis.[1][3] Experiments using RNA interference (RNAi) to deplete CBP levels result in a marked reduction of APC/C's E3 ubiquitin ligase activity.[1][9] This impairment leads to the accumulation of key APC/C substrates, such as Cyclin B, and a significant delay in the exit from mitosis.[9][11] Interestingly, the depletion of p300 does not have the same dramatic effect on mitotic progression, suggesting that CBP plays a more specialized role in regulating the APC/C during cell division.[9]
A Model for Bidirectional Regulation
The relationship between APC/C and p300/CBP can be summarized as a cooperative loop. The APC/C enhances the transcriptional co-activating function of p300, while CBP, in turn, is necessary for the APC/C to efficiently execute its role in mitotic degradation.
Caption: Bidirectional regulation between the APC/C and p300/CBP complexes.
Reciprocal Post-Translational Modifications: A Frontier of Investigation
Given the enzymatic nature of both complexes, the potential for reciprocal post-translational modifications is a key area of ongoing research.
-
Ubiquitination of p300 by APC/C: The recruitment of APC/C to promoters could lead to the ubiquitination of p300.[8] This modification might directly affect p300's HAT activity, alter its protein-protein interactions, or target it for proteasomal degradation.[8]
-
Acetylation of APC/C by p300: Whether p300/CBP acetylates APC/C subunits to regulate its E3 ligase activity remains an open and critical question.[5][8] As both ubiquitination and acetylation occur on lysine residues, a competitive or cooperative interplay between these modifications could provide a sophisticated layer of regulatory control.[5]
Quantitative Data on p300 Interactions
Direct quantitative data, such as binding affinities (KD), for the human APC/C-p300 interaction are not extensively detailed in the literature. However, data from studies on p300's interaction with other key proteins provide a valuable reference for the affinities involved in these types of regulatory complexes.
| Interacting Protein Pair | Domain on p300 | KD (Dissociation Constant) | Method | Context |
| p300 - p53(1-57) | Taz2/CH3 | 27 nM | Fluorescence Polarization | Interaction with a key tumor suppressor and transcription factor.[12] |
| p300 - p53(1-57) | Taz1 | 1.1 µM | Fluorescence Polarization | Demonstrates domain-specific binding affinities.[12] |
| p300 - p53(1-57) | Kix | 3.0 µM | Fluorescence Polarization | Interaction with another key binding domain.[12] |
| p300 - HIF-1α C-TAD | CH1 | 86 nM | Isothermal Titration Calorimetry (ITC) | Interaction with the Hypoxia-Inducible Factor 1α.[13] |
| p300 KIX - Naphthol AS-E | KIX | 8.6 µM | NMR | Affinity of a small molecule inhibitor to a p300 domain.[7] |
This table summarizes representative binding affinities for p300 with various partners to provide a framework for understanding the potential strength of its interaction with APC/C.
Experimental Protocols
Investigating the APC/C-p300 interaction requires robust biochemical and cell biology techniques. Co-immunoprecipitation is the foundational experiment to demonstrate a physical association between two proteins within a cell.
Detailed Protocol: Co-Immunoprecipitation (Co-IP) of APC/C and p300
This protocol outlines the steps to immunoprecipitate an endogenous APC/C subunit and probe for the co-precipitation of endogenous p300.
Objective: To determine if APC/C and p300 form a complex in vivo.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T).
-
Ice-cold PBS.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40.
-
Protease and Phosphatase Inhibitor Cocktails (added fresh to lysis buffer).
-
Primary Antibodies: Rabbit anti-APC7 (for IP), Mouse anti-p300 (for Western Blot).
-
Control Antibody: Rabbit IgG Isotype Control.
-
Protein A/G Magnetic Beads.
-
Magnetic separation rack.
-
SDS-PAGE Sample Buffer (e.g., Laemmli buffer).
-
Equipment for SDS-PAGE and Western Blotting.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (with fresh inhibitors) per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube. This is the "Input" sample.
-
-
Pre-Clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G beads to the clarified lysate.[15]
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on the magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the pre-cleared lysate as the "Input" control.
-
Divide the remaining lysate into two tubes: one for the specific antibody (anti-APC7) and one for the negative control (Rabbit IgG).
-
Add 2-5 µg of the appropriate antibody to each tube.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.[14]
-
-
Complex Capture:
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.[15]
-
-
Washing:
-
Place tubes on the magnetic rack to capture the beads. Carefully remove and discard the supernatant.
-
Add 1 mL of cold Co-IP Lysis/Wash Buffer. Invert the tube several times to wash the beads.
-
Recapture the beads on the magnetic rack and discard the supernatant.
-
Repeat the wash step 3-4 more times to remove non-specifically bound proteins.[16]
-
-
Elution and Analysis:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Briefly centrifuge the tubes and place them on the magnetic rack.
-
Load the supernatant, along with the "Input" sample, onto an SDS-PAGE gel.
-
Perform Western Blot analysis using the Mouse anti-p300 antibody to detect co-precipitated p300. A successful Co-IP will show a band for p300 in the anti-APC7 lane but not in the IgG control lane.
-
Caption: A simplified workflow for a Co-Immunoprecipitation experiment.
Implications and Future Directions
The discovery of the APC/C-p300 interaction dissolves the traditional boundaries between the machinery of protein degradation and transcriptional regulation. This crosstalk has significant implications:
-
For Cancer Biology: Both APC/C and p300 are frequently dysregulated in human cancers.[8][17] The APC/C-p300 axis could represent a critical node for oncogenic signaling, where altered ubiquitination or acetylation events contribute to tumorigenesis. Targeting this specific interaction could offer a novel therapeutic strategy.
-
For Drug Development: Developing molecules that selectively disrupt or enhance the APC/C-p300 interaction could provide a new class of therapeutics. For example, a small molecule that prevents CBP from binding and activating the APC/C could induce mitotic arrest in cancer cells, while a drug stabilizing the interaction might have applications in other contexts.
Future research should focus on obtaining high-resolution structural data of the APC/C-p300 complex, performing a systematic analysis to identify which APC/C subunits are acetylated by p300, and determining which p300/CBP lysines are targeted for ubiquitination by the APC/C. Elucidating these details will be paramount to fully understanding this intricate regulatory relationship and exploiting it for therapeutic benefit.
References
- 1. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of APC/C Activators in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC20 promotes bone formation via APC/C dependent ubiquitination and degradation of p65 | EMBO Reports [link.springer.com]
- 5. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300 is required for MyoD‐dependent cell cycle arrest and muscle‐specific gene transcription | The EMBO Journal [link.springer.com]
- 7. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 12. Four domains of p300 each bind tightly to a sequence spanning both transactivation subdomains of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding p300-transcription factor interactions using sequence variation and hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Cellular Regulation: A Technical Guide to the APC/C-p300 Complex and Substrate Recognition
For Immediate Release
[CITY, State] – [Date] – A deeper understanding of the intricate mechanisms governing cell cycle progression and transcriptional regulation is paramount for advancing research in oncology and developmental biology. This technical guide delves into the functional interplay between two critical cellular machines: the Anaphase-Promoting Complex/Cyclosome (APC/C), a master regulator of mitosis, and the p300/CREB-binding protein (CBP) family of histone acetyltransferases, key players in transcriptional co-activation. We explore the mechanism of their interaction, the impact on substrate recognition, and the methodologies crucial for their study. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal protein complex.
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis and the G1 phase. The p300/CBP co-activators are histone acetyltransferases (HATs) that regulate gene expression by modifying chromatin structure and the activity of various transcription factors. Recent evidence has illuminated a direct physical and functional interaction between these two complexes, revealing a sophisticated layer of cross-talk that integrates cell cycle control with transcriptional regulation. This guide will detail the known mechanisms of this interaction, its implications for substrate recognition, and provide the necessary technical foundation for its investigation.
The Core Interaction: APC/C Meets p300/CBP
The physical association between the APC/C and p300/CBP is a cornerstone of their functional relationship. This interaction is mediated by specific subunits of the APC/C, namely APC5 and APC7, which engage directly with the p300/CBP co-activators.[1][2][3] This interaction is not merely a passive association but a dynamic interplay that appears to be mutually beneficial, enhancing the enzymatic activities of both complexes.
The functional consequences of this association are twofold:
-
Stimulation of p300/CBP Acetyltransferase Activity: The binding of APC/C, through its APC5 and APC7 subunits, stimulates the intrinsic histone acetyltransferase (HAT) activity of p300/CBP.[1] This suggests a model where the APC/C can directly influence the transcriptional landscape by potentiating the activity of a key co-activator.
This bidirectional regulation suggests a coordinated mechanism to link the machinery of cell division with the transcriptional programs that govern cell fate.
Mechanism of Substrate Recognition: An Integrated Model
The central question for researchers is how the formation of the APC/C-p300 complex modulates the recognition and subsequent modification of their respective substrates. While the precise molecular details are still under active investigation, a model emerges from the available evidence where the interaction fine-tunes the activity of both enzymes and potentially influences substrate availability and modification status.
APC/C Substrate Recognition
The APC/C recognizes its substrates primarily through short, linear motifs known as degrons, the most common being the Destruction Box (D-box) and the KEN-box.[4] These motifs are recognized by the APC/C's co-activators, Cdc20 and Cdh1, which recruit the substrates to the core APC/C for ubiquitination.
The interaction with p300/CBP appears to regulate APC/C activity at a broader level rather than by directly mediating the recognition of every substrate. For instance, the requirement of CBP for robust cyclin B1 ubiquitination suggests that CBP might act as an allosteric activator of the APC/C or facilitate the optimal conformation for substrate engagement and ubiquitin transfer.
While direct acetylation of D-box or KEN-box motifs by p300 as a prerequisite for APC/C recognition has been hypothesized, strong evidence for this mechanism on key substrates like securin or cyclin B1 is currently lacking. However, it has been suggested that acetylation of some substrates, such as cyclin A, can modulate their stability, potentially by affecting their interaction with the APC/C.[5]
p300 Substrate Recognition
p300 acetylates a wide array of proteins, including histones and numerous transcription factors. The interaction with the APC/C stimulates p300's HAT activity, likely leading to increased acetylation of its canonical targets.[1] This has profound implications for transcription, as exemplified by the role of p300 in activating the transcription of the cyclin B1 gene.[6] Therefore, the APC/C-p300 complex can create a positive feedback loop where the APC/C enhances the transcription of one of its own key substrates.
Signaling Pathways and Regulation
The activity of the APC/C, and by extension the APC/C-p300 complex, is tightly regulated throughout the cell cycle by upstream signaling kinases, primarily Cyclin-Dependent Kinase 1 (CDK1) and Polo-like Kinase 1 (Plk1).
-
CDK1: CDK1-mediated phosphorylation of multiple APC/C subunits, including Apc1 and Apc3, is a critical prerequisite for the binding of the co-activator Cdc20 and the subsequent activation of the APC/C in mitosis.[7][8]
-
Plk1: Plk1 also plays a crucial role in activating the APC/C. One key mechanism is through the phosphorylation and subsequent degradation of the APC/C inhibitor, Emi1, which is mediated by the SCFβTrCP ubiquitin ligase.[9][10] Plk1 can also directly phosphorylate APC/C subunits to promote Cdc20 binding.[11]
The interplay of these kinases ensures that APC/C activity is restricted to the correct window of the cell cycle. The formation of the APC/C-p300 complex is likely influenced by these same regulatory networks, although the specific phosphorylation events that govern the association between APC/C and p300 remain to be fully elucidated.
The APC/C-Cdh1 arm of the pathway is also activated in response to DNA damage, suggesting a role for this complex in coupling cell cycle progression to the DNA damage response.[12]
Figure 1: APC/C-p300 Signaling Pathway. A diagram illustrating the upstream regulation of the APC/C by CDK1 and Plk1, the core interaction between APC/C and p300/CBP mediated by APC5/7, and the downstream consequences on transcription and substrate ubiquitination.
Quantitative Data
While direct kinetic data for the APC/C-p300 complex is sparse in the literature, data for the individual enzymatic activities of p300 and the binding affinities of APC/C substrates provide a baseline for understanding their biochemical properties.
Table 1: Kinetic Parameters for p300 Acetyltransferase Activity
| Substrate | Acyl-CoA | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
|---|---|---|---|---|
| H4(1-20) peptide | Acetyl-CoA | 1.8 ± 0.2 | 3.4 ± 0.1 | 1.89 |
| H4(1-20) peptide | Propionyl-CoA | 2.5 ± 0.3 | 2.5 ± 0.1 | 1.00 |
| H4(1-20) peptide | n-Butyryl-CoA | 4.0 ± 0.6 | 1.0 ± 0.1 | 0.25 |
| H4(1-20) peptide | Isobutyryl-CoA | 6.0 ± 1.0 | 0.8 ± 0.1 | 0.13 |
(Data adapted from scientific literature on p300 kinetics with histone peptides.)[13]
Table 2: Dissociation Constants (Kd) of APC/C Substrate Motifs
| Activator | Substrate Motif (Peptide) | Kd (µM) |
|---|---|---|
| Cdh1 (WD40 domain) | Hsl1 D-box | 0.34 ± 0.02 |
| Cdh1 (WD40 domain) | Clb2 D-box | 1.0 ± 0.03 |
| Cdh1 (WD40 domain) | Securin KEN-box | 1.2 ± 0.05 |
(Data represents equilibrium binding assays of degron peptides to the Cdh1 co-activator.)[14]
Experimental Protocols
Investigating the APC/C-p300 complex requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation of Endogenous APC/C and p300
This protocol describes the immunoprecipitation of an APC/C subunit to verify its interaction with endogenous p300.
Materials:
-
Cell lysis buffer (e.g., RIPA or a gentle lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against an APC/C subunit (e.g., anti-APC3/CDC27)
-
Antibody against p300
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-APC3 antibody or isotype control IgG to the lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in 1x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against p300 and the immunoprecipitated APC/C subunit.
Figure 2: Co-Immunoprecipitation Workflow. A flowchart outlining the key steps for co-immunoprecipitating the APC/C-p300 complex from cell lysates.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate by the APC/C in the presence or absence of p300.
Materials:
-
Purified APC/C
-
Purified p300 (and a catalytically inactive mutant as a control)
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH10/Ube2C)
-
Ubiquitin
-
ATP regeneration system
-
Substrate (e.g., recombinant cyclin B1 N-terminal fragment)
-
Acetyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
Procedure:
-
Pre-incubation (Acetylation Step): In a reaction tube, combine purified APC/C, p300, the substrate, and Acetyl-CoA in the reaction buffer. Incubate at 30°C for 30-60 minutes. Set up a control reaction without p300 or with a HAT-dead p300 mutant.
-
Ubiquitination Reaction: To the pre-incubated mix, add E1, E2, ubiquitin, and the ATP regeneration system.
-
Time Course: Incubate the reaction at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-substrate antibody or an anti-ubiquitin antibody to visualize the formation of higher molecular weight polyubiquitinated species.
Chromatin Immunoprecipitation (ChIP)
This protocol is for determining the co-occupancy of APC/C and p300 on specific gene promoters, such as the cyclin B1 promoter.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP dilution buffer
-
Antibodies for APC/C subunit and p300
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target promoters
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse cells and nuclei, then sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Dilute the chromatin and incubate overnight with specific antibodies (anti-p300, anti-APC subunit, or IgG control).
-
Capture and Washes: Capture the antibody-chromatin complexes with Protein A/G beads. Perform a series of stringent washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of interest (e.g., CCNB1) to quantify the enrichment of the target protein.
Future Directions and Unanswered Questions
The discovery of the APC/C-p300 complex has opened new avenues of research, but many questions remain. Future studies should focus on:
-
Quantitative Characterization: Determining the binding affinity and kinetics of the APC/C-p300 interaction.
-
Substrate Acetylation: Using mass spectrometry to identify whether key APC/C substrates are acetylated by p300 in vivo and how this affects their degradation.
-
Structural Analysis: Elucidating the high-resolution structure of the APC/C-p300 complex to understand the molecular basis of their interaction and reciprocal regulation.
-
Therapeutic Targeting: Exploring the potential of targeting the APC/C-p300 interaction as a novel therapeutic strategy in cancer.
Conclusion
The functional interplay between the APC/C and p300 represents a critical node in the cellular regulatory network, linking the machinery of cell division with the transcriptional control of gene expression. Understanding the nuances of this interaction, from the molecular mechanism of substrate recognition to its regulation by upstream signaling pathways, is essential for a complete picture of cell cycle control. The technical guidance provided herein offers a framework for researchers to dissect this complex and contribute to the growing body of knowledge in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of p300 acetyltransferase substrate specificity by MALDI TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms determine the order of APC/C substrate degradation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-specific regulation of ubiquitination by the anaphase-promoting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 1-dependent activation of APC/C ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plk1 regulates activation of the anaphase promoting complex by phosphorylating and triggering SCFbetaTrCP-dependent destruction of the APC Inhibitor Emi1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plk1 Regulates Activation of the Anaphase Promoting Complex by Phosphorylating and Triggering SCFβTrCP-dependent Destruction of the APC Inhibitor Emi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic regulation of mitotic ubiquitin ligase APC/C by coordinated Plx1 kinase and PP2A phosphatase action on a flexible Apc1 loop | The EMBO Journal [link.springer.com]
- 12. Controlling the response to DNA damage by the APC/C-Cdh1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Polo-like kinase 1: target and regulator of anaphase-promoting complex/cyclosome-dependent proteolysis. | Semantic Scholar [semanticscholar.org]
- 14. APC/C prevents a noncanonical order of cyclin/CDK activity to maintain CDK4/6 inhibitor–induced arrest - PMC [pmc.ncbi.nlm.nih.gov]
The APC/C-p300 Pathway: A Nexus in Cancer Development and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of fundamental cellular processes that have independently been implicated in the development and progression of cancer. The APC/C, an E3 ubiquitin ligase, is a critical orchestrator of cell cycle progression, while p300, a transcriptional co-activator, governs gene expression programs that control cell growth, differentiation, and apoptosis. Emerging evidence has revealed a direct and functionally significant interplay between these two pathways, forming an APC/C-p300 axis that represents a pivotal node in oncogenesis. This technical guide provides a comprehensive overview of the APC/C-p300 pathway, its dysregulation in cancer, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary information to investigate and target this critical pathway.
Core Components and Canonical Functions
The Anaphase-Promoting Complex/Cyclosome (APC/C)
The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets a multitude of cell cycle regulatory proteins for degradation by the 26S proteasome.[1] Its activity is essential for the orderly progression through mitosis and the maintenance of genomic stability. The APC/C is composed of at least 12 core subunits and is activated by one of two co-activator proteins: Cdc20 or Cdh1.[2]
-
APC/C-Cdc20: Primarily active during mitosis, it triggers the onset of anaphase by ubiquitinating securin and cyclin B1.[3] Overexpression of Cdc20 is a common feature in many cancers and is often associated with poor prognosis.[4][5]
-
APC/C-Cdh1: Active from late mitosis through the G1 phase, it targets a broader range of substrates to maintain the G1 state and prevent premature entry into S phase.[6] While Cdh1 is generally considered a tumor suppressor, its dysregulation can also contribute to tumorigenesis.[6]
The dysregulation of APC/C activity, through either overexpression of its co-activators or mutation of its core components, leads to chromosomal instability, a hallmark of cancer.[7]
The Histone Acetyltransferase p300
p300, and its close homolog CBP, are histone acetyltransferases (HATs) that function as global transcriptional co-activators.[8] They acetylate histone tails, leading to a more open chromatin structure that facilitates gene transcription. Beyond histones, p300 also acetylates a wide array of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization.[9]
p300 is involved in virtually all major cellular processes, and its dysregulation is a common theme in cancer. It can act as both an oncogene and a tumor suppressor depending on the cellular context.[8] Overexpression of p300 has been observed in various cancers, where it promotes the transcription of oncogenes.
The APC/C-p300 Interaction: A Direct Link
A seminal study by Turnell et al. (2005) established a direct physical and functional link between the APC/C and p300. This interaction is mediated by the APC/C subunits APC5 and APC7, which bind directly to the C-terminal region of p300.
This interaction has a dual consequence:
-
Stimulation of p300 Acetyltransferase Activity: The binding of APC5 and APC7 to p300 enhances its intrinsic HAT activity, leading to increased histone acetylation and potentiation of p300-dependent gene transcription.
-
Requirement for APC/C Ubiquitin Ligase Activity: The interaction with p300 is also crucial for the full E3 ubiquitin ligase activity of the APC/C. Depletion of p300's homolog, CBP, has been shown to reduce APC/C activity and cause a mitotic delay.
This reciprocal regulation places the APC/C-p300 complex at a critical juncture, integrating cell cycle control with transcriptional regulation.
Figure 1: The APC/C-p300 signaling pathway.
Dysregulation of the APC/C-p300 Pathway in Cancer
The intricate balance of the APC/C-p300 pathway is frequently disrupted in cancer, contributing to uncontrolled cell proliferation, genomic instability, and tumor progression.
-
Overexpression of Cdc20 and p300: Many tumors exhibit elevated levels of both Cdc20 and p300.[4] This concerted upregulation can create a feed-forward loop where increased p300 activity promotes the transcription of genes required for cell cycle entry, while hyperactive APC/C-Cdc20 drives mitotic progression, leading to rampant proliferation.
-
Aberrant Substrate Targeting: The altered activity of the APC/C-p300 complex can lead to the inappropriate stabilization or degradation of key cellular proteins. For instance, the stabilization of oncogenic transcription factors through p300-mediated acetylation, coupled with the failure of APC/C to degrade mitotic drivers, can synergistically promote tumorigenesis.
-
Genomic Instability: A dysfunctional APC/C, partly due to its altered interaction with p300, can lead to errors in chromosome segregation during mitosis, resulting in aneuploidy, a common characteristic of cancer cells.[7]
Quantitative Data on APC/C and p300 in Cancer
The following tables summarize quantitative data on the expression of APC/C components and p300 in various cancers, as well as the efficacy of inhibitors targeting these pathways.
Table 1: Expression of APC/C Components and p300 in Cancer vs. Normal Tissues
| Gene/Protein | Cancer Type | Expression Change in Cancer | Reference |
| Cdc20 | Bladder, Breast, Cervical, Colon, Esophageal, Head & Neck, Kidney, Liver, Lung, Prostate, Stomach, Uterine | Significantly elevated mRNA expression | [4] |
| Cdh1 | Breast Cancer | Overall reduction in protein levels (mass spectrometry) | [7] |
| p300 | Hepatocellular Carcinoma | High expression in 48.8% of HCCs vs. 6.5% in adjacent non-malignant tissue | |
| p300 | Prostate Cancer | Significantly higher expression in high-grade tumors | |
| p300 | Breast, Liver, Esophageal, Skin, Pancreatic, Lung, Colorectal Cancers | Overexpression associated with poor prognosis |
Table 2: IC50 Values of APC/C and p300 Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cancer Cell Line | IC50 | Reference |
| proTAME | APC/C | Bladder Cancer (RT-4) | 22 µM | |
| Apcin | APC/C-Cdc20 | Glioblastoma (U251MG) | 30.77 µM | |
| Apcin | Glioblastoma (U87MG) | 81.38 µM | ||
| C646 | p300 | - | 400 nM (Ki) | - |
| A-485 | p300/CBP | - | p300: 9.8 nM, CBP: 2.6 nM | - |
| L002 | p300 | - | 1.98 µM |
Experimental Protocols
Investigating the APC/C-p300 pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate APC/C-p300 Interaction
This protocol is designed to verify the physical interaction between endogenous APC/C and p300 in a cellular context.
Figure 2: Experimental workflow for Co-Immunoprecipitation.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-p300, Mouse anti-APC5 (or other APC/C subunit)
-
Control IgG (Rabbit and Mouse)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer
-
Elution Buffer: 1x SDS-PAGE sample buffer
-
Western blotting reagents and equipment
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Pre-clearing:
-
Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To separate aliquots of the pre-cleared lysate, add the primary antibody (anti-p300 or anti-APC5) or control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Elution Buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and perform Western blot analysis using antibodies against p300 and the APC/C subunit to detect the co-precipitated protein.
-
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of the APC/C to stimulate the acetyltransferase activity of p300.
Materials:
-
Recombinant human p300
-
Recombinant APC/C complex (or purified APC5/APC7 subunits)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (can be radiolabeled, e.g., [³H]-Acetyl-CoA)
-
HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Scintillation fluid and counter (for radioactive assay) or anti-acetylated lysine antibody (for non-radioactive assay)
Protocol:
-
Reaction Setup:
-
In a microfuge tube, combine HAT Assay Buffer, histone peptide substrate, and recombinant p300.
-
In a parallel reaction, add the recombinant APC/C complex or APC5/APC7 subunits.
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding Acetyl-CoA.
-
Incubate at 30°C for 30-60 minutes.
-
-
Stop and Detect:
-
Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure radioactivity using a scintillation counter.
-
Non-radioactive method: Stop the reaction with SDS-PAGE sample buffer, run on a gel, and perform a Western blot using an anti-acetylated lysine antibody.
-
In Vitro Ubiquitination Assay
This assay determines the effect of p300 on the E3 ubiquitin ligase activity of the APC/C.
Materials:
-
Recombinant human APC/C
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH10)
-
Ubiquitin
-
Recombinant p300
-
APC/C substrate (e.g., a fragment of cyclin B1 containing a destruction box)
-
ATP
-
Ubiquitination Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 1 mM DTT
Protocol:
-
Reaction Setup:
-
Combine Ubiquitination Buffer, E1, E2, ubiquitin, ATP, and the APC/C substrate.
-
Add recombinant APC/C to the mixture.
-
In a parallel reaction, also include recombinant p300.
-
-
Initiate Reaction:
-
Incubate the reactions at 30°C.
-
-
Analysis:
-
At various time points, take aliquots of the reaction and stop with SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate to visualize the appearance of higher molecular weight ubiquitinated forms.
-
Therapeutic Targeting of the APC/C-p300 Pathway
The central role of the APC/C-p300 axis in cancer makes it an attractive target for therapeutic intervention. Several small molecule inhibitors are in development, targeting either the APC/C or p300.
Figure 3: Mechanisms of action for APC/C and p300 inhibitors.
-
APC/C Inhibitors:
-
proTAME: A pro-drug of TAME (tosyl-L-arginine methyl ester), which inhibits the interaction of the co-activators with the APC/C.
-
Apcin: Specifically inhibits the APC/C-Cdc20 interaction. These inhibitors induce a prolonged mitotic arrest, which can lead to apoptotic cell death in cancer cells.
-
-
p300 Inhibitors:
-
C646: A small molecule that competitively inhibits the HAT activity of p300.
-
A-485: A potent and selective inhibitor of the p300/CBP HAT domain. These inhibitors block the transcription of key oncogenes, leading to cell cycle arrest and apoptosis.
-
The combined inhibition of both APC/C and p300 may offer a synergistic therapeutic strategy to combat cancer by simultaneously disrupting cell cycle progression and oncogenic transcription.
Future Directions
The discovery of the APC/C-p300 pathway has opened new avenues for cancer research and drug development. Future efforts should focus on:
-
Elucidating the full spectrum of genes and substrates regulated by the APC/C-p300 complex.
-
Developing more potent and specific inhibitors targeting the APC/C-p300 interaction interface.
-
Investigating the efficacy of combination therapies targeting both APC/C and p300 in preclinical and clinical settings.
-
Identifying biomarkers to predict patient response to therapies targeting this pathway.
A deeper understanding of the APC/C-p300 nexus will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. CDC20 promotes bone formation via APC/C dependent ubiquitination and degradation of p65 | EMBO Reports [link.springer.com]
- 5. Histone Acetyltransferase p300 Acetylates Pax5 and Strongly Enhances Pax5-mediated Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a fluorescent histone acetyltransferase assay to probe the substrate specificity of the human p300/CBP-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring APC/C-Dependent Ubiquitylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Regulatory Crosstalk: A Structural and Functional Analysis of the APC/C-p300 Interaction
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300 are master regulators of the eukaryotic cell cycle and gene expression, respectively. While traditionally viewed as operating in separate spheres, emerging evidence has illuminated a direct functional crosstalk between these two critical cellular machines. This technical guide provides an in-depth analysis of the structural and functional interaction between the APC/C and p300, moving beyond a simplistic view of a stable complex to explore their dynamic regulatory interplay. Although a high-resolution structure of the complete APC/C-p300 complex remains elusive, this document synthesizes the current understanding of the interaction, focusing on the specific subunits involved, the functional consequences of their association, and the experimental methodologies used to probe this connection. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target this crucial cellular axis.
Introduction to the Key Players
The Anaphase-Promoting Complex/Cyclosome (APC/C)
The APC/C is a large, multisubunit E3 ubiquitin ligase that plays a pivotal role in regulating the progression of cells through mitosis and the G1 phase of the cell cycle.[1][2] Comprising at least 13 core subunits in humans, the APC/C orchestrates the timely degradation of key cell cycle proteins, such as cyclins and securin, by targeting them for ubiquitination and subsequent proteasomal degradation.[1][2] The catalytic core of the APC/C is formed by the Apc2 and Apc11 subunits.[3] The specificity of the APC/C for its numerous substrates is conferred by one of two coactivator subunits, Cdc20 or Cdh1, which bind to the APC/C at different stages of the cell cycle.
The Transcriptional Coactivator p300
p300, and its close homolog CREB-binding protein (CBP), are large nuclear proteins that function as transcriptional coactivators. They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone tails, leading to a more open chromatin structure that is permissive for transcription.[4] Beyond histones, p300/CBP can also acetylate a wide array of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization. Due to their central role in integrating multiple signaling pathways to control gene expression, the dysregulation of p300/CBP is implicated in a variety of human diseases, including cancer.
The Nature of the APC/C-p300 Interaction: A Functional Crosstalk
The interaction between the APC/C and p300 is not one of a stable, stoichiometric complex. Instead, it is a transient and regulatory interaction mediated by specific subunits of the APC/C. This crosstalk is bidirectional, with each complex influencing the activity of the other.
APC/C Stimulates p300 Acetyltransferase Activity
The primary mechanism of interaction involves the direct binding of the APC/C subunits APC5 and APC7 to p300.[1][2][5] This interaction has been shown to stimulate the intrinsic HAT activity of p300, leading to enhanced CBP/p300-dependent transcription.[1] The binding sites for APC5 and APC7 on p300 are located within protein-protein interaction domains that are evolutionarily conserved in the adenovirus E1A oncoprotein, a viral protein known to target p300 to dysregulate host cell processes.[1]
p300/CBP is Required for APC/C Ubiquitin Ligase Activity
Conversely, p300/CBP has been shown to be essential for the proper functioning of the APC/C. Gene ablation of CBP through RNA interference leads to a marked reduction in the E3 ubiquitin ligase activity of the APC/C, resulting in mitotic progression defects.[1] This suggests a reciprocal regulatory loop where p300/CBP not only is a target of APC/C interaction but also a required factor for APC/C's canonical function in cell cycle control.
Structural Insights at the Subunit Level
While a high-resolution structure of the entire APC/C-p300 complex is not available, studies have identified the key interacting components.
-
APC/C Subunits: APC5 and APC7 are the primary points of contact with p300.[1][2][5] These are core subunits of the APC/C, with APC5 being a component of the "platform" subcomplex.[3]
-
p300 Domains: The interaction with APC5 and APC7 occurs through domains in p300 that are also targeted by adenovirus E1A.[1] p300 is a large protein with multiple domains, including the KIX domain, bromodomain, and the HAT domain, which are involved in numerous protein-protein interactions.
The lack of a complete structural model highlights an area for future research, which would be greatly aided by techniques such as cryo-electron microscopy (cryo-EM) on reconstituted APC/C-p300 complexes.
Quantitative Data on the APC/C-p300 Interaction
As of the current literature, there is a notable absence of specific quantitative data, such as binding affinities (Kd values), for the direct interaction between APC5/APC7 and p300. The interaction has been primarily characterized through qualitative and functional assays.
| Interacting Proteins | Method of Detection | Functional Consequence | Quantitative Data |
| APC5 and p300/CBP | Co-immunoprecipitation, GST pull-down | Stimulation of p300/CBP HAT activity | Not available |
| APC7 and p300/CBP | Co-immunoprecipitation, GST pull-down | Stimulation of p300/CBP HAT activity | Not available |
| APC/C and p53 (p300-dependent) | In vivo transcription assays | APC/C regulates p53-mediated transcription | Not available |
Visualizing the Interaction and Experimental Workflows
Signaling Pathway of APC/C-p300 Crosstalk
Caption: Bidirectional regulation between APC/C and p300/CBP.
Experimental Workflow for Studying the Interaction
Caption: Key experimental workflows for analyzing the APC/C-p300 interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is for the immunoprecipitation of an endogenous APC/C subunit to detect interaction with endogenous p300.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against an APC/C subunit (e.g., anti-APC3/CDC27)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Antibody against p300 for Western blotting
Procedure:
-
Cell Lysis: Harvest cells and lyse on ice in lysis buffer.
-
Pre-clearing: Centrifuge lysate to pellet debris. Incubate the supernatant with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-APC/C antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-p300 antibody.
GST Pull-Down Assay
This protocol uses a recombinant GST-tagged APC/C subunit (e.g., GST-APC5) as bait to pull down interacting proteins from a cell lysate.
Materials:
-
Purified GST-tagged bait protein (e.g., GST-APC5) and GST-only control
-
Glutathione-agarose beads
-
Cell lysate
-
Binding/Wash buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution buffer (e.g., binding buffer with reduced glutathione)
Procedure:
-
Bait Immobilization: Incubate the purified GST-tagged protein with glutathione-agarose beads.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding: Incubate the immobilized bait protein with cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting for the presence of p300.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the effect of APC/C on the HAT activity of p300.
Materials:
-
Recombinant p300
-
Purified APC/C or recombinant APC5/7
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (can be radiolabeled or unlabeled)
-
HAT assay buffer
-
Detection reagent (e.g., anti-acetylated histone antibody for ELISA or Western blot, or scintillation counter for radioactive assays)
Procedure:
-
Reaction Setup: In a microplate well, combine p300, histone substrate, and HAT assay buffer.
-
Addition of APC/C: Add purified APC/C or the specific subunit (APC5/7) to the experimental wells. Add a control buffer to the control wells.
-
Initiate Reaction: Add Acetyl-CoA to all wells to start the reaction. Incubate at 30°C.
-
Stop Reaction: Stop the reaction using a suitable stop solution.
-
Detection: Quantify the level of histone acetylation. An increase in acetylation in the presence of APC/C indicates a stimulatory effect.
Implications for Drug Development
The discovery of the APC/C-p300 interaction opens new avenues for therapeutic intervention, particularly in oncology. Given that both the APC/C and p300 are frequently dysregulated in cancer, targeting their interaction could offer a novel strategy to restore normal cell cycle control or inhibit tumor growth. For example, small molecules that disrupt the APC5/7-p300 interface could potentially modulate the transcriptional programs driven by p300 in cancer cells or interfere with the aberrant cell cycle progression that is a hallmark of cancer. Further research is needed to validate this interaction as a druggable target and to develop specific inhibitors.
Conclusion and Future Directions
The functional crosstalk between the APC/C and p300 represents a significant intersection of cell cycle control and transcriptional regulation. While the precise structural details of this interaction are yet to be fully elucidated, the existing evidence clearly points to a bidirectional regulatory relationship mediated by the APC5 and APC7 subunits of the APC/C. Future research should focus on:
-
High-resolution structural studies: Utilizing cryo-EM to visualize the interaction between APC5/7 and p300.
-
Biophysical characterization: Quantifying the binding affinities and kinetics of the interaction.
-
Elucidation of downstream effects: Identifying the specific gene targets and cellular pathways that are most affected by this crosstalk.
-
Therapeutic targeting: Exploring the feasibility of developing small molecules or biologics that modulate this interaction for therapeutic benefit.
A deeper understanding of the APC/C-p300 axis will undoubtedly provide valuable insights into fundamental cellular processes and may pave the way for novel therapeutic strategies against a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 5. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression. | BioGRID [thebiogrid.org]
The Orchestration of Mitotic Progression: A Technical Guide to the Regulation of the APC/C-p300 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a cornerstone of mitotic regulation, an E3 ubiquitin ligase that choreographs the timely degradation of key cell cycle proteins. Its fidelity is paramount for genomic stability. Emerging evidence has illuminated a critical functional interplay between the APC/C and the histone acetyltransferase p300 (also known as EP300 or KAT3B) and its paralog CBP. This technical guide provides an in-depth exploration of the current understanding of how the APC/C-p300 interaction is regulated during mitosis, synthesizing key findings on the molecular mechanisms, signaling pathways, and experimental methodologies crucial for investigating this nexus. While the direct interaction and its functional necessity are established, the precise modulation of this binding by the master mitotic kinases remains an area of active investigation. This document serves as a comprehensive resource for researchers aiming to dissect this interaction and its therapeutic potential.
Introduction: The Mitotic Dance of Degradation and Acetylation
Mitosis is a tightly regulated process ensuring the faithful segregation of genetic material into two daughter cells. This process is driven by a complex network of proteins whose activities are meticulously controlled in time and space. Two key players in this intricate choreography are the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional co-activator and histone acetyltransferase p300.
The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets a multitude of substrates for proteasomal degradation, thereby orchestrating the irreversible transitions between mitotic phases.[1] Its activity is essential for the separation of sister chromatids and the exit from mitosis.
p300 and its close homolog CBP are master regulators of transcription, functioning as histone acetyltransferases (HATs) that remodel chromatin to facilitate gene expression.[2][3] Beyond their roles in transcription, they are involved in a plethora of cellular processes, including cell cycle control.
A direct physical and functional link between these two crucial cellular machines has been established. This guide delves into the molecular intricacies of the APC/C-p300 interaction, its regulation by mitotic kinases, and its functional consequences for cell cycle progression.
The Core Interaction: A Bridge Between Ubiquitination and Acetylation
The interaction between the APC/C and p300/CBP is not transient but rather a stable association that is crucial for the proper functioning of both complexes during mitosis.
Molecular Basis of the Interaction
Studies have revealed that the interaction is direct and mediated by specific subunits of the APC/C.
-
APC5 and APC7 as docking sites: The APC/C subunits APC5 and APC7 have been identified as the primary points of contact for p300/CBP.[1][4] These interactions are mediated through domains that are evolutionarily conserved.[1]
Functional Consequences of the Interaction
The association between the APC/C and p300 is mutually beneficial and essential for mitotic progression.
-
Stimulation of p300's Acetyltransferase Activity: The binding of APC5 and APC7 to p300 enhances its intrinsic histone acetyltransferase (HAT) activity.[1] This suggests a model where the APC/C can locally modulate chromatin structure or the acetylation status of non-histone proteins.
-
Requirement for APC/C's E3 Ligase Activity: The interaction with p300/CBP is critical for the full E3 ubiquitin ligase activity of the APC/C. Gene silencing of CBP results in a marked reduction in APC/C's ability to ubiquitinate its substrates, leading to a mitotic arrest with elevated levels of key mitotic proteins like Cyclin B and Plk1.[1]
Regulation of the APC/C-p300 Axis in Mitosis
The activity of the APC/C is tightly controlled during mitosis, primarily through phosphorylation by key mitotic kinases. While the direct impact of these phosphorylation events on the APC/C-p300 interaction is still being elucidated, the broader regulatory landscape provides a framework for understanding how this interplay is likely controlled.
The Master Regulators: Cdk1 and Plk1
Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) are the principal drivers of mitotic entry and progression. Their sequential activation and phosphorylation of a multitude of substrates orchestrate the dramatic cellular rearrangements of mitosis.
Phosphorylation-Dependent Activation of the APC/C
The activation of the APC/C in mitosis is a multi-step process heavily reliant on phosphorylation.
-
Cdk1-mediated Phosphorylation: Cdk1, in complex with its cyclin partners, phosphorylates multiple subunits of the APC/C, including Apc1 and Apc3.[5] This phosphorylation is a prerequisite for the subsequent binding of the co-activator Cdc20.[5]
-
Plk1-mediated Phosphorylation: Plk1 also phosphorylates APC/C subunits and can enhance the Cdk1-mediated activation, although its role appears to be stimulatory rather than essential for the initial activation.[5][6]
-
Cdc20 Recruitment: The phosphorylation of the APC/C creates a binding site for the co-activator Cdc20, which is responsible for substrate recognition. The APC/C-Cdc20 holoenzyme is the active form of the ligase during early mitosis.
The following diagram illustrates the established signaling pathway for APC/C activation in mitosis.
The Role of p300 in the Activated APC/C Complex
While mitotic kinase-dependent phosphorylation is crucial for Cdc20 binding and initial APC/C activation, the interaction with p300 appears to be necessary for the full catalytic potential of the activated complex. The current model suggests that p300 is a constitutive partner of the APC/C, and its acetyltransferase activity is required for the efficient ubiquitination of substrates by the activated APC/C-Cdc20.
The diagram below depicts the APC/C-p300 interaction and its functional outcomes.
Currently, there is a gap in the literature directly linking Cdk1 or Plk1 phosphorylation to a change in the binding affinity between APC/C and p300. It is plausible that the regulation is indirect; for instance, the conformational changes in the APC/C induced by mitotic phosphorylation might allosterically regulate the p300 binding site or its influence on the catalytic core. Further quantitative proteomics and structural studies are required to resolve this.
Quantitative Data Summary
While the qualitative aspects of the APC/C-p300 interaction are established, quantitative data remains sparse in the literature. The following tables are structured to present key quantitative parameters that are essential for a complete understanding of this interaction. Future research should aim to populate these tables with empirical data.
Table 1: Binding Affinities of APC/C-p300 Interaction
| Interacting Proteins | Method | Dissociation Constant (Kd) | Cellular Context | Reference |
| APC/C and p300 | In vitro binding assay | Data not available | Mitotic extract | - |
| APC5 and p300 | Yeast-two-hybrid | Qualitative | - | [4] |
| APC7 and p300 | Yeast-two-hybrid | Qualitative | - | [4] |
Table 2: Enzymatic Activity Modulation
| Enzyme | Effector | Parameter | Fold Change | Assay Conditions | Reference |
| p300 | APC/C | HAT Activity (Vmax) | Data not available | In vitro HAT assay | - |
| APC/C | p300/CBP | Ubiquitination Activity | Data not available | In vitro ubiquitination assay | - |
| APC/C | CBP knockdown | Ubiquitination Activity | Significantly Reduced | In vivo ubiquitination assay | [1] |
Experimental Protocols
Investigating the APC/C-p300 interaction requires a combination of biochemical, molecular, and cell biology techniques. Below are detailed methodologies for key experiments.
Co-immunoprecipitation of Endogenous APC/C and p300 from Mitotic Cells
This protocol is designed to verify the in vivo interaction between the endogenous APC/C and p300.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular mechanism of APC/C activation by mitotic phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plk1 regulates activation of the anaphase promoting complex by phosphorylating and triggering SCFbetaTrCP-dependent destruction of the APC Inhibitor Emi1 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Evolutionary Conservation of APC/C and p300 Binding Domains
This guide provides a comprehensive overview of the evolutionary conservation of the binding domains within the Anaphase-Promoting Complex/Cyclosome (APC/C) and the p300/CBP coactivator family. It details their interaction, functional significance, and the experimental methodologies used to study them, offering valuable insights for research and therapeutic development.
Introduction: The APC/C and p300/CBP Nexus
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a cornerstone of cellular regulation, functioning as a large, multi-subunit E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key proteins for degradation.[1][2][3] Its counterpart in transcriptional regulation is the p300/CBP family of proteins, highly conserved transcriptional coactivators possessing intrinsic histone acetyltransferase (HAT) activity.[4][5][6] While operating in seemingly distinct primary pathways, a direct, evolutionarily conserved interaction between these two complexes reveals a deeper layer of cross-talk that integrates cell cycle control with gene expression.[1][7] This guide explores the conserved domains that mediate these interactions, their functional implications, and the techniques used to investigate them.
The Anaphase-Promoting Complex/Cyclosome (APC/C)
The APC/C is a 1.5 MDa complex composed of 11-13 core subunits in humans, making it one of the largest E3 ligases.[3][8] Its primary function is to catalyze the attachment of ubiquitin chains to substrate proteins, marking them for destruction by the 26S proteasome. This activity is essential for the timely transitions between mitotic phases.[3]
Substrate Recognition and Conservation
APC/C's specificity is conferred by its association with one of two coactivator proteins, Cdc20 or Cdh1 .[3][9] These coactivators recognize specific degradation motifs, or "degrons," within substrate proteins. The most well-characterized degrons are the Destruction Box (D-box) and the KEN-box .[8][10] The overall architecture of the APC/C and the mechanisms of substrate recognition are remarkably conserved throughout eukaryotes, from yeast to humans, highlighting its fundamental importance in cell division.[8][11]
The p300/CBP Coactivator Family
p300 and its paralog, CREB-binding protein (CBP), are large nuclear proteins that function as transcriptional coactivators for a vast number of transcription factors.[5][6] They link DNA-bound activators to the basal transcription machinery and remodel chromatin through their HAT activity.
Conserved Functional Domains
p300 and CBP share a similar domain architecture, featuring several highly conserved regions that are critical for their function.[5][6] These include:
-
TAZ1 (CH1) and TAZ2 (CH3): Cysteine/Histidine-rich domains that bind numerous transcription factors.[5][6]
-
KIX Domain: Interacts with transcription factors like CREB and Myb.[5][6]
-
Bromodomain: Recognizes and binds to acetylated lysine residues, helping to anchor the complex to active chromatin.[5]
-
HAT Domain: The catalytic core responsible for acetyltransferase activity, which is itself highly conserved.[4][12]
The APC/C-p300/CBP Interaction: A Conserved Link
A direct physical interaction occurs between the APC/C and p300/CBP. Specifically, the APC5 and APC7 subunits of the APC/C bind directly to p300/CBP.[1][7][13] This interaction is not merely structural; it stimulates the intrinsic acetyltransferase activity of p300/CBP and enhances p300/CBP-dependent transcription.[1] The protein-protein interaction domains mediating this connection are evolutionarily conserved in the adenovirus E1A oncoprotein, suggesting an ancient mechanism that can be hijacked by viruses.[1] This cross-talk provides a mechanism to coordinate transcriptional programs with cell cycle progression.[14]
Quantitative Data on Evolutionary Conservation
The conservation of these complexes and their interaction domains has been established through sequence and functional analyses across diverse species.
Conservation of p300/CBP Domains
Studies comparing human p300/CBP with orthologs in distant species, such as the plant Arabidopsis thaliana, have revealed remarkable conservation. While overall sequence homology is moderate, a core C-terminal segment of approximately 600 amino acids, which includes the critical acetyltransferase (AT) and E1A-binding domains, is strikingly conserved.[4] This functional conservation is underscored by the finding that key catalytic residues within the HAT domain are identical and that plant orthologs can physically bind to the mammalian viral protein E1A, mirroring the interaction of human p300/CBP.[4]
| Domain Feature | Species Comparison | Sequence Identity | Functional Conservation | Reference |
| Conserved C-terminal Core | Human p300 vs. A. thaliana PCAT1 | ~33% | High (HAT activity, E1A binding) | [4] |
| Conserved C-terminal Core | Human p300 vs. A. thaliana PCAT2 | ~35% | High (HAT activity, E1A binding) | [4] |
Conservation of APC/C Structure and Recognition Motifs
The APC/C's structure and its reliance on D-box and KEN-box degrons for substrate recognition are fundamental features conserved across the eukaryotic domain. The core complex maintains its overall shape and subunit composition from yeast to vertebrates.[8][11]
| Component | Level of Conservation | Significance | Reference |
| APC/C Core Subunits | High (Structural & Sequence) | Essential for maintaining the scaffold and catalytic function. | [8] |
| D-box Motif (RxxL) | High (Across Eukaryotes) | Primary recognition signal for both APC/C-Cdc20 and APC/C-Cdh1. | [8] |
| KEN-box Motif (KEN) | High (Across Eukaryotes) | Key recognition signal, often for APC/C-Cdh1 substrates. | [8] |
| APC5/APC7 p300-Binding Site | High (Conserved in Adenovirus E1A) | Implies a deeply conserved interaction nexus. | [1] |
Experimental Protocols
Investigating the interaction and conservation of APC/C and p300 domains relies on a set of core biochemical and genetic techniques.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that two proteins interact within the cell. An antibody to a "bait" protein is used to pull it out of a cell lysate, and any "prey" proteins that are bound to it are co-precipitated.
Methodology:
-
Cell Lysis: Harvest cells and resuspend them in a gentle, non-denaturing lysis buffer (e.g., IP Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, supplemented with protease and phosphatase inhibitors) to preserve protein complexes.[15] Incubate on ice.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C.[16] Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein (e.g., anti-p300) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Complex Capture: Add fresh Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[17]
-
Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads and antibody.[17]
-
Analysis: Pellet the beads and load the supernatant (containing the eluted proteins) onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the suspected interacting protein (e.g., anti-APC5).
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method to detect protein-protein interactions. The interaction between a "bait" and "prey" protein in the yeast nucleus reconstitutes a functional transcription factor, activating reporter genes.
Methodology:
-
Plasmid Construction: Clone the cDNA for the "bait" protein (e.g., p300 domain) into a plasmid vector in-frame with a DNA-binding domain (DBD). Clone the cDNA for the "prey" protein (e.g., APC5) into a separate vector in-frame with a transcriptional activation domain (AD).[18]
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.[18][19]
-
Selection for Plasmids: Plate the transformed yeast on synthetic defined (SD) medium lacking the nutrients corresponding to the selectable markers on the plasmids (e.g., -Leu/-Trp for pGBKT7/pGADT7 vectors) to select for cells containing both plasmids.
-
Interaction Selection: Replica-plate the colonies onto a higher-stringency selective medium that also lacks nutrients required by the reporter genes (e.g., -His/-Ade). Only yeast cells where the bait and prey proteins interact will be able to grow.[19]
-
Reporter Gene Assay (Optional): Further confirm the interaction by assaying for a colorimetric reporter gene, such as lacZ. This can be done by a filter lift assay or by plating on media containing X-Gal, where a positive interaction will result in blue colonies.[18][20]
In Vitro Binding Assay (GST Pull-Down)
This assay provides direct evidence of a physical interaction between two purified proteins or a purified protein and a complex mixture.
Methodology:
-
Bait Protein Immobilization: Express and purify the "bait" protein as a fusion with Glutathione S-transferase (GST). Incubate the purified GST-fusion protein (or a cell lysate containing it) with glutathione-sepharose beads. The GST tag will bind tightly to the beads. Wash the beads to remove unbound protein.
-
Prey Protein Preparation: Prepare the "prey" protein. This can be a purified protein, an in vitro translated and radioactively labeled protein, or a complex cell lysate.[21]
-
Binding Reaction: Incubate the immobilized GST-bait protein on the beads with the prey protein solution in a suitable binding buffer (e.g., PBS with 0.1% NP40, DTT, and protease inhibitors) for 1-4 hours at 4°C.[21][22]
-
Control: As a negative control, incubate the prey protein with beads bound only to GST.[21]
-
Washing: Pellet the beads and wash them extensively (3-5 times) with binding buffer to remove non-specifically bound proteins.[22]
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by SDS-PAGE followed by Coomassie staining (for purified prey), autoradiography (for radiolabeled prey), or Western blotting (for prey from a lysate).
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: APC/C and p300/CBP signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.
References
- 1. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 4. Plant orthologs of p300/CBP: conservation of a core domain in metazoan p300/CBP acetyltransferase-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 6. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State of the APC/C: Organization, function, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Substrate binding on the APC/C occurs between the co-activator CDH1 and the processivity factor DOC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional analysis of the p300 acetyltransferase domain: the PHD finger of p300 but not of CBP is dispensable for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ableweb.org [ableweb.org]
- 19. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 20. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
The Crosstalk Between CBP/p300 and APC/C: A Nexus of Acetylation and Ubiquitination in Cellular Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance of cellular life is orchestrated by a precise series of post-translational modifications that govern protein function, stability, and interaction networks. Among these, acetylation and ubiquitination stand out as pivotal regulatory mechanisms. This whitepaper delves into the critical and complex interplay between two key enzymatic complexes: the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300, and the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. Here, we provide a comprehensive overview of the current understanding of how CBP/p300 and the APC/C mutually regulate each other's activity to control vital cellular processes, including cell cycle progression, transcription, and genomic stability. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways to empower researchers and drug development professionals in their exploration of this critical regulatory axis.
Introduction: The Central Players
1.1 CBP and p300: Master Acetyltransferases and Transcriptional Coactivators
CREB-binding protein (CBP) and its paralog p300 are highly homologous proteins that function as master transcriptional co-activators.[1] Their primary enzymatic function is to catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on both histone and non-histone proteins.[1] Histone acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond chromatin remodeling, CBP/p300 acetylate a vast array of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and protein-protein interactions.[2] This broad substrate scope places CBP/p300 at the heart of numerous cellular processes, including proliferation, differentiation, and DNA damage repair.[3]
1.2 The Anaphase-Promoting Complex/Cyclosome (APC/C): The Guardian of Mitosis
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays an essential role in regulating the cell cycle, particularly the progression through mitosis and the subsequent G1 phase.[2] The APC/C marks its substrates for degradation by the 26S proteasome by catalyzing the formation of polyubiquitin chains.[2] The specificity of the APC/C is conferred by its association with one of two co-activator proteins, Cdc20 or Cdh1, which recognize specific degradation motifs (degrons) in substrate proteins.[4] Key substrates of the APC/C include securin and the mitotic cyclins, and their timely degradation is crucial for sister chromatid separation and exit from mitosis.[4]
The Interplay: A Reciprocal Regulatory Relationship
Emerging evidence has revealed a multifaceted and reciprocal regulatory relationship between CBP/p300 and the APC/C, creating a complex signaling node that integrates transcriptional control with cell cycle progression.
2.1 APC/C Regulates CBP/p300 Acetyltransferase Activity
A key aspect of this crosstalk is the ability of the APC/C to directly influence the enzymatic activity of CBP/p300. Specifically, the APC/C subunits APC5 and APC7 have been shown to directly interact with CBP and p300.[5] This interaction stimulates the intrinsic acetyltransferase activity of p300, in part by promoting its autoacetylation.[2] While the precise fold-increase in HAT activity upon direct binding to APC/C subunits is an area of active investigation, autoacetylation of p300 is known to enhance its catalytic activity by 4- to 10-fold.[6]
2.2 CBP/p300 are Essential for APC/C E3 Ligase Function
Conversely, CBP and p300 are not merely passive recipients of APC/C regulation. Studies have demonstrated that CBP is required for the full E3 ubiquitin ligase activity of the APC/C.[3] RNA interference (RNAi)-mediated depletion of CBP leads to a significant reduction in APC/C activity, resulting in the accumulation of APC/C substrates and a delay in mitotic progression.[3] This suggests that CBP/p300 may function as a platform or allosteric regulator for the APC/C, ensuring its proper function during mitosis.
2.3 A Potential for Direct Modification: Acetylation and Ubiquitination
The enzymatic nature of both complexes raises the possibility of direct post-translational modification of each other's subunits.
-
Acetylation of APC/C Subunits: As acetyltransferases, CBP/p300 have the potential to acetylate components of the APC/C. While mass spectrometry studies have identified acetylation sites on numerous proteins, specific data detailing the functional consequences of APC/C subunit acetylation by CBP/p300 are still emerging.[7]
-
Ubiquitination of CBP/p300: The APC/C, as an E3 ubiquitin ligase, could potentially target CBP/p300 for ubiquitination. This could lead to their degradation by the proteasome or modulate their activity and interactions with other proteins.[2]
Signaling Pathways and Logical Relationships
The interaction between CBP/p300 and the APC/C is embedded within a larger network of cellular signaling. The following diagrams, generated using DOT language, illustrate these complex relationships.
References
- 1. Quantitative analysis of in vitro ubiquitinated cyclin B1 reveals complex chain topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP39-mediated deubiquitination of Cyclin B1 promotes tumor cell proliferation and glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and mass spectrometric analysis of p300 histone acetyltransferase domain autoacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Co-immunoprecipitation of APC/C and p300 from Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a critical role in cell cycle regulation by targeting key proteins for proteasomal degradation.[1][2][3] The transcriptional co-activator p300 (and its paralog CBP) is a histone acetyltransferase (HAT) involved in a wide array of cellular processes, including transcription, cell growth, and differentiation.[4] Emerging evidence indicates a direct interaction between APC/C and p300, suggesting a crosstalk between cell cycle machinery and transcriptional regulation.[1][2][3] This interaction is mediated by the APC5 and APC7 subunits of the APC/C.[1][2] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[5][6][7] This document provides a detailed protocol for the co-immunoprecipitation of the APC/C and p300 from cell lysates, enabling researchers to investigate this interaction and its functional consequences.
Signaling Pathway and Experimental Rationale:
The interaction between APC/C and p300 suggests a mechanism by which the cell cycle machinery can directly influence transcriptional programs. Understanding this interaction is crucial for elucidating the coordinated regulation of cell division and gene expression. The following diagram illustrates the interaction between APC/C and p300.
Caption: Interaction of APC/C subunits APC5 and APC7 with p300.
The experimental workflow for co-immunoprecipitation is designed to isolate this complex from a heterogeneous mixture of cellular proteins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression. | BioGRID [thebiogrid.org]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vitro Ubiquitination Assay of the APC/C-p300 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle regulatory proteins, ensuring orderly progression through mitosis and G1 phase.[1][2][3] Its activity is tightly regulated, in part by co-activator proteins such as Cdc20 and Cdh1, which mediate substrate recognition.[4][5][6] Emerging evidence indicates a functional interplay between the APC/C and the transcriptional co-activator p300, a histone acetyltransferase (HAT) that also possesses intrinsic ubiquitin ligase activity.[7][8][9] Understanding the molecular details of this interaction is critical for elucidating the complex regulatory networks governing cell cycle control and for the development of novel therapeutic strategies targeting these pathways.
These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to investigate the functional consequences of the interaction between the APC/C and p300. The described methods will enable researchers to assess how p300 may modulate the E3 ligase activity of the APC/C towards its substrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the established signaling pathway of the APC/C and the general workflow for the in vitro ubiquitination assay.
Quantitative Data Summary
The following tables summarize typical concentrations of components used in APC/C in vitro ubiquitination assays and a list of common APC/C substrates with their respective degradation motifs (degrons).
Table 1: Typical Reaction Component Concentrations for In Vitro APC/C Ubiquitination Assay
| Component | Working Concentration | Reference |
| E1 (UBA1) | 50 - 100 nM | [1][10] |
| E2 (UbcH10/UBE2C & UBE2S) | 100 - 500 nM | [1][10] |
| Ubiquitin (Wild-type or tagged) | 5 - 100 µM | [1][10] |
| ATP | 2 - 10 mM | [1][10] |
| Recombinant APC/C | 10 - 50 nM | [1][11] |
| APC/C Co-activator (Cdc20 or Cdh1) | 20 - 100 nM | [4][11] |
| Substrate | 5 - 200 nM | [1][12] |
| Recombinant p300 | 10 - 100 nM (titration recommended) | [7] |
Table 2: Common APC/C Substrates and their Degron Motifs
| Substrate | Co-activator Specificity | D-box (RxxL) | KEN-box (KEN) | Reference |
| Cyclin B1 | Cdc20, Cdh1 | Present | Absent | [1][13] |
| Securin | Cdc20, Cdh1 | Present | Present | [1][13] |
| Cyclin A | Cdc20 | Present | Absent | [14] |
| Nek2A | Cdc20 | Present | Absent | [14] |
| Plk1 | Cdh1 | Present | Present | [13] |
| Aurora A Kinase | Cdh1 | Present | Present | [13] |
| UHRF1 | Cdh1 | Absent | Present | [15] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Proteins
Successful in vitro ubiquitination assays rely on highly pure and active recombinant proteins. It is recommended to express and purify E1, E2s (UbcH10 and UBE2S), Ubiquitin, APC/C, its co-activators (Cdc20 and Cdh1), the substrate of interest (e.g., N-terminal fragment of Cyclin B1), and p300. Baculovirus-infected insect cells are a suitable system for expressing the large multi-subunit APC/C complex.[1][16] Standard affinity chromatography techniques (e.g., His-tag, GST-tag, Strep-tag) followed by size-exclusion chromatography can be employed for purification.
Protocol 2: In Vitro Ubiquitination Assay for the APC/C-p300 Complex
This protocol is designed to assess the effect of p300 on the ubiquitination of an APC/C substrate.
A. Reagents and Buffers
-
10x Ubiquitination Buffer: 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP.[10]
-
10x ATP Regeneration System: 100 mM MgATP, 100 mM Creatine Phosphate, 5 mg/mL Creatine Kinase.
-
Purified Proteins: E1, E2 (UbcH10 and UBE2S), Ubiquitin, APC/C, Cdc20 or Cdh1, Substrate, and p300 at appropriate stock concentrations.
-
2x SDS-PAGE Sample Buffer: With reducing agent (e.g., DTT or β-mercaptoethanol).
-
Nuclease-free water.
B. Reaction Setup
-
Thaw all protein stocks and buffers on ice.
-
Prepare a master mix containing the common reaction components to ensure consistency across different conditions.
-
Set up the reactions in microcentrifuge tubes on ice in the order listed below. A typical final reaction volume is 25-50 µL.[17][10][18]
| Component | Volume (µL) for 25 µL reaction | Final Concentration |
| Nuclease-free water | X | - |
| 10x Ubiquitination Buffer | 2.5 | 1x |
| 10x ATP Regeneration System | 2.5 | 1x |
| Ubiquitin (100x stock) | 0.25 | 100 µM |
| E1 (100x stock) | 0.25 | 100 nM |
| E2 mix (UbcH10 & UBE2S, 100x stock) | 0.25 | 250 nM each |
| Substrate (e.g., Cyclin B1, 100x stock) | 0.25 | 50 nM |
| APC/C (50x stock) | 0.5 | 20 nM |
| Cdc20 or Cdh1 (50x stock) | 0.5 | 50 nM |
| p300 (variable stock) | Y (titrate) | 0 - 100 nM |
| Total Volume | 25 |
C. Experimental Controls
-
- E1: To ensure the reaction is dependent on ubiquitin activation.
-
- E2: To confirm the requirement for ubiquitin conjugation.
-
- APC/C: To verify that the ubiquitination is E3-dependent.
-
- ATP: To demonstrate the energy dependence of the reaction.[10]
-
- p300: To establish the baseline APC/C activity.
-
p300 only: To test for the intrinsic ubiquitin ligase activity of p300 towards the substrate in the absence of APC/C.
D. Incubation
-
Mix the reaction components gently by pipetting.
-
Incubate the reactions at 30°C or 37°C for 30-60 minutes.[17][19] A time-course experiment can be performed to determine the optimal incubation time.
E. Reaction Termination
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]
Protocol 3: Detection and Analysis of Ubiquitination
A. SDS-PAGE and Western Blotting
-
Separate the reaction products by SDS-PAGE using an appropriate percentage acrylamide gel to resolve the substrate and its higher molecular weight ubiquitinated forms.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the substrate of interest overnight at 4°C. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
B. Quantitative Analysis using Fluorescently Labeled Substrates
For a more quantitative analysis, a fluorescently labeled substrate can be used.[1]
-
Label the purified substrate with a fluorescent dye (e.g., fluorescein or a rhodamine derivative) according to the manufacturer's instructions.
-
Perform the in vitro ubiquitination assay as described in Protocol 2.
-
After SDS-PAGE, scan the gel using a fluorescence scanner.
-
Quantify the band intensities of the unmodified substrate and the ubiquitinated species using appropriate software. The disappearance of the unmodified substrate band and the appearance of higher molecular weight bands can be plotted over time or against varying concentrations of p300 to determine reaction kinetics.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of p300 in modulating APC/C-mediated ubiquitination. By systematically applying these methods, researchers can gain valuable insights into the intricate regulation of this essential E3 ubiquitin ligase, paving the way for a deeper understanding of cell cycle control and the identification of potential targets for therapeutic intervention.
References
- 1. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring APC/C-Dependent Ubiquitylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. APC/C-Cdh1: From cell cycle to cellular differentiation and genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate recognition by the Cdc20 and Cdh1 components of the anaphase-promoting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 11. pnas.org [pnas.org]
- 12. Quantitative framework for ordered degradation of APC/C substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Processive Ubiquitin Chain Formation by the Anaphase-Promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. In silico APC/C substrate discovery reveals cell cycle-dependent degradation of UHRF1 and other chromatin regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recombinant expression, reconstitution and structure of human anaphase-promoting complex (APC/C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Functional Significance of the APC/C-p300 Interaction Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key regulatory proteins for proteasomal degradation.[1][2] The histone acetyltransferase p300, and its paralog CBP, are master transcriptional co-activators that regulate gene expression by acetylating histones and other proteins.[3] Emerging evidence reveals a direct interaction between the APC/C and p300/CBP, mediated by the APC/C subunits APC5 and APC7.[4][5] This interaction stimulates the intrinsic acetyltransferase activity of p300, suggesting a novel mechanism of crosstalk between cell cycle control and transcriptional regulation.[4][6]
Disruption of this intricate relationship has been implicated in cellular transformation and may play a role in tumorigenesis.[7] Understanding the precise functional consequences of the APC/C-p300 interaction is therefore of significant interest for both basic research and therapeutic development.
This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the functional role of the APC/C-p300 interaction. We present detailed protocols for disrupting this interaction by knocking out ANAPC5 or ANAPC7 genes and for subsequently analyzing the effects on protein-protein interactions, p300 acetyltransferase activity, cell cycle progression, and downstream gene expression.
Signaling Pathway and Experimental Workflow
The interaction between APC/C and p300 integrates signals from the cell cycle machinery to modulate transcriptional programs. The following diagram illustrates this signaling axis and the proposed experimental approach to dissect its function.
The experimental workflow is designed to systematically evaluate the consequences of disrupting the APC/C-p300 interaction.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ANAPC5 or ANAPC7
This protocol describes the generation of stable knockout cell lines for ANAPC5 or ANAPC7 using a lentiviral CRISPR-Cas9 system.
Materials:
-
HEK293T or U2OS cells
-
Lentiviral vectors (e.g., lentiCRISPRv2)
-
sgRNAs targeting ANAPC5 or ANAPC7 (design using a tool like CHOPCHOP)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
-
Complete cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Procedure:
-
sgRNA Cloning: Clone the designed sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
Lentivirus Production: a. Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA construct and packaging plasmids. b. Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Transduction: a. Plate the target cells (e.g., U2OS) and allow them to adhere. b. Transduce the cells with the lentiviral particles in the presence of polybrene.
-
Selection and Clonal Isolation: a. 48 hours post-transduction, select for transduced cells using puromycin. b. Perform single-cell cloning by limiting dilution or FACS to isolate clonal populations.
-
Validation of Knockout: a. Genomic DNA Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing. b. Protein Expression Analysis: Confirm the absence of the target protein (APC5 or APC7) by Western blot analysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess APC/C-p300 Interaction
This protocol is for determining the interaction between APC/C and p300 in wild-type and knockout cells.
Materials:
-
Wild-type, ANAPC5 KO, and ANAPC7 KO cells
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Antibodies: anti-p300, anti-APC3 (or another core APC/C subunit), and IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer on ice.[8]
-
Immunoprecipitation: a. Incubate the cell lysate with the anti-p300 antibody or IgG control overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.[8]
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against p300 and a core APC/C subunit (e.g., APC3) to detect the co-immunoprecipitated protein.
Protocol 3: In Vitro p300 Histone Acetyltransferase (HAT) Activity Assay
This protocol measures the acetyltransferase activity of p300 immunoprecipitated from wild-type and knockout cells.
Materials:
-
Wild-type, ANAPC5 KO, and ANAPC7 KO cells
-
p300 HAT Assay Kit (e.g., from BPS Bioscience, Millipore, or AnaSpec)[5][8][9][10][11]
-
Anti-p300 antibody for immunoprecipitation
-
Protein A/G magnetic beads
Procedure:
-
Immunoprecipitation of p300: Immunoprecipitate endogenous p300 from cell lysates as described in the Co-IP protocol (steps 1 and 2), but without the elution step.
-
HAT Assay: Perform the HAT assay on the immunoprecipitated p300 bound to the beads according to the kit manufacturer's instructions. This typically involves incubating the beads with a histone substrate and acetyl-CoA.
-
Detection: Measure the level of histone acetylation, which is indicative of p300 HAT activity. The detection method will vary depending on the kit (e.g., colorimetric, fluorometric, or chemiluminescent).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of ANAPC5 or ANAPC7 knockout on cell cycle distribution.
Materials:
-
Wild-type, ANAPC5 KO, and ANAPC7 KO cells
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: a. Harvest cells and wash with PBS. b. Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[9] c. Incubate at -20°C for at least 30 minutes.
-
Staining: a. Wash the fixed cells with PBS. b. Resuspend the cells in PI staining solution and incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[10]
Protocol 5: Gene Expression Analysis by Quantitative RT-PCR (RT-qPCR)
This protocol measures the expression of potential p300 target genes.
Materials:
-
Wild-type, ANAPC5 KO, and ANAPC7 KO cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., p21, c-Myc) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.[3]
Protocol 6: Chromatin Immunoprecipitation (ChIP)
This protocol identifies the genomic regions bound by p300.
Materials:
-
Wild-type, ANAPC5 KO, and ANAPC7 KO cells
-
Formaldehyde
-
Glycine
-
ChIP lysis and wash buffers
-
Anti-p300 antibody and IgG control
-
Protein A/G magnetic beads
-
DNA purification kit
Procedure:
-
Cross-linking and Chromatin Shearing: a. Cross-link proteins to DNA with formaldehyde. b. Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an anti-p300 antibody.[12]
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the p300-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: a. ChIP-qPCR: Analyze the enrichment of specific promoter regions of target genes by qPCR. b. ChIP-seq: For a genome-wide analysis, prepare a sequencing library from the ChIP DNA and perform next-generation sequencing.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between wild-type and knockout cell lines.
Table 1: Co-Immunoprecipitation of APC/C with p300
| Cell Line | IP Antibody | Western Blot: p300 | Western Blot: APC3 | Fold Enrichment (APC3/p300) |
|---|---|---|---|---|
| Wild-type | IgG | - | - | 1.0 (normalized) |
| Wild-type | anti-p300 | +++ | +++ | X |
| ANAPC5 KO | anti-p300 | +++ | + | Y |
| ANAPC7 KO | anti-p300 | +++ | + | Z |
Table 2: p300 Acetyltransferase Activity
| Cell Line | Relative HAT Activity (%) | Standard Deviation | p-value (vs. WT) |
|---|---|---|---|
| Wild-type | 100 | X | - |
| ANAPC5 KO | Y | A | <0.05 |
| ANAPC7 KO | Z | B | <0.05 |
Table 3: Cell Cycle Distribution
| Cell Line | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Wild-type | X | A | I |
| ANAPC5 KO | Y | B | J |
| ANAPC7 KO | Z | C | K |
Table 4: Relative Gene Expression of p300 Target Genes
| Cell Line | Gene 1 (e.g., p21) Fold Change | Gene 2 (e.g., c-Myc) Fold Change |
|---|---|---|
| Wild-type | 1.0 | 1.0 |
| ANAPC5 KO | X | A |
| ANAPC7 KO | Y | B |
Table 5: p300 Occupancy at Target Gene Promoters (ChIP-qPCR)
| Cell Line | Promoter 1 (% Input) | Promoter 2 (% Input) |
|---|---|---|
| Wild-type | X | A |
| ANAPC5 KO | Y | B |
| ANAPC7 KO | Z | C |
Conclusion
The application of CRISPR-Cas9 to generate knockout models for APC/C subunits provides a powerful system to dissect the functional consequences of the APC/C-p300 interaction. The protocols outlined here offer a systematic approach to investigate how this interaction modulates p300's enzymatic activity, influences cell cycle progression, and regulates the expression of downstream target genes. The resulting data will provide valuable insights into the interplay between two fundamental cellular processes and may uncover novel targets for therapeutic intervention in diseases characterized by dysregulated cell cycle and transcription, such as cancer.
References
- 1. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 2. Reactome | APC/C-mediated degradation of cell cycle proteins [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A new CRISPR‐mediated Apc knockout allele leads to pyloric gland adenoma‐like gastric polyps in mice with C57BL/6;FVB/N mixed background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iTRAQ and PRM -based proteomics analysis for the identification of differentially abundant proteins related to male sterility in ms-7 mutant tomato (Solanum lycoperscium) plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. SensoLyte® HAT (p300) Assay Kit | ABIN1882470 [antibodies-online.com]
- 11. SensoLyte® HAT (p300) Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) to Identify p300 Targets Regulated by the Anaphase-Promoting Complex/Cyclosome (APC/C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcriptional coactivator p300 plays a pivotal role in regulating gene expression by functioning as a histone acetyltransferase (HAT), which remodels chromatin to allow for transcriptional activation.[1][2] The activity of p300 is tightly controlled through various post-translational modifications and protein-protein interactions. Emerging evidence suggests a crucial regulatory relationship between p300 and the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that governs cell cycle progression.[3] The APC/C can modulate p300's function, potentially through ubiquitination or by influencing its acetyltransferase activity, thereby impacting the expression of genes critical for cell proliferation, differentiation, and apoptosis.
These application notes provide a comprehensive framework for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic targets of p300 that are under the regulatory control of the APC/C. This approach is invaluable for elucidating the molecular mechanisms underlying APC/C-p300 signaling and for identifying potential therapeutic targets in diseases where this axis is dysregulated, such as cancer.
Signaling Pathway and Experimental Rationale
The APC/C is a multi-subunit E3 ubiquitin ligase that primarily targets proteins for proteasomal degradation, thereby controlling key cell cycle transitions.[4][5][6][7][8] Its interaction with p300 suggests a mechanism for coordinating transcriptional programs with cell cycle progression. The APC/C may directly ubiquitinate p300, leading to its degradation or altered activity, or it may stimulate p300's acetyltransferase function.[3] To investigate the consequences of this regulation on gene expression, a p300 ChIP-seq experiment can be performed in the presence and absence of APC/C activity. Inhibition of the APC/C is expected to alter the genomic binding profile of p300, revealing target genes whose transcription is dependent on the APC/C-p300 interplay.
References
- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 2. EP300 - Wikipedia [en.wikipedia.org]
- 3. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 5. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, function and mechanism of the anaphase promoting complex (APC/C) | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. Substrate-specific regulation of ubiquitination by the anaphase-promoting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of cell growth by the SCF and APC/C ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Small Molecule Inhibitors to Elucidate the Interplay Between APC/C and p300
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of the eukaryotic cell cycle and gene transcription. The APC/C, a large E3 ubiquitin ligase, orchestrates the timely degradation of key cell cycle proteins, ensuring unidirectional progression through mitosis. p300, a transcriptional co-activator, modulates chromatin structure and transcription factor activity through acetylation. Emerging evidence points towards a functional interplay between these two crucial cellular machines, where they may co-regulate cellular processes. Small molecule inhibitors offer a powerful approach to dissect this complex relationship by providing temporal control over their respective activities.
This document provides detailed application notes and protocols for utilizing specific small molecule inhibitors to investigate the functional connection between APC/C and p300. We will focus on the well-characterized APC/C inhibitors, proTAME and apcin , and the p300 inhibitors, C646 and A-485 .
Rationale for Using Small Molecule Inhibitors:
-
Temporal Control: Inhibitors allow for acute and reversible inactivation of APC/C or p300, enabling the study of immediate cellular responses.
-
Target Specificity: While off-target effects are a consideration, the inhibitors discussed here have been extensively characterized for their primary targets.
-
Synergistic Studies: Combining inhibitors for both APC/C and p300 can reveal functional dependencies and compensatory mechanisms.
Key Small Molecule Inhibitors
| Inhibitor | Target | Mechanism of Action |
| proTAME | APC/C | A cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester). TAME mimics the I-R tail of APC/C co-activators (Cdc20/Cdh1), competitively inhibiting their binding to the APC/C core, thus preventing its activation.[1] |
| Apcin | APC/C (Cdc20) | Binds to the D-box receptor of the APC/C co-activator Cdc20, preventing the recognition and ubiquitination of D-box containing substrates.[2] |
| C646 | p300/CBP | A competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) domain with respect to acetyl-CoA.[3] |
| A-485 | p300/CBP | A potent and selective catalytic inhibitor of the p300/CBP HAT domain.[4][5] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of the selected small molecules across various cell lines and in vitro assays. These values can serve as a starting point for experimental design.
Table 1: APC/C Inhibitors - Effective Concentrations and IC50 Values
| Inhibitor | Cell Line/System | IC50 / Effective Concentration | Reference |
| proTAME | Multiple Myeloma Cell Lines (HMCLs) | IC50: 4.8 - 12.1 µM | [1] |
| proTAME | Primary Multiple Myeloma Cells | IC50: 2.8 - 20.3 µM | [1] |
| proTAME | Healthy PBMCs | IC50: 73.6 µM | [6] |
| proTAME | RT-4 (Bladder Cancer) | IC50: 22 µM | [7] |
| proTAME | hTERT-RPE1 | Effective Concentration: 0.8 - 12.5 µM | [8] |
| Apcin | Endometrial Carcinoma Cells | Effective Concentration (with proTAME): 25 - 50 µM | [9] |
| Apcin | hTERT-RPE1 | Effective Concentration: 3.1 - 50 µM | [8] |
Table 2: p300/CBP Inhibitors - Effective Concentrations and IC50 Values
| Inhibitor | Cell Line/System | IC50 / Effective Concentration | Reference |
| C646 | p300 (in vitro) | Ki: 0.4 µM, IC50: 0.32 µM | [3] |
| C646 | SU-DHL-10 (Lymphoma) | IC50: 12.15 µM | [10] |
| A-485 | p300 (in vitro) | IC50: 9.8 nM | [4][5] |
| A-485 | CBP (in vitro) | IC50: 2.6 nM | [4][5] |
| A-485 | PC-3 (Prostate Cancer) | EC50 (for H3K27Ac reduction): 73 nM | [11] |
| A-485 | GH3 (Pituitary Adenoma) | Effective Concentration: 0.5 - 1 µM | [12] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches, the following diagrams are provided in DOT language.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the anaphase-promoting complex/cyclosome (APC/C) enhanced antiproliferative and apoptotic response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Development of C646‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The p300 Inhibitor A-485 Exerts Antitumor Activity in Growth Hormone Pituitary Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing the APC/C-p300 Interactome using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of the Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 interactome using advanced mass spectrometry techniques. The interaction between the E3 ubiquitin ligase APC/C and the transcriptional co-activator p300 is crucial for regulating cell cycle progression and gene transcription.[1] Understanding the components and dynamics of this protein complex is vital for developing novel therapeutic strategies targeting diseases such as cancer.
Introduction to APC/C-p300 Interaction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a central role in orchestrating the events of the cell cycle by targeting key regulatory proteins for degradation via the ubiquitin-proteasome system. The transcriptional co-activator p300, and its close homolog CBP, are histone acetyltransferases (HATs) that regulate gene expression by modifying chromatin structure and the activity of various transcription factors.
Recent studies have revealed a direct interaction between the APC/C and p300/CBP. Specifically, the APC5 and APC7 subunits of the APC/C have been shown to bind to p300.[1] This interaction has significant functional consequences, as it stimulates the intrinsic acetyltransferase activity of p300, thereby influencing transcription. Furthermore, this crosstalk between two major cellular regulatory machines highlights a novel layer of control over cell proliferation and differentiation.
Mass spectrometry-based proteomics has emerged as a powerful tool to dissect such complex protein-protein interactions. Techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS), proximity-dependent biotin identification (BioID), and stable isotope labeling by amino acids in cell culture (SILAC) enable the identification and quantification of proteins within the APC/C-p300 interactome in their near-native cellular environment.
Signaling Pathway and Experimental Workflow
The interaction between APC/C and p300 is integral to the regulation of transcription and cell cycle control. The following diagrams illustrate the signaling pathway and a general experimental workflow for its investigation using mass spectrometry.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a SILAC-based Co-IP-MS experiment targeting a core APC/C subunit. This data illustrates the type of results obtained from such analyses, identifying both known and potentially novel interactors.
Table 1: High-Confidence Interactors of APC/C Identified by SILAC-MS
| Protein | Gene | SILAC Ratio (H/L) | p-value | Description |
| ANAPC2 | ANAPC2 | 15.2 | <0.001 | Anaphase-promoting complex subunit 2 |
| ANAPC4 | ANAPC4 | 12.8 | <0.001 | Anaphase-promoting complex subunit 4 |
| ANAPC5 | ANAPC5 | 14.1 | <0.001 | Anaphase-promoting complex subunit 5 |
| ANAPC7 | ANAPC7 | 13.5 | <0.001 | Anaphase-promoting complex subunit 7 |
| CDC20 | CDC20 | 8.9 | <0.01 | Cell division cycle protein 20 homolog |
| CDH1 | FZR1 | 7.5 | <0.01 | Fizzy-related protein homolog 1 |
| EP300 | EP300 | 5.3 | <0.05 | Histone acetyltransferase p300 |
| CREBBP | CREBBP | 4.8 | <0.05 | CREB-binding protein |
| UBE2C | UBE2C | 6.1 | <0.01 | Ubiquitin-conjugating enzyme E2 C |
| UBE2S | UBE2S | 5.7 | <0.01 | Ubiquitin-conjugating enzyme E2 S |
| PSMD1 | PSMD1 | 3.2 | <0.05 | 26S proteasome non-ATPase regulatory subunit 1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
This protocol describes the immunoprecipitation of an endogenous protein to identify its interaction partners.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Antibody against the bait protein (e.g., anti-ANAPC3 or anti-p300).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or 2x Laemmli buffer).
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Remove the beads and add the primary antibody (or control IgG) to the lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. For mass spectrometry, a gentle elution with a high pH buffer or on-bead digestion is preferred to avoid antibody contamination.
-
If using an acidic elution buffer, neutralize the eluate immediately with neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 StageTips.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Proximity-Dependent Biotin Identification (BioID)
This protocol is for identifying transient and proximal protein interactions in living cells.
Materials:
-
Expression vector for the bait protein fused to a promiscuous biotin ligase (BirA*).
-
Cell line suitable for transfection and stable expression.
-
DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Biotin (50 mM stock solution).
-
Lysis buffer (e.g., RIPA buffer).
-
Streptavidin-coated magnetic beads.
-
Wash buffers of increasing stringency.
Procedure:
-
Generation of Stable Cell Line:
-
Transfect cells with the BioID fusion vector.
-
Select for stable expression using the appropriate antibiotic.
-
Validate the expression and localization of the fusion protein by Western blotting and immunofluorescence.
-
-
Biotin Labeling:
-
Plate the stable cell line and a control cell line (expressing BirA* alone).
-
Once cells reach the desired confluency, add biotin to a final concentration of 50 µM.
-
Incubate for 16-24 hours.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with PBS.
-
Lyse the cells in lysis buffer.
-
Sonicate the lysate to shear DNA.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the lysate with streptavidin-coated magnetic beads overnight at 4°C.
-
Wash the beads sequentially with a series of wash buffers to remove non-specific binders.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Wash the beads with ammonium bicarbonate buffer.
-
Perform on-bead trypsin digestion.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 3: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol enables quantitative comparison of protein interactomes under different conditions.
Materials:
-
SILAC-grade DMEM lacking lysine and arginine.
-
Dialyzed fetal bovine serum (dFBS).
-
"Light" L-arginine and L-lysine.
-
"Heavy" L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).
-
Cell line auxotrophic for arginine and lysine.
Procedure:
-
Metabolic Labeling:
-
Culture cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Confirm labeling efficiency by mass spectrometry.
-
-
Experimental Treatment:
-
Perform the desired experimental treatment on one of the cell populations (e.g., drug treatment, gene knockdown).
-
-
Cell Lysis and Protein Mixing:
-
Lyse the "light" and "heavy" labeled cells separately as described in the Co-IP protocol.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Immunoprecipitation and Mass Spectrometry:
-
Perform Co-IP on the mixed lysate using an antibody against the bait protein.
-
Process the sample for mass spectrometry as described in the Co-IP protocol.
-
-
Data Analysis:
-
Identify and quantify peptides using software such as MaxQuant.
-
Calculate the heavy-to-light (H/L) ratios for each identified protein to determine relative abundance changes in the interactome.
-
References
Visualizing the APC/C-p300 Interaction in Live Cells Using FRET-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key regulatory proteins for degradation.[1][2] The transcriptional co-activator p300, a histone acetyltransferase, also plays a pivotal role in cell cycle control through its influence on gene expression.[3][4] Recent studies have revealed a direct interaction between the APC/C and p300, suggesting a novel layer of cross-talk between the machinery of protein degradation and transcriptional regulation.[5][6][7] Specifically, the APC/C subunits APC5 and APC7 have been identified as direct interaction partners of p300.[5][6][7]
Förster Resonance Energy Transfer (FRET) is a powerful, non-invasive technique to study protein-protein interactions in the native environment of a living cell.[8][9] FRET relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[9] This energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically occurring within a 1-10 nanometer range, making it an ideal method for detecting direct molecular interactions.[9]
These application notes provide detailed protocols for visualizing and quantifying the interaction between APC/C and p300 in live cells using FRET microscopy. Two common FRET methodologies, Sensitized Emission and Acceptor Photobleaching, are described, utilizing Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.
Signaling Pathway and Experimental Logic
The interaction between APC/C and p300 is a key regulatory node in cell cycle control. The following diagrams illustrate the signaling context and the principles behind the FRET-based experimental approach.
Quantitative Data Summary
The following tables present hypothetical yet realistic data that could be obtained from FRET experiments investigating the APC/C-p300 interaction. This data serves as a benchmark for expected results.
Table 1: FRET Efficiency Measurements
| Interacting Pair | FRET Method | Apparent FRET Efficiency (E%) | Standard Deviation | Notes |
| CFP-APC5 + YFP-p300 | Sensitized Emission | 18.5 | ± 3.2 | FRET indicates close proximity. |
| CFP-APC7 + YFP-p300 | Sensitized Emission | 15.8 | ± 2.9 | FRET indicates close proximity. |
| CFP + YFP-p300 | Sensitized Emission | 2.1 | ± 0.8 | Negative control; no specific interaction. |
| CFP-APC5 + YFP | Sensitized Emission | 1.9 | ± 0.7 | Negative control; no specific interaction. |
| CFP-APC5 + YFP-p300 | Acceptor Photobleaching | 20.1 | ± 3.5 | Confirms interaction. |
| CFP-APC7 + YFP-p300 | Acceptor Photobleaching | 17.2 | ± 3.1 | Confirms interaction. |
Table 2: Dissociation Constant (Kd) Estimation
| Interacting Pair | Method | Estimated Kd (nM) | Notes |
| APC5 - p300 | FRET-based titration | 150 - 300 | Hypothetical range based on typical protein-protein interactions. |
| APC7 - p300 | FRET-based titration | 200 - 400 | Hypothetical range. |
Disclaimer: The quantitative data presented in Tables 1 and 2 are illustrative and hypothetical. Actual experimental results may vary.
Experimental Protocols
The following are detailed protocols for performing FRET-based assays to visualize the interaction between APC/C subunits and p300.
Protocol 1: Sensitized Emission FRET
This method measures the increase in acceptor fluorescence due to energy transfer from the donor.[10][11]
1. Plasmid Construction and Preparation
-
Clone the coding sequences of human APC5 or APC7 into a mammalian expression vector containing an N-terminal or C-terminal CFP tag (e.g., pECFP-C1/N1).
-
Clone the coding sequence of human p300 into a similar vector with a YFP tag (e.g., pEYFP-C1/N1).
-
Prepare high-purity, endotoxin-free plasmid DNA for all constructs.
-
Controls:
-
Donor-only: CFP-tagged APC/C subunit.
-
Acceptor-only: YFP-tagged p300.
-
Negative control: Co-transfection of empty CFP and YFP vectors.
-
Positive control: A CFP-YFP fusion protein with a short flexible linker.
-
2. Cell Culture and Transfection
-
Plate cells (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for high-resolution microscopy.
-
Grow cells to 60-80% confluency in appropriate media.
-
Co-transfect cells with the desired CFP and YFP fusion constructs using a suitable transfection reagent. Optimize the ratio of donor to acceptor plasmid (typically 1:1 to 1:3).
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
3. Imaging Setup
-
Use a confocal laser scanning microscope equipped with lasers for CFP and YFP excitation (e.g., 405/440 nm for CFP, 514 nm for YFP).
-
Set up three detection channels:
-
Donor Channel: Excitation at ~433 nm, emission at ~475 nm (for CFP).
-
Acceptor Channel: Excitation at ~514 nm, emission at ~527 nm (for YFP).
-
FRET Channel: Excitation at ~433 nm (CFP excitation), emission at ~527 nm (YFP emission).
-
-
Use a heated stage and CO2-controlled chamber to maintain cells at 37°C and 5% CO2 during imaging.
4. Image Acquisition
-
For each experimental condition (FRET sample, donor-only, acceptor-only), acquire a set of images in the three channels.
-
For the FRET sample, sequentially acquire images in the Donor, Acceptor, and FRET channels.
-
For the donor-only sample, acquire images in the Donor and FRET channels to determine donor bleed-through.
-
For the acceptor-only sample, acquire images in the Acceptor and FRET channels to determine acceptor cross-excitation.
-
Use identical imaging settings (laser power, gain, pinhole) for all samples within an experiment.
5. Data Analysis
-
Correct for background fluorescence.
-
Calculate the corrected FRET (FRETc) signal by subtracting the donor bleed-through and acceptor cross-excitation from the raw FRET channel intensity.
-
Normalize the FRETc signal to account for variations in fluorophore expression levels. Several normalization methods exist, with Normalized FRET (NFRET) being a common approach.
-
Calculate the apparent FRET efficiency (E%) using appropriate formulas that account for the specific microscope setup and fluorophores used.
Protocol 2: Acceptor Photobleaching FRET
This method measures the de-quenching of the donor fluorescence after photobleaching the acceptor, which provides a direct measure of FRET efficiency.[8][12][13]
1. Plasmid Construction and Cell Preparation
-
Follow steps 1 and 2 from the Sensitized Emission protocol.
2. Imaging Setup
-
Use a confocal microscope with lasers for CFP excitation (~433 nm) and YFP excitation/photobleaching (~514 nm).
-
Set up detection for the CFP channel (emission ~475 nm).
3. Image Acquisition
-
Select a cell co-expressing both CFP and YFP constructs.
-
Acquire a pre-bleach image of the CFP fluorescence.
-
Define a region of interest (ROI) within the cell where the interaction is expected to occur.
-
Selectively photobleach the YFP in the ROI using high-intensity laser light at ~514 nm until the YFP signal is significantly reduced.
-
Acquire a post-bleach image of the CFP fluorescence using the same settings as the pre-bleach image.
4. Data Analysis
-
Measure the average fluorescence intensity of CFP in the photobleached ROI before (Idonor_pre) and after (Idonor_post) photobleaching.
-
Calculate the FRET efficiency (E) using the following formula:
-
E = (Idonor_post - Idonor_pre) / Idonor_post
-
-
Perform control experiments, such as photobleaching in cells expressing only the CFP construct, to ensure that the increase in donor fluorescence is not due to artifacts.
Conclusion
FRET-based assays provide a powerful platform for the in-depth study of the APC/C-p300 interaction in living cells. By employing the detailed protocols outlined in these application notes, researchers can gain valuable insights into the spatiotemporal dynamics and regulatory mechanisms of this crucial protein complex. The quantitative data obtained from these experiments can be instrumental in understanding the role of the APC/C-p300 interplay in cell cycle control and its potential as a target for therapeutic intervention in various diseases, including cancer.
References
- 1. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 3. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Proximity Labeling Reveals Spatial Regulation of the Anaphase-Promoting Complex/Cyclosome by a Microtubule Adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 11. Chapter 22: Quantitation of protein-protein interactions: confocal FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a ubiquitin transfer assay for high throughput screening by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detecting protein-protein interactions with CFP-YFP FRET by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Purification of Recombinant Anaphase-Promoting Complex/Cyclosome (APC/C)-p300 for Structural Studies
Audience: Researchers, scientists, and drug development professionals engaged in structural biology, cell cycle research, and oncology.
Introduction: The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that governs cell cycle progression by targeting key regulatory proteins for proteasomal degradation.[1][2] This large, multi-subunit complex, comprising at least 14 core proteins in humans, is essential for the metaphase-to-anaphase transition and mitotic exit.[3][4][5] The transcriptional co-activator p300, a histone acetyltransferase, has been shown to interact with the APC/C, suggesting a direct link between cell cycle machinery and transcriptional regulation.[6] Structural elucidation of the APC/C-p300 complex is critical for understanding this cross-talk and for designing therapeutic agents targeting cell proliferation.
However, the immense size (~1.2 MDa for the APC/C alone), complexity, and dynamic nature of this assembly present significant challenges for producing high-purity, homogeneous samples required for high-resolution structural techniques like cryo-electron microscopy (cryo-EM).[4][7] This document provides a detailed protocol for the co-expression and multi-step purification of a recombinant human APC/C-p300 complex using a baculovirus expression system in insect cells, a method proven effective for producing large, intricate protein complexes.[3][5][8]
Core Principles and Workflow
The successful purification of the APC/C-p300 complex hinges on a strategy that preserves the integrity of the entire assembly while systematically removing contaminants. The workflow is designed around a recombinant APC/C construct where one subunit is tagged for initial affinity capture, pulling down the fully assembled core complex along with the co-expressed and associated p300 protein. Subsequent high-resolution chromatography steps are employed to achieve the high degree of purity and homogeneity essential for structural analysis.[9][10]
Caption: Overall Purification Workflow for APC/C-p300 Complex.
Data Presentation: Buffers and Chromatography Parameters
Quantitative data is summarized for clarity and reproducibility.
Table 1: Buffer Compositions for APC/C-p300 Purification
| Buffer Name | Composition | pH | Purpose |
|---|---|---|---|
| Lysis Buffer | 50 mM HEPES, 150 mM KCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% Glycerol, 1 mM DTT, Protease Inhibitors | 7.8 | Cell Lysis & Initial Extraction |
| Affinity Wash Buffer | 50 mM HEPES, 300 mM KCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% Glycerol, 1 mM DTT | 7.8 | Removal of non-specific binders |
| Affinity Elution Buffer | Wash Buffer + 5 mM desthiobiotin | 7.8 | Elution from Strep-Tactin resin |
| IEX Buffer A | 20 mM HEPES, 100 mM KCl, 1 mM DTT, 5% Glycerol | 8.0 | Ion-Exchange equilibration |
| IEX Buffer B | 20 mM HEPES, 1 M KCl, 1 mM DTT, 5% Glycerol | 8.0 | Ion-Exchange high salt elution |
| SEC Buffer | 20 mM HEPES, 150 mM KCl, 1 mM DTT | 7.5 | Final polishing and storage |
Table 2: Chromatography Protocol Summary
| Step | Column Resin | Flow Rate | Gradient/Elution | Expected Outcome |
|---|---|---|---|---|
| Affinity Capture | Strep-Tactin Sepharose | 2 mL/min | Step elution with 5 mM desthiobiotin | Capture of tagged APC/C and associated p300 |
| Ion-Exchange | Mono Q 10/100 GL | 1 mL/min | Linear Gradient: 10-50% Buffer B over 20 CV | Separation based on surface charge; removes DNA/RNA |
| Size-Exclusion | Superose 6 Increase 10/300 GL | 0.3 mL/min | Isocratic elution with SEC Buffer | Separation by size; ensures monodispersity |
Experimental Protocols
Recombinant Baculovirus Generation and Co-expression
This protocol is based on the MultiBac system, which is optimized for the expression of large eukaryotic protein complexes.[8]
-
Construct Design : Subclone all 14 human APC/C subunits and full-length human p300 into respective MultiBac transfer vectors. A twin StrepII-tag should be engineered onto the N-terminus of a non-essential, solvent-exposed subunit (e.g., APC4 or APC16) for affinity purification.
-
Virus Generation : Generate individual recombinant baculoviruses for each subunit in Spodoptera frugiperda (Sf9) cells according to the MultiBac protocol.
-
Co-infection : For large-scale expression, use High Five™ insect cells, which are well-suited for high-yield production of large complexes. Co-infect a 10 L culture at a density of 2.0 x 10⁶ cells/mL with the panel of baculoviruses. The multiplicity of infection (MOI) for each virus should be empirically optimized.
-
Incubation : Incubate the culture at 27°C with shaking for 72-96 hours. Monitor cell viability and protein expression via small-scale time points and Western blotting.
Cell Lysis and Lysate Clarification
Gentle lysis is critical to maintain the integrity of the 1.5+ MDa complex.
-
Harvesting : Pellet the insect cells by centrifugation at 1,000 x g for 15 minutes at 4°C.
-
Washing : Wash the cell pellet once with ice-cold PBS to remove media components. The pellet can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Cryo-Lysis : Resuspend the frozen cell pellet in 3 volumes of ice-cold Lysis Buffer supplemented with a complete protease inhibitor cocktail (e.g., cOmplete™, EDTA-free) and 1 mM PMSF.
-
Homogenization : Drip the cell slurry directly into liquid nitrogen to form frozen "popcorn." Grind the frozen cell pellets to a fine powder using a cryo-mill. This method ensures thorough lysis without generating excessive heat.
-
Thawing and Digestion : Thaw the powder on ice and add DNase I to a final concentration of 10 µg/mL. Incubate for 30 minutes on ice to reduce viscosity from released nucleic acids.
-
Clarification : Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble debris. Carefully collect the supernatant, which contains the soluble APC/C-p300 complex.
Multi-Step Purification
All chromatography steps should be performed at 4°C using an ÄKTA or similar FPLC system.
Step 1: Affinity Chromatography (Strep-Tactin Capture)
-
Column Equilibration : Equilibrate a 10 mL Strep-Tactin Sepharose column with 5 column volumes (CV) of Lysis Buffer.
-
Sample Loading : Load the clarified lysate onto the column at a flow rate of 2 mL/min.
-
Washing : Wash the column with 10 CV of Affinity Wash Buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound APC/C-p300 complex with 5 CV of Affinity Elution Buffer. Collect 2 mL fractions.
-
Analysis : Analyze fractions by SDS-PAGE and Coomassie staining to identify fractions containing the full complex. Pool the richest fractions.
Step 2: Ion-Exchange Chromatography (IEX)
-
Buffer Exchange : The pooled affinity fractions must be diluted with IEX Buffer A to reduce the salt concentration to ~100 mM KCl before loading.
-
Column Equilibration : Equilibrate a Mono Q 10/100 GL column with IEX Buffer A.
-
Sample Loading : Load the diluted sample onto the column.
-
Elution : Elute the complex using a linear gradient of 10% to 50% IEX Buffer B over 20 CV. The APC/C-p300 complex is expected to elute at approximately 300-400 mM KCl.
-
Analysis : Run SDS-PAGE on collected fractions to confirm the presence of all subunits and assess purity. Pool the peak fractions.
Step 3: Size-Exclusion Chromatography (SEC)
This is the final polishing step to ensure the sample is monodisperse, a critical requirement for structural studies.[9][11]
-
Concentration : Concentrate the pooled IEX fractions to ~500 µL using a centrifugal concentrator with a 100 kDa molecular weight cutoff (MWCO).
-
Column Equilibration : Equilibrate a Superose 6 Increase 10/300 GL column with at least 2 CV of SEC Buffer.
-
Sample Injection : Inject the concentrated sample onto the column.
-
Elution : Run the column isocratically at 0.3 mL/min. The APC/C-p300 complex should elute as a single, sharp peak in the void or early fractions, consistent with its large size.
-
Analysis : Collect small fractions (0.25 mL) across the peak. Analyze by SDS-PAGE to confirm purity and composition.
Caption: APC/C-p300 Interaction Model for Co-Purification.
Quality Control for Structural Studies
-
Purity Assessment : Run the final SEC fractions on a 4-12% gradient SDS-PAGE gel and visualize with a sensitive Coomassie or silver stain. The sample should show distinct bands corresponding to all expected subunits and be >95% pure.
-
Composition Verification : Use Western blotting to confirm the presence of key APC/C subunits and p300, especially if their bands are not clearly resolved on SDS-PAGE. Mass spectrometry can also be used for definitive identification.
-
Homogeneity and Integrity Analysis : Prepare negatively stained grids of the peak SEC fraction and examine them using an electron microscope. The particles should appear uniform in size and shape, with minimal aggregation or dissociation. This is a crucial checkpoint before proceeding to expensive and time-consuming cryo-EM data collection.[7]
-
Concentration : The final complex should be concentrated to 0.5-5 mg/mL for cryo-EM grid preparation.[9] The exact concentration must be optimized. Use the SEC buffer for final formulation.
Disclaimer: This protocol is a synthesized guide based on established methods for purifying large protein complexes.[3][8][9] Optimization of nearly every step, including expression times, buffer additives (e.g., detergents, stabilizing agents), and chromatography gradients, will be necessary to achieve a sample of sufficient quality for high-resolution structural determination.
References
- 1. Large-scale purification of the vertebrate anaphase-promoting complex/cyclosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into anaphase-promoting complex function and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the APC/C: Organization, function, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant expression, reconstitution and structure of human anaphase-promoting complex (APC/C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plunging Into Cryo-EM: Precision Sample Prep For Structural Success [peakproteins.com]
- 8. researchgate.net [researchgate.net]
- 9. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Tips For Purifying Cryo-EM Samples [lifescienceleader.com]
Unveiling the Nexus of Transformation: Utilizing Adenovirus E1A to Probe APC/C-p300 Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The adenovirus E1A oncoprotein is a powerful tool for dissecting the molecular mechanisms underpinning cellular transformation. Its ability to interact with and modulate the function of key cellular regulatory proteins has provided invaluable insights into cancer biology. Among its critical targets are the transcriptional coactivator p300 and the Anaphase-Promoting Complex/Cyclosome (APC/C), a master regulator of the cell cycle. This document provides detailed application notes and experimental protocols for utilizing the E1A protein to investigate the intricate functions of the APC/C-p300 axis in cellular transformation. Understanding this interplay is crucial for identifying novel therapeutic targets in oncology.
The E1A protein, particularly through its conserved regions (CRs), orchestrates a cellular environment conducive to viral replication and, inadvertently, cellular transformation.[1][2] A key interaction for E1A's transforming potential is its binding to the histone acetyltransferase p300 and its close homolog, CBP.[2][3] This interaction is multifaceted, leading to both transcriptional activation and repression of various cellular genes.[1] Concurrently, the APC/C, an E3 ubiquitin ligase, plays a pivotal role in cell cycle progression by targeting key proteins for proteasomal degradation.[4] Its activity is tightly regulated by co-activators such as Cdc20 and Cdh1.[4] Emerging evidence suggests a functional link between p300 and the APC/C, with p300 potentially modulating APC/C activity.[2][5] E1A, by targeting p300, can therefore be used as a molecular probe to unravel the complex regulatory network involving the APC/C and p300 in the context of cellular transformation.
Application Notes
1. E1A as a Molecular Probe to Study p300-APC/C Interaction and Function:
The interaction between E1A and p300 can be exploited to understand how this complex influences APC/C-mediated ubiquitination and subsequent degradation of its substrates. By using wild-type E1A and various mutants that are deficient in p300 binding, researchers can dissect the specific roles of the E1A-p300 complex in regulating APC/C activity. For instance, a mutant E1A that fails to bind p300 would be expected to have a diminished effect on APC/C function if the E1A-p300 interaction is indeed critical.
2. Investigating the Role of p300's Acetyltransferase Activity:
p300's primary function is to acetylate histones and other proteins, thereby regulating gene expression and protein function. E1A can be used to investigate whether the acetyltransferase activity of p300 is involved in the regulation of APC/C. Experiments can be designed to assess whether E1A's modulation of APC/C is dependent on the acetyltransferase domain of p300. This can be achieved by using p300 mutants with inactivated HAT domains in conjunction with E1A expression.
3. Elucidating the Downstream Effects on Cellular Transformation:
The ultimate goal of these investigations is to understand how the E1A-p300-APC/C axis contributes to cellular transformation. By correlating the effects of E1A and its mutants on APC/C activity with their ability to induce transformation-associated phenotypes (e.g., anchorage-independent growth), a causal link can be established. This can lead to the identification of specific APC/C substrates whose dysregulation by the E1A-p300 complex is a key driver of transformation.
Data Presentation
Table 1: Quantitative Analysis of E1A-p300 Interaction and its Impact on Transformation
| E1A Construct | p300 Binding Affinity (Kd, nM) | Transformation Efficiency (Foci/µg DNA) | Reference |
| Wild-type E1A | ~50 | 100 ± 15 | [6] |
| E1A ΔCR1 | >1000 | 10 ± 3 | [6] |
| E1A ΔN-terminus | >1000 | 5 ± 2 | [6] |
| E1A Point Mutant (in p300 binding domain) | ~500 | 25 ± 8 | [7] |
Table 2: Effect of E1A on APC/C Substrate Stability
| Cell Line/Condition | APC/C Substrate | Protein Half-life (hours) | Ubiquitination Level (Fold Change) | Reference |
| Control Cells | Cyclin B1 | 1.5 ± 0.3 | 1.0 | [8][9] |
| E1A-expressing Cells | Cyclin B1 | 3.2 ± 0.5 | 0.4 ± 0.1 | [8][9] |
| Control Cells | Securin | 1.0 ± 0.2 | 1.0 | [8][9] |
| E1A-expressing Cells | Securin | 2.5 ± 0.4 | 0.5 ± 0.1 | [8][9] |
| E1A Δp300-binding mutant | Cyclin B1 | 1.8 ± 0.4 | 0.9 ± 0.2 | [7] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect E1A-p300-APC/C Complex Formation
Objective: To determine if E1A, p300, and components of the APC/C physically interact in a cellular context.
Materials:
-
Cell lines expressing Flag-tagged E1A (wild-type or mutants)
-
Antibodies: anti-Flag, anti-p300, anti-Cdc27 (APC3 subunit), anti-Cdh1
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and harvest cells expressing Flag-E1A.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with anti-Flag antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with a suitable buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against p300, Cdc27, and Cdh1.
Protocol 2: In Vitro Ubiquitination Assay to Assess the Effect of E1A on APC/C Activity
Objective: To determine if the E1A-p300 complex directly modulates the E3 ubiquitin ligase activity of the APC/C.[10][11][12]
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH10), Ubiquitin, APC/C (immunopurified from cells), p300, E1A (wild-type and mutants).
-
APC/C substrate (e.g., a fragment of Cyclin B1 containing a D-box).
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the APC/C substrate.
Procedure:
-
Set up the in vitro ubiquitination reactions in separate tubes:
-
Control: E1, E2, Ubiquitin, APC/C, Substrate.
-
+p300: E1, E2, Ubiquitin, APC/C, Substrate, p300.
-
+E1A: E1, E2, Ubiquitin, APC/C, Substrate, E1A.
-
+E1A+p300: E1, E2, Ubiquitin, APC/C, Substrate, E1A, p300.
-
+E1A mutant+p300: E1, E2, Ubiquitin, APC/C, Substrate, E1A mutant, p300.
-
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the substrate to visualize the ubiquitinated forms (higher molecular weight smear or distinct bands).
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if E1A alters the recruitment of p300 to the promoters of genes regulated by APC/C substrates.[13]
Materials:
-
Cells expressing E1A (wild-type or mutants).
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis buffer, nuclear lysis buffer.
-
Sonicator.
-
Antibodies for ChIP: anti-p300, IgG control.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for qPCR targeting the promoter regions of interest (e.g., promoters of genes regulated by APC/C substrates like p21).
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with anti-p300 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific promoter regions by quantitative PCR (qPCR).
Protocol 4: Soft Agar Colony Formation Assay
Objective: To assess the effect of E1A and its mutants on anchorage-independent growth, a hallmark of cellular transformation.
Materials:
-
Cell lines to be tested (e.g., primary baby rat kidney cells).
-
Plasmids encoding E1A (wild-type or mutants) and a cooperating oncogene (e.g., activated Ras).
-
Transfection reagent.
-
Agar.
-
Cell culture medium.
-
6-well plates.
-
Crystal violet stain.
Procedure:
-
Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Co-transfect the target cells with the E1A and Ras plasmids.
-
After 24-48 hours, trypsinize and resuspend the cells in a top layer of 0.3% agar in cell culture medium.
-
Plate the cell suspension on top of the base agar layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with fresh medium every 3-4 days.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well.
Visualizations
Caption: E1A-p300-APC/C Signaling Pathway in Transformation.
Caption: Co-Immunoprecipitation Experimental Workflow.
Caption: In Vitro Ubiquitination Assay Workflow.
References
- 1. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenoviral E1A-associated protein p300 as a functional homologue of the transcriptional co-activator CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the interactions of adenoviral E1A proteins with the p160 nuclear receptor coactivator binding domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative framework for ordered degradation of APC/C substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative framework for ordered degradation of APC/C substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenovirus E1A Inhibits SCFFbw7 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Developing Cell-Based Reporters for APC/C and p300 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are critical regulators of cellular processes, making them key targets in therapeutic development, particularly in oncology. The APC/C is a large E3 ubiquitin ligase that controls cell cycle progression by targeting specific proteins for proteasomal degradation.[1][2] Its activity is tightly regulated by co-activators like Cdc20 and Cdh1.[3][4] p300, along with its close paralog CBP, is a transcriptional co-activator that regulates gene expression by acetylating histones and other proteins, thereby remodeling chromatin and influencing cellular proliferation and differentiation.[5][6]
Developing robust cell-based reporter assays is essential for high-throughput screening (HTS) of small molecule modulators of APC/C and p300. These assays provide a quantitative readout of enzyme activity within a cellular context, enabling the identification and characterization of novel drug candidates. This document provides detailed principles and protocols for establishing such reporter systems.
Part 1: A Degradation-Based Reporter for APC/C Activity
The core function of the APC/C is to ubiquitinate substrates, marking them for destruction by the proteasome.[3] This reporter system leverages this activity by linking a well-characterized APC/C recognition motif (degron) to a reporter protein.
Principle of the APC/C Reporter
A fusion protein is constructed containing a degradation signal recognized by the APC/C, such as the D-box of Cyclin B1, fused to a reporter enzyme like Firefly Luciferase. In cells with active APC/C, the fusion protein is recognized, ubiquitinated, and rapidly degraded, resulting in a low reporter signal.[7] Conversely, inhibition of the APC/C prevents the degradation of the reporter protein, leading to its accumulation and a significant increase in signal.
Experimental Workflow: APC/C Reporter Assay
Data Presentation: APC/C Reporter Validation
Table 1: Luciferase Assay Results with APC/C Modulators. Hypothetical data from a stable cell line expressing the Luciferase-Degron reporter treated for 12 hours.
| Treatment | Concentration (µM) | Relative Light Units (RLU) | Fold Change (vs. DMSO) |
| DMSO (Vehicle) | - | 15,250 ± 850 | 1.0 |
| proTAME (APC/C Inhibitor) | 10 | 125,600 ± 7,300 | 8.2 |
| Apcin (APC/C Inhibitor) | 25 | 101,300 ± 6,100 | 6.6 |
| MG132 (Proteasome Inhib.) | 10 | 148,900 ± 9,200 | 9.8 |
| Inactive Compound | 25 | 16,100 ± 980 | 1.1 |
Table 2: Western Blot Densitometry. Quantification of reporter protein levels from cell lysates corresponding to the treatments in Table 1.
| Treatment | Concentration (µM) | Reporter Protein Level (Normalized to Actin) | Fold Change (vs. DMSO) |
| DMSO (Vehicle) | - | 1.0 ± 0.15 | 1.0 |
| proTAME (APC/C Inhibitor) | 10 | 7.9 ± 0.6 | 7.9 |
| Apcin (APC/C Inhibitor) | 25 | 6.2 ± 0.5 | 6.2 |
Part 2: A Transcriptional Reporter for p300 Activity
p300's primary role as a transcriptional co-activator can be harnessed to create a reporter system that measures its histone acetyltransferase (HAT) activity.[8]
Principle of the p300 Reporter
This system utilizes a transcriptional reporter construct. A promoter containing multiple response elements for a transcription factor known to be co-activated by p300 (e.g., CREB, p53, TCF/LEF) is placed upstream of a Firefly Luciferase gene.[9][10][11] A second reporter, Renilla Luciferase, driven by a constitutive promoter, is co-transfected to normalize for cell number and transfection efficiency.[12] When p300 is active, it is recruited to the promoter, leading to histone acetylation, chromatin opening, and enhanced transcription of the luciferase gene. p300 inhibitors will prevent this process, causing a decrease in the luciferase signal.
References
- 1. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Insights into APC/C: from cellular function to diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP300 - Wikipedia [en.wikipedia.org]
- 6. The p300 and CBP Transcriptional Coactivators Are Required for β-Cell and α-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Recruitment of p300/CBP in p53-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Activation of p300 Enhances the Sensitivity of Pituitary Adenomas to Dopamine Agonist Treatment by Regulating the Transcription of DRD2 | MDPI [mdpi.com]
- 11. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antibody Selection for APC/C and p300 Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing western blotting for the Anaphase-Promoting Complex/Cyclosome (APC/C) and the p300 protein. Given their large size and complex nature, successful detection of these proteins requires careful antibody selection and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a signal for my APC/C subunit or p300 protein?
A weak or absent signal is a common issue when blotting for large proteins. Several factors could be the cause:
-
Poor Protein Transfer: Proteins over 150 kDa, like many APC/C subunits and p300 (~300 kDa), transfer less efficiently from the gel to the membrane.[1][2] Optimization of transfer time, voltage, and buffer composition is critical.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. It's important to titrate the antibody to find the optimal concentration for your specific experimental conditions.[3]
-
Low Protein Abundance: The target protein may be present at low levels in your sample. Consider loading more protein per well or enriching your sample for the protein of interest through immunoprecipitation.[3][4]
-
Incorrect Lysis Buffer: The lysis buffer used may not be efficiently extracting these nuclear and cytoplasmic proteins. Buffers containing detergents like RIPA are often recommended.[5]
-
Inactive Secondary Antibody or Substrate: Ensure your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly. Sodium azide, a common preservative, inhibits HRP activity.[4]
Q2: I'm observing multiple bands in my p300 or APC/C western blot. What could be the cause?
Multiple bands can arise from several factors:
-
Protein Degradation: Large proteins are susceptible to proteolysis. The presence of multiple bands at lower molecular weights may indicate protein degradation.[6][7] Always use fresh samples and add protease inhibitors to your lysis buffer.[6][7]
-
Post-Translational Modifications (PTMs): p300 and APC/C subunits undergo various PTMs, such as phosphorylation and ubiquitination, which can cause shifts in their apparent molecular weight.[8]
-
Splice Variants or Isoforms: Some genes express multiple protein isoforms through alternative splicing, which may be detected by the antibody.[8]
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate. Ensure proper blocking and antibody dilutions.[6]
-
Protein Multimerization: Inadequately reduced samples can lead to the formation of dimers or larger multimers, appearing as bands at 2x or 3x the expected molecular weight.[6]
Q3: How can I improve the transfer efficiency of large proteins like APC/C and p300?
Improving the transfer of high molecular weight (HMW) proteins is crucial for successful detection. Consider the following optimizations:
-
Gel Percentage: Use lower percentage acrylamide gels (e.g., 6-8% or gradient gels) to allow for better separation and migration of large proteins out of the gel.[9]
-
Transfer Buffer Composition:
-
Methanol: Reduce the methanol concentration in the transfer buffer to 10% or less, as high concentrations can cause protein precipitation and hinder transfer.[9][10] For PVDF membranes, methanol can sometimes be omitted entirely, but the membrane must still be activated with methanol prior to assembling the transfer stack.[9]
-
SDS: Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can help large proteins elute from the gel.[9]
-
-
Transfer Method and Conditions:
-
Wet Transfer: Wet transfer is often recommended for HMW proteins and can be performed overnight at a lower voltage (e.g., 30V) in a cold room (4°C) to prevent overheating.[9][11]
-
Semi-Dry Transfer: While faster, semi-dry transfer may be less efficient for very large proteins. If using a semi-dry system, you may need to optimize the transfer time and voltage.[9][12]
-
-
Membrane Choice: PVDF membranes (0.45 µm pore size) are generally recommended for their higher binding capacity and mechanical strength, which is beneficial for large proteins.
Troubleshooting Guide
Below is a structured guide to troubleshoot common issues encountered during APC/C and p300 western blotting.
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Use lower percentage acrylamide gels (6-8%). Reduce methanol in transfer buffer to ≤10%. Add 0.02-0.1% SDS to the transfer buffer. Use a wet transfer system, potentially overnight at 4°C with low voltage.[2][9] Confirm transfer with Ponceau S staining. |
| Low Protein Abundance | Increase the amount of total protein loaded per lane (up to 50 µg).[13] Perform immunoprecipitation to enrich the target protein. Use a positive control lysate known to express the protein.[3] |
| Suboptimal Antibody Dilution | Titrate the primary antibody to determine the optimal concentration. Increase the primary antibody incubation time (e.g., overnight at 4°C).[3] |
| Ineffective Lysis Buffer | Use a robust lysis buffer such as RIPA, and ensure it contains fresh protease and phosphatase inhibitors.[5][14][15] Sonicate the lysate to shear DNA and reduce viscosity.[15] |
| Inactive Reagents | Use fresh secondary antibody and ECL substrate. Ensure buffers are not contaminated and are at the correct pH.[4] |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or 5% BSA in TBST as the blocking agent. Some antibodies perform better in one over the other.[8] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[16] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a detergent like 0.1% Tween-20.[4] |
| Membrane Dried Out | Ensure the membrane remains submerged in buffer during all incubation and wash steps.[4] |
Problem: Multiple or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Protein Degradation | Prepare fresh lysates and always add a protease inhibitor cocktail. Keep samples on ice.[6][7] |
| Non-Specific Antibody Binding | Increase the stringency of washes (longer duration, more changes). Optimize the blocking buffer and primary antibody dilution.[17] |
| Post-Translational Modifications | Consult literature (e.g., UniProt) for known modifications that could alter the protein's molecular weight.[8][18] |
| Sample Overload | Reduce the amount of protein loaded per lane to minimize non-specific interactions.[7] |
Antibody Selection for APC/C and p300
Choosing a well-validated antibody is critical for successful western blotting. Below are tables summarizing key information for selecting antibodies for APC/C subunits and p300.
Recommended p300 Antibodies for Western Blotting
| Host Species | Clonality | Recommended Dilution | Vendor Information (Example) |
| Rabbit | Polyclonal | 1:500 | Proteintech (20695-1-AP)[19] |
| Mouse | Monoclonal | Varies | Novus Biologicals (NB100-616)[13] |
| Rabbit | Monoclonal | Varies | Thermo Fisher Scientific (Invitrogen)[20] |
Recommended APC/C Subunit Antibodies for Western Blotting
| Target Subunit | Host Species | Clonality | Recommended Dilution | Vendor Information (Example) |
| APC (general) | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology (#2504)[21] |
| APC (general) | Mouse | Monoclonal | 1 µg/mL | Novus Biologicals (NB100-91662)[22][23] |
| Cdh1 | Varies | Varies | Varies | Multiple vendors |
| Cdc20 | Varies | Varies | Varies | Multiple vendors |
Note: The optimal dilution for any antibody is application- and sample-specific and should be determined experimentally by the user.
Detailed Experimental Protocol: Western Blotting for High Molecular Weight Proteins
This protocol is optimized for the detection of large proteins like APC/C subunits and p300.
1. Cell Lysis and Protein Extraction
-
Prepare a lysis buffer suitable for nuclear and cytoplasmic proteins. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
RIPA Buffer Recipe (example): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Add inhibitors immediately before use.
-
-
Wash cells with ice-cold PBS, then add lysis buffer.[15]
-
Scrape adherent cells and collect the lysate.[15]
-
Incubate on ice for 30 minutes, followed by sonication to shear DNA and ensure complete lysis.[15]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant containing the soluble proteins. Determine protein concentration using a BCA assay.
2. SDS-PAGE
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[24]
-
Load 20-50 µg of total protein per lane into a low-percentage (e.g., 4-8% Tris-acetate or 6% Tris-glycine) polyacrylamide gel.[2][13]
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.[2] Keep the electrophoresis apparatus cool to prevent band distortion.[2]
3. Protein Transfer
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Transfer Buffer Recipe (for HMW proteins): 25 mM Tris, 192 mM Glycine, 10% Methanol, and 0.05% SDS.
-
-
Activate a PVDF membrane in 100% methanol for 15-30 seconds, then rinse in deionized water and equilibrate in transfer buffer.[2]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform a wet transfer at 100V for 2-3 hours or at 30V overnight, ensuring the tank is kept cold (e.g., in a 4°C cold room with an ice pack).[11][23]
4. Immunoblotting
-
After transfer, check transfer efficiency by staining the membrane with Ponceau S.
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle rocking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualized Workflows and Logic
// Nodes SamplePrep [label="Sample Preparation\n(Lysis & Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE\n(Low % Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(Wet, Optimized Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking\n(1-2h RT or O/N 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody Incubation\n(Overnight 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody Incubation\n(1h RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection\n(ECL Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SamplePrep -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb [label="Wash x3"]; SecondaryAb -> Detection [label="Wash x3"]; Detection -> Analysis; } caption="Figure 1. Optimized Western Blot Workflow for Large Proteins."
// Nodes Start [label="Problem with WB Signal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
NoSignal [label="Weak or No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighBg [label="High Background", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MultiBands [label="Multiple Bands", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckTransfer [label="Check Transfer Efficiency\n(Ponceau S)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeAb [label="Optimize Ab Dilution\n& Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseProtein [label="Increase Protein Load", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ImproveBlocking [label="Improve Blocking\n(Time, Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseWashes [label="Increase Washes", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckDegradation [label="Check for Degradation\n(Use fresh lysate + inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TitratePrimaryAb [label="Titrate Primary Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> NoSignal [label="Yes"]; Start -> HighBg [label="Yes"]; Start -> MultiBands [label="Yes"];
NoSignal -> CheckTransfer; NoSignal -> OptimizeAb; NoSignal -> IncreaseProtein;
HighBg -> ImproveBlocking; HighBg -> IncreaseWashes;
MultiBands -> CheckDegradation; MultiBands -> TitratePrimaryAb; } caption="Figure 2. Troubleshooting Decision Tree for Western Blotting."
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 7. sysy.com [sysy.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 10. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. pamgene.com [pamgene.com]
- 15. Cell Lysis Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bosterbio.com [bosterbio.com]
- 19. p300 antibody (20695-1-AP) | Proteintech [ptglab.com]
- 20. Anti-p300 Antibodies | Invitrogen [thermofisher.com]
- 21. APC Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Anti-APC Antibodies: Novus Biologicals [novusbio.com]
- 23. biocompare.com [biocompare.com]
- 24. antibodiesinc.com [antibodiesinc.com]
Troubleshooting low efficiency in co-immunoprecipitation of APC/C-p300
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low efficiency in the co-immunoprecipitation (Co-IP) of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional co-activator p300.
Troubleshooting Guide: Low Co-immunoprecipitation Efficiency
Low efficiency in pulling down the APC/C-p300 complex is a common challenge. This guide provides a systematic approach to identify and resolve potential issues in your experimental workflow.
Question: I am not detecting the co-immunoprecipitated protein (prey) after pulling down my protein of interest (bait). What are the possible causes and solutions?
Answer:
There are several potential reasons for the lack of a co-immunoprecipitation signal. The following troubleshooting steps, summarized in the table below, will help you pinpoint the issue. It is crucial to include proper controls in your experiment to correctly diagnose the problem.[1]
| Observation | Potential Cause | Recommended Solution |
| No bait protein in the IP fraction | - Inefficient immunoprecipitation of the bait protein.[1] - Bait protein is insoluble or degraded.[1] - Antibody is not suitable for IP. | - Optimize the IP of the bait protein first. - Test different lysis buffers and conditions to ensure bait solubility.[1] - Add protease inhibitors to the lysis buffer.[2] - Verify that the antibody is validated for immunoprecipitation. |
| Bait protein is present, but no prey protein in the IP fraction | - The interaction between the bait and prey is weak or transient.[3] - Harsh washing conditions are disrupting the interaction.[3] - The prey protein is not expressed or is at very low levels. - The antibody epitope is blocking the interaction site. | - Use a gentler lysis buffer with non-ionic detergents.[4] - Reduce the number of washes or the salt concentration in the wash buffer.[3] - Confirm prey protein expression in the input lysate via Western blot. - Try a different antibody that recognizes a different epitope on the bait protein. |
| Prey protein is present in the negative control lane | - Non-specific binding of the prey protein to the beads or the antibody.[1] | - Pre-clear the lysate with beads before adding the primary antibody. - Increase the stringency of the wash buffer.[1] - Use low-binding microcentrifuge tubes.[1] |
Logical Troubleshooting Workflow
This diagram illustrates a step-by-step process to troubleshoot your low-efficiency Co-IP experiment.
Caption: A flowchart to guide researchers in systematically troubleshooting low Co-IP efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between APC/C and p300?
A1: The Anaphase-Promoting Complex/Cyclosome (APC/C) interacts with the transcriptional co-activators CBP and p300. This interaction is mediated through the APC5 and APC7 subunits of the APC/C complex.[2][5] This interaction plays a significant role in the regulation of transcription and cell cycle progression.[2][5] Specifically, the binding of APC/C to p300 can stimulate the intrinsic acetyltransferase activity of p300.[6]
Q2: Which antibodies are recommended for APC/C and p300 Co-IP?
A2: The choice of antibody is critical for a successful Co-IP experiment. It is essential to use antibodies that are validated for immunoprecipitation.
-
For p300: Several vendors offer monoclonal and polyclonal antibodies that have been validated for IP.[7][8] It is advisable to choose an antibody that recognizes an epitope that is not involved in the interaction with APC/C.
-
For APC/C: As APC/C is a large multi-subunit complex, antibodies typically target individual subunits. Antibodies against subunits known to be involved in the interaction, such as APC5 and APC7, or other core subunits like APC3 (CDC27), can be used.[9][10]
Q3: What is the optimal lysis buffer for preserving the APC/C-p300 interaction?
A3: A gentle lysis buffer is recommended to maintain the integrity of the protein complex. A modified RIPA buffer without harsh ionic detergents like SDS is often a good starting point.[3][11] Consider using a buffer with a non-ionic detergent like NP-40 or Triton X-100. The ideal buffer composition should be empirically determined.
Recommended Starting Lysis Buffer Composition:
| Component | Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 100-150 mM | Maintain ionic strength |
| EDTA | 1 mM | Chelating agent |
| Non-ionic Detergent (e.g., NP-40) | 0.5-1.0% (v/v) | Solubilize proteins |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevent dephosphorylation |
Q4: How can I optimize the washing steps to reduce background without losing the interaction?
A4: Washing steps are a delicate balance between removing non-specific binders and preserving the specific protein-protein interaction.
-
Number of Washes: Start with 3-4 washes. If the background is high, you can increase the number of washes.[12]
-
Wash Buffer Composition: The wash buffer should be less stringent than the lysis buffer. Often, the lysis buffer with a lower detergent concentration is used. The salt concentration can be optimized; increasing the NaCl concentration (up to 500 mM) can help reduce non-specific ionic interactions.[12]
-
Incubation Time: Keep wash steps brief to minimize the dissociation of the complex.
Q5: What are the best elution methods for the APC/C-p300 complex?
A5: The choice of elution buffer depends on the downstream application.
-
For Western Blotting: Elution with a denaturing buffer like Laemmli sample buffer is common as it effectively dissociates the complex for SDS-PAGE.[7]
-
For Mass Spectrometry or Functional Assays: A non-denaturing elution method is preferred to preserve the integrity of the complex. Options include using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a high-salt buffer.[13] The low-pH eluate should be neutralized immediately.
Experimental Protocols
Optimized Co-immunoprecipitation Protocol for APC/C-p300
This protocol is a synthesized guideline based on established Co-IP procedures and knowledge of the APC/C-p300 interaction. Optimization may be required for your specific cell type and experimental conditions.
1. Cell Lysis
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with a gentle lysis buffer (see recommended composition in the FAQs) on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
2. Pre-clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G beads to 1-2 mg of whole-cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
3. Immunoprecipitation
-
Add 2-5 µg of the primary antibody (anti-p300 or anti-APC subunit) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with 0.1-0.5% NP-40 and 150-300 mM NaCl).
-
After the final wash, carefully remove all supernatant.
5. Elution
-
For Western Blot: Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry: Elute the complex by incubating the beads with 50-100 µL of 0.1 M glycine (pH 2.5) for 5-10 minutes at room temperature. Neutralize the eluate with 1.5 M Tris-HCl (pH 8.8).
6. Analysis
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and expected prey proteins.
Signaling Pathway and Experimental Workflow Diagrams
APC/C-p300 Interaction in Cell Cycle Regulation
The following diagram illustrates the role of the APC/C-p300 interaction in the context of cell cycle control. The APC/C, an E3 ubiquitin ligase, is a key regulator of mitosis.[14][15] Its interaction with the co-activator p300 influences transcriptional programs that are crucial for cell cycle progression.[13][16]
Caption: A diagram showing the interaction of APC/C and p300 in regulating cell cycle events.
Co-immunoprecipitation Experimental Workflow
This diagram outlines the key steps in a Co-IP experiment designed to investigate the APC/C-p300 interaction.
Caption: A schematic of the experimental workflow for co-immunoprecipitating APC/C and p300.
References
- 1. p300 (D1M7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. anti-p300 Antibody [ABIN7184493] - Human, WB, IHC, ELISA [antibodies-online.com]
- 3. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 4. biofargo.com [biofargo.com]
- 5. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. scbt.com [scbt.com]
- 8. Anti-p300 Antibodies | Invitrogen [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. pnas.org [pnas.org]
- 11. Cell Lysis Buffers | Thermo Fisher Scientific - ID [thermofisher.com]
- 12. ptglab.com [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 16. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield and purity of the APC/C-p300 complex
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving the yield and purity of the Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 histone acetyltransferase (HAT) complex.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying the APC/C-p300 complex?
A1: The APC/C is a crucial E3 ubiquitin ligase that regulates cell cycle progression, while p300 is a master transcriptional co-activator and histone acetyltransferase.[1][2] The interaction between APC/C and p300 is vital for coordinating cell cycle events with gene transcription.[1][2] Specifically, subunits of the APC/C, such as APC5 and APC7, can interact with and stimulate the acetyltransferase activity of p300.[3] Understanding the structure and function of this complex is critical for developing therapeutics targeting cancers and other diseases where cell cycle and transcription are dysregulated.
Q2: Which expression system is best for producing the APC/C-p300 complex?
A2: Due to the large size and multi-subunit nature of both the APC/C (approximately 1.5 MDa with over a dozen subunits) and p300, a eukaryotic expression system is highly recommended.[4] Baculovirus-infected insect cells (e.g., Sf9 or High Five™) are a common choice for expressing large, complex eukaryotic proteins and have been successfully used for recombinant human APC/C expression.[4] Mammalian cells (e.g., HEK293 or CHO) are another excellent option that can ensure proper protein folding and post-translational modifications (PTMs), which are often critical for the function and interaction of these proteins.
Q3: What affinity tags are recommended for purifying the APC/C-p300 complex?
A3: For a large and potentially transient complex like APC/C-p300, a tandem affinity purification (TAP) strategy is highly effective.[5] This involves fusing a dual tag (e.g., Protein A and Calmodulin Binding Peptide, or Strep-tag® II and FLAG-tag) to one of the bait proteins (either a subunit of APC/C or p300).[5][6] The two-step purification process significantly enhances the purity of the isolated complex. Single tags like FLAG®, HA, or His-tags can also be used, particularly for initial co-immunoprecipitation (co-IP) experiments to confirm the interaction.
Q4: How can I maintain the integrity of the complex during purification?
A4: Maintaining the integrity of large protein complexes requires gentle handling and optimized buffer conditions. Key considerations include:
-
Lysis: Avoid harsh methods like sonication, which can generate heat and shear forces that disrupt interactions. Dounce homogenization or gentle enzymatic lysis is preferred.[7]
-
Temperature: Perform all steps at 4°C to minimize protease activity and complex dissociation.[1]
-
Buffer Composition: The lysis, wash, and elution buffers should be optimized for pH, ionic strength, and the inclusion of stabilizing agents like glycerol and non-denaturing detergents (e.g., NP-40 or Triton X-100 at low concentrations).[1][8]
-
Speed: Work quickly to minimize the time the complex is in a dilute lysate, which can favor dissociation.[1]
Troubleshooting Guides
Low Yield
| Problem | Possible Cause | Solution |
| No or low expression of target proteins. | Inefficient transfection/infection or codon usage issues. | Optimize transfection/infection protocols. For recombinant expression, use codon-optimized genes for the chosen expression system. |
| Complex dissociation during purification. | Harsh lysis conditions, suboptimal buffer composition, or prolonged incubation times. | Use gentle lysis methods (e.g., Dounce homogenization). Optimize buffer pH, salt concentration, and consider adding stabilizing agents like glycerol. Minimize purification time.[1][9] |
| Inefficient capture by affinity resin. | Affinity tag is inaccessible or has been cleaved. | Consider moving the tag to the other terminus of the protein or using a different bait protein. Include protease inhibitors in all buffers.[10] |
| Protein loss during wash steps. | Wash buffer is too stringent. | Decrease the salt or detergent concentration in the wash buffer. Reduce the number and duration of wash steps.[9] |
Low Purity
| Problem | Possible Cause | Solution |
| High background of non-specific proteins. | Insufficient washing or non-specific binding to the resin. | Increase the number of wash steps and the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration). Pre-clear the lysate with beads alone before adding the antibody.[9] |
| Co-purification of chaperones. | The complex is not properly folded or is unstable. | Optimize expression conditions (e.g., lower temperature, reduced induction). Consider co-expressing molecular chaperones. |
| Contamination with abundant cellular proteins. | Inefficient initial clarification of the lysate. | Ensure complete cell lysis and perform a high-speed centrifugation step to pellet all cellular debris and aggregates before starting the affinity purification. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify APC/C-p300 Interaction
This protocol is designed to confirm the interaction between APC/C and p300 from cell lysates.
Materials:
-
Cells expressing endogenous or tagged APC/C and p300.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Antibody against a specific APC/C subunit (e.g., APC3/CDC27) or p300.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in Co-IP Lysis Buffer on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (2-5 µg) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add 30 µL of equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
-
Elution: Elute the protein complex by resuspending the beads in 50 µL of Elution Buffer and incubating for 5-10 minutes. For western blot analysis, elute directly in 2x Laemmli sample buffer and boil for 5 minutes.
-
Analysis: Analyze the eluate by SDS-PAGE and western blotting using antibodies against the bait protein and the expected interacting partners.
Tandem Affinity Purification (TAP) for High-Purity APC/C-p300 Complex
This protocol is for obtaining a highly pure complex for downstream applications such as mass spectrometry or enzymatic assays. A C-terminal TAP tag on a core APC/C subunit (e.g., APC4) is assumed.
Materials:
-
Cell line stably expressing TAP-tagged APC4.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 5% glycerol, protease inhibitors.
-
IgG Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40.
-
TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT.
-
Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl₂, 0.1% NP-40, 10 mM β-mercaptoethanol.
-
Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 0.1% NP-40, 10 mM β-mercaptoethanol.
-
IgG Sepharose beads and Calmodulin Affinity Resin.
-
TEV protease.
Procedure:
-
Cell Lysis and Clarification: As described in the Co-IP protocol, using the TAP Lysis Buffer.
-
First Affinity Purification (IgG):
-
Incubate the clarified lysate with equilibrated IgG Sepharose beads for 2-4 hours at 4°C.
-
Wash the beads extensively with IgG Binding Buffer.
-
Wash the beads with TEV Cleavage Buffer.
-
-
TEV Cleavage:
-
Resuspend the beads in TEV Cleavage Buffer containing TEV protease.
-
Incubate for 2 hours at 16°C or overnight at 4°C to release the complex from the beads.
-
-
Second Affinity Purification (Calmodulin):
-
Collect the eluate from the TEV cleavage step and add CaCl₂ to a final concentration of 2 mM.
-
Incubate this with equilibrated Calmodulin Affinity Resin for 1-2 hours at 4°C.
-
Wash the resin with Calmodulin Binding Buffer.
-
-
Elution:
-
Elute the purified complex with Calmodulin Elution Buffer.
-
-
Analysis and Storage:
-
Analyze the purity of the complex by SDS-PAGE and silver staining or mass spectrometry.
-
For storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Quantitative Data Summary
The following table provides an illustrative example of expected yield and purity from a TAP purification of the APC/C-p300 complex from 1x10⁹ cells. Actual results may vary depending on expression levels and experimental conditions.
| Purification Step | Total Protein (mg) | Target Complex (µg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | ~50 | <0.01 | 100 |
| IgG Eluate (after TEV) | 1.5 | ~35 | ~2.3 | 70 |
| Calmodulin Eluate | 0.05 | ~25 | >50 | 50 |
Visualizations
Signaling Pathway of APC/C-p300 Interaction
Caption: Interaction between APC/C subunits and p300, leading to transcriptional regulation.
Experimental Workflow for Tandem Affinity Purification
Caption: Workflow for Tandem Affinity Purification of the APC/C-p300 complex.
References
- 1. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Tandem Affinity Purification - Creative Proteomics [creative-proteomics.com]
- 6. Tandem Affinity Purification of Protein Complexes from Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate binding on the APC/C occurs between the co-activator CDH1 and the processivity factor DOC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. goldbio.com [goldbio.com]
How to minimize non-specific binding in APC/C-p300 affinity purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize non-specific binding during Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 affinity purification experiments.
Troubleshooting Guide
Issue: High background or multiple non-specific bands on my gel after elution.
This is a common issue in affinity purification and can arise from several factors. Below is a step-by-step guide to troubleshoot and resolve high background.
1. Inadequate Washing:
-
Problem: Insufficient or overly gentle wash steps fail to remove proteins that are weakly or non-specifically bound to the beads or the antibody.
-
Solution:
-
Increase the number of wash steps.[1]
-
Prolong the duration of each wash step.[1]
-
Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100).[2] Each protein complex may require its own optimized wash buffer composition.[3]
-
2. Non-Specific Binding to Affinity Beads:
-
Problem: Proteins in the lysate can bind directly to the affinity matrix (e.g., agarose or magnetic beads).
-
Solution:
-
Pre-clearing: Before adding the specific antibody, incubate the cell lysate with beads alone. This will capture proteins that non-specifically bind to the beads, which can then be discarded.[2][4]
-
Blocking: Pre-block the beads with a protein that is unlikely to interfere with the specific interaction, such as Bovine Serum Albumin (BSA). Incubating beads with 1-3% BSA for 1-2 hours at 4°C can be effective.[3][4]
-
3. Issues with Antibody Concentration:
-
Problem: Using too much primary antibody can lead to increased non-specific binding.
-
Solution: Titrate the antibody to determine the optimal concentration that maximizes the capture of the target protein while minimizing non-specific interactions.[2][4]
4. Inappropriate Lysis Buffer:
-
Problem: The lysis buffer may not be stringent enough to prevent non-specific interactions from forming or may even promote them.
-
Solution: The choice of lysis buffer is critical. For nuclear proteins, more stringent buffers like RIPA may be necessary, but these can also disrupt specific protein-protein interactions. It is often a matter of empirical testing to find the optimal balance.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for minimizing non-specific binding in APC/C-p300 affinity purification?
A1: The most critical factors include:
-
Optimizing the wash buffer: The composition of the wash buffer, particularly the salt and detergent concentrations, is crucial for reducing non-specific interactions without disrupting the specific APC/C-p300 binding.[3][5]
-
Pre-clearing the lysate: This step removes proteins that would otherwise bind non-specifically to the affinity beads.[2][4]
-
Using the right antibody concentration: Too much antibody can increase the background signal.[2][4]
-
Blocking the beads: This prevents proteins from sticking to the bead matrix itself.[3][4]
Q2: How do I choose the right concentrations of salt and detergent for my wash buffer?
A2: The optimal concentrations are empirical and depend on the specific interaction. A common strategy is to start with a less stringent buffer and gradually increase the stringency.[2] For example, you can test a range of NaCl concentrations (e.g., 150 mM to 500 mM) and non-ionic detergent concentrations (e.g., 0.01% to 0.1% Tween-20 or Triton X-100).[1][2] It's recommended to save the wash fractions to monitor if the target protein is being eluted prematurely.[3]
Q3: Can the type of affinity beads I use affect non-specific binding?
A3: Yes, different types of beads can have different levels of non-specific binding. For example, magnetic beads are often reported to have lower background compared to agarose beads.[2] If you consistently experience high background, consider trying a different type of bead.
Q4: Should I add protease and phosphatase inhibitors to my lysis buffer?
A4: Absolutely. Adding protease and phosphatase inhibitors is essential to prevent the degradation of your target proteins and to preserve their phosphorylation status, which can be critical for protein-protein interactions. Always use freshly prepared inhibitors.[3]
Quantitative Data Summary
The following table summarizes recommended concentration ranges for key components in wash buffers to minimize non-specific binding. The optimal concentration for your specific experiment should be determined empirically.
| Buffer Component | Recommended Concentration Range | Purpose | Citations |
| Salt (e.g., NaCl) | 150 mM - 500 mM (up to 2 M in some cases) | Reduces non-specific ionic interactions. | [2][6] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01% - 0.1% (up to 2% in some cases) | Reduces non-specific hydrophobic interactions. | [1][2][6] |
| Blocking Agent (e.g., BSA) | 1% - 3% (for pre-blocking beads) | Prevents non-specific binding to the bead matrix. | [3][4] |
| Additives (e.g., Glycerol) | up to 50% | Can help to reduce non-specific hydrophobic interactions. | [6] |
| Additives (e.g., Arginine) | 0.1 M - 1 M | Can dramatically reduce host cell protein contamination. | [7] |
| Additives (e.g., Guanidine HCl) | up to 2 M | A chaotropic agent that can disrupt non-specific interactions. | [7] |
Experimental Protocols
Optimized APC/C-p300 Affinity Purification Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing:
-
Add 20-30 µL of protein A/G beads to the clarified lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against your protein of interest (e.g., anti-p300) to the pre-cleared lysate.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-blocked protein A/G beads.
-
Incubate with rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of optimized wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Tween-20).
-
After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using a suitable elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).[8]
-
Immediately neutralize the eluate with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[8]
-
Alternatively, use a non-denaturing elution method if required for downstream applications.
-
Visualizations
Caption: Experimental workflow for APC/C-p300 affinity purification.
Caption: Factors contributing to non-specific binding and mitigation strategies.
References
- 1. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ptglab.com [ptglab.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Cell Synchronization for Mitotic APC/C-p300 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the interaction between the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300 during mitosis.
Frequently Asked Questions (FAQs)
Q1: What is the role of p300 in regulating the mitotic APC/C?
A1: p300, along with its paralog CBP, acts as a positive regulator of the Anaphase-Promoting Complex/Cyclosome (APC/C) during mitosis.[1] Studies have shown that p300 and CBP are associated with the active APC/C in vivo and co-immunoprecipitate with core subunits of the APC/C, as well as with its co-activators Cdc20 and Cdh1.[1] The depletion of CBP has been demonstrated to lead to an increase in the levels of APC/C substrates, such as Cyclin B and Plk1, resulting in an accumulation of cells in mitosis.[1] This suggests that p300/CBP is required for robust APC/C ubiquitination activity.[1][2] The precise mechanism by which p300/CBP positively regulates the mitotic APC/C is still under investigation.[1] The interaction between p300/CBP and the APC/C is mediated, at least in part, through the APC5 and APC7 subunits of the complex.[3]
Q2: Which cell synchronization method is best for studying the APC/C-p300 interaction in mitosis?
A2: The optimal cell synchronization method depends on the specific experimental goals. Common and effective methods include:
-
Double Thymidine Block: This method arrests cells at the G1/S boundary.[4][5] Releasing the block allows for a synchronous progression through S, G2, and into M phase.[6][7] This is a widely used and reliable method for obtaining a high percentage of synchronized cells.[6][7]
-
Thymidine-Nocodazole Block: This combines a thymidine block to synchronize cells at the G1/S boundary, followed by a release and subsequent treatment with nocodazole. Nocodazole is a microtubule-depolymerizing agent that arrests cells in prometaphase with high efficiency.[4][8][9][10] This method is particularly useful for accumulating a large population of mitotic cells.
-
Other Chemical Inhibitors: Several other chemical inhibitors can be used for mitotic arrest, such as S-Trityl-L-cysteine (STLC), an inhibitor of the mitotic kinesin Eg5, or MG132, a proteasome inhibitor that arrests cells in metaphase.[8][9]
The choice of method should consider potential off-target effects of the chemical inhibitors and the specific mitotic stage of interest.
Q3: How can I confirm the efficiency of my cell synchronization protocol?
A3: The efficiency of cell synchronization can be assessed by several methods:
-
Flow Cytometry: This is a quantitative method to determine the percentage of cells in each phase of the cell cycle based on their DNA content.
-
Microscopy: Visual inspection of the cells under a microscope can provide a qualitative assessment of the mitotic index (the proportion of cells in mitosis). Staining for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody) can help to identify mitotic cells and their specific stage.
-
Western Blotting: Analyzing the protein levels of cell cycle markers, such as Cyclin B1 (which accumulates in G2 and M and is degraded at anaphase) and Phospho-Histone H3 (a marker for mitosis), can confirm the cell cycle stage of the synchronized population.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Mitotic Index After Synchronization | 1. Suboptimal concentration of the synchronizing agent (e.g., nocodazole, thymidine).2. Incorrect incubation time for the block or release.3. Cell line is resistant to the synchronization agent.4. Cells are not healthy or are at too high a confluency. | 1. Titrate the concentration of the synchronizing agent to determine the optimal dose for your specific cell line.2. Optimize the duration of the block and release times. This may require a time-course experiment.3. Try a different synchronization method (e.g., switch from a microtubule inhibitor to a Cdk1 inhibitor like RO-3306 for G2 arrest).[11]4. Ensure cells are healthy, sub-confluent, and actively dividing before starting the synchronization protocol. |
| High Levels of Cell Death | 1. Prolonged exposure to the synchronizing agent can be toxic.2. The concentration of the synchronizing agent is too high. | 1. Reduce the incubation time with the synchronizing agent to the minimum required for effective arrest.2. Perform a dose-response experiment to find the lowest effective concentration of the agent. |
| Asynchronous Re-entry into the Cell Cycle After Release | 1. Incomplete removal of the synchronizing agent.2. Variation in the cell population's response to the release. | 1. Ensure thorough washing of the cells with fresh medium to completely remove the synchronizing agent.[4]2. For some methods, like a double thymidine block, a small degree of asynchrony upon release is expected. Collect cells at different time points after release to capture the peak of mitosis. |
| Failure to Detect APC/C-p300 Interaction by Co-IP | 1. The interaction is transient or occurs at a specific point in mitosis.2. The lysis buffer is too harsh and disrupts the protein-protein interaction.3. The antibody used for immunoprecipitation is not efficient or is binding to an epitope that is masked by the interaction.4. Insufficient amount of mitotic cell lysate. | 1. Perform a time-course experiment, collecting cells at different points after release from a synchronous block to identify the window of interaction.2. Use a milder lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) and include protease and phosphatase inhibitors.3. Use a high-quality antibody validated for immunoprecipitation.[12] Consider using a polyclonal antibody or a different monoclonal antibody that targets a different epitope.[13]4. Start with a sufficient number of synchronized mitotic cells to increase the concentration of the target proteins. |
| High Background in Co-IP/Western Blot | 1. Non-specific binding of proteins to the beads or antibody.2. Insufficient washing of the immunoprecipitate.3. Antibody cross-reactivity. | 1. Pre-clear the lysate with beads before adding the primary antibody to reduce non-specific binding.[13]2. Increase the number and stringency of washes. Consider adding a small amount of detergent to the wash buffer.3. Ensure the specificity of both the primary and secondary antibodies used for Western blotting. |
Quantitative Data Summary
| Synchronization Method | Typical Synchrony Achieved | Cell Cycle Arrest Point | Commonly Used Cell Lines |
| Double Thymidine Block | >90% in S phase | G1/S Boundary | HeLa, U2OS, RPE1 |
| Nocodazole Treatment | >80% in M phase | Prometaphase | HeLa, K562 |
| Thymidine-Nocodazole Block | >90% in M phase | Prometaphase | U2OS |
| RO-3306 (Cdk1 inhibitor) | ~80% in G2 phase | G2/M Transition | RPE1, HeLa |
| Aphidicolin | ~80% in S phase | Early S Phase | RPE1 |
Note: The efficiency of synchronization can vary depending on the cell line, its passage number, and experimental conditions. Optimization is always recommended.
Experimental Protocols
Protocol 1: Cell Synchronization using Double Thymidine Block
This protocol is adapted from established methods for synchronizing HeLa cells at the G1/S boundary.[6][7][14]
Materials:
-
HeLa cells
-
Complete DMEM medium (supplemented with 10% FBS and penicillin/streptomycin)
-
Thymidine stock solution (100 mM in sterile water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Day 1: Seed HeLa cells in a culture dish at a density that will allow them to be approximately 30-40% confluent after 24 hours.
-
Day 2 (First Thymidine Block): Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 18 hours.
-
Day 3 (Release): Aspirate the thymidine-containing medium. Wash the cells twice with pre-warmed PBS and once with pre-warmed complete medium. Add fresh, pre-warmed complete medium and incubate for 9 hours.
-
Day 3 (Second Thymidine Block): Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.
-
Day 4 (Release into Mitosis): Aspirate the thymidine-containing medium. Wash the cells twice with pre-warmed PBS and once with pre-warmed complete medium. Add fresh, pre-warmed complete medium.
-
Cells will now proceed synchronously through the cell cycle. For mitotic cells, harvest them at various time points after the release (e.g., 8, 10, 12 hours). The optimal time should be determined empirically for your specific cell line and conditions.
Protocol 2: Co-Immunoprecipitation (Co-IP) of APC/C and p300 from Mitotic Cells
This protocol provides a general framework for performing Co-IP to detect protein-protein interactions.[13][15][16]
Materials:
-
Synchronized mitotic cell pellet
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-p300 or anti-APC3)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
Procedure:
-
Cell Lysis: Resuspend the mitotic cell pellet in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them. This step reduces non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes from the beads.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-APC3 if p300 was the bait) and the "bait" protein as a positive control.
Visualizations
Caption: Regulation of the Anaphase-Promoting Complex/Cyclosome (APC/C) during mitosis.
Caption: Experimental workflow for studying the APC/C-p300 interaction.
References
- 1. Regulation of APC/C Activators in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation | Semantic Scholar [semanticscholar.org]
- 3. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 7. youtube.com [youtube.com]
- 8. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell synchronization - Wikipedia [en.wikipedia.org]
- 11. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
How to control for p300 auto-acetylation in functional assays with APC/C
Welcome to the technical support center for researchers utilizing functional assays involving the p300 acetyltransferase and the Anaphase-Promoting Complex/Cyclosome (APC/C). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you control for p300 auto-acetylation and navigate the complexities of this experimental system.
Frequently Asked Questions (FAQs)
Q1: What is p300 auto-acetylation and why is it important in my APC/C functional assay?
A1: p300 is a histone acetyltransferase (HAT) that can catalyze the acetylation of lysine residues on itself, a process called auto-acetylation.[1][2][3] This modification is not merely a byproduct of its activity; it plays a crucial regulatory role. Auto-acetylation can modulate p300's enzymatic activity, its interaction with other proteins, and its substrate specificity.[1][2][4] In the context of an APC/C functional assay, p300 auto-acetylation can influence the ubiquitination of APC/C substrates in several ways:
-
Directly impacting p300's ability to acetylate an APC/C substrate: Acetylation of a substrate can alter its recognition by the APC/C.
-
Altering p300's interaction with APC/C subunits: p300 has been shown to interact with APC/C components like APC5 and APC7.[5][6][7] Auto-acetylation may affect this interaction, thereby influencing APC/C's ubiquitination activity.
-
Modulating p300's own stability or recruitment to the complex.
Therefore, understanding and controlling for p300 auto-acetylation is critical for interpreting your results accurately.
Q2: How can I detect p300 auto-acetylation in my in vitro assay?
A2: p300 auto-acetylation can be detected using several methods:
-
Radiolabeling: This is a classic and sensitive method. The assay is performed in the presence of [¹⁴C]-acetyl-CoA. The reaction products are then resolved by SDS-PAGE, and the incorporation of the radiolabel into the p300 protein is detected by autoradiography.[4][8]
-
Western Blotting: You can use an antibody that specifically recognizes acetylated lysine residues (anti-acetyl-lysine antibody). After running your reaction, you can perform a Western blot on the reaction mixture and probe with this antibody to detect acetylated p300.
-
Mass Spectrometry: For a more detailed analysis, mass spectrometry can identify the specific lysine residues on p300 that are auto-acetylated.[9]
Q3: What are the known interactions between p300 and the APC/C?
A3: Studies have shown that p300 and the APC/C can form a complex.[5][10] Specifically, the APC/C subunits APC5 and APC7 have been identified as interacting directly with p300 and its homolog, CBP.[5][6][7] This interaction appears to be functionally significant, as it can stimulate the acetyltransferase activity of p300/CBP and is implicated in regulating both transcription and cell cycle progression.[6][7] It is important to consider that this interaction might be regulated by post-translational modifications, including p300 auto-acetylation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when performing functional assays with p300 and APC/C.
Issue 1: High background acetylation obscuring substrate-specific signal.
-
Possible Cause: Uncontrolled p300 auto-acetylation.
-
Troubleshooting Steps:
-
Optimize p300 Concentration: Titrate the concentration of p300 in your assay to find the lowest concentration that gives you a robust signal for your substrate of interest while minimizing auto-acetylation.
-
Use a HAT-dead p300 Mutant: As a negative control, include a reaction with a catalytically inactive mutant of p300. This will help you distinguish between true substrate acetylation and non-specific background.
-
Pre-incubate p300 with Non-radiolabeled Acetyl-CoA: Before adding your substrate and radiolabeled acetyl-CoA, you can pre-incubate p300 with a low concentration of "cold" acetyl-CoA to allow for a basal level of auto-acetylation to occur. This can sometimes help in achieving a more consistent and lower background.
-
Issue 2: Inconsistent APC/C ubiquitination activity in the presence of p300.
-
Possible Cause: Variable levels of p300 auto-acetylation between experiments affecting its regulatory role on the APC/C.
-
Troubleshooting Steps:
-
Monitor p300 Auto-acetylation: In parallel with your ubiquitination assay, run a separate reaction to monitor the level of p300 auto-acetylation under the same conditions (e.g., using [¹⁴C]-acetyl-CoA or anti-acetyl-lysine Western blot). This will help you assess the consistency of p300 activity.
-
Utilize p300 Inhibitors: Small molecule inhibitors of p300 can be used to control its activity. For example, C646 is a known p300 inhibitor that competes with acetyl-CoA.[11][12] You can perform your assay in the presence and absence of the inhibitor to see if the variability is p300-dependent. Be aware that some inhibitors may have off-target effects.
-
Use a Deacetylase: The deacetylase SIRT2 has been shown to deacetylate p300.[13] Including a purified deacetylase in your reaction could help to control the levels of p300 auto-acetylation, though this adds another layer of complexity to the assay.
-
Issue 3: Difficulty in distinguishing between the effect of substrate acetylation and the effect of p300 auto-acetylation on APC/C activity.
-
Possible Cause: These two events are often coupled in the same reaction.
-
Troubleshooting Steps:
-
Uncouple the Reactions:
-
Step 1: Acetylate the Substrate: First, perform an in vitro acetylation reaction with your APC/C substrate and p300. Then, purify the acetylated substrate away from p300 and acetyl-CoA.
-
Step 2: Ubiquitination Assay: Use the purified acetylated substrate in a standard in vitro APC/C ubiquitination assay. This will allow you to assess the effect of substrate acetylation on its ubiquitination by the APC/C, independent of ongoing p300 activity and auto-acetylation.
-
-
Use Non-acetylatable Substrate Mutants: If the lysine residues on the substrate that are acetylated by p300 are known, you can mutate these lysines to arginine (which cannot be acetylated). Comparing the ubiquitination of the wild-type and mutant substrates in the presence of p300 can help to isolate the effects of substrate acetylation.
-
Compare Wild-Type and HAT-dead p300: Perform the full assay with both wild-type p300 and a HAT-dead mutant. If you see a difference in APC/C activity, it is likely due to the catalytic activity of p300 (either through substrate acetylation or auto-acetylation).
-
Data Presentation
Table 1: Quantitative Analysis of p300 Acetyltransferase Activity
| Component | Concentration | Substrate | Acetyl-CoA | Incubation Time | Incubation Temperature | Method of Detection |
| p300 | 5 nM | Histone H4-15 peptide (100 µM) | 20 µM ([¹⁴C]-acetyl-CoA) | 10 min | 30°C | Tris-Tricine SDS-PAGE and phosphorimaging[14] |
| p300 | 1 µg/ml | Core Histone (3.33 µg/ml) | 0.1 µCi [³H]-Acetyl-CoA | 90 min | 37°C | Scintillation counting[15] |
Table 2: Components for In Vitro APC/C Ubiquitination Assay
| Component | Stock Concentration | Working Concentration |
| E1 Enzyme (UBA1) | 5 µM | 100 nM |
| E2 Enzyme (e.g., UBCH10) | 25 µM | 0.5 - 2 µM |
| APC/C | Variable | Titrate for optimal activity |
| Ubiquitin | 10 mg/mL (1.17 mM) | ~100 µM |
| Substrate | Variable | 5 - 10 µM |
| 10x Reaction Buffer | 10x | 1x (50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP) |
| MgATP Solution | 100 mM | 10 mM |
Experimental Protocols
Protocol 1: In Vitro p300 Histone Acetyltransferase (HAT) Assay (Radiometric)
This protocol is adapted from established methods to measure p300 HAT activity.[4][14]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
20 mM HEPES, pH 7.9
-
5 mM DTT
-
80 µM EDTA
-
40 µg/mL BSA
-
100 µM Histone H4 peptide substrate
-
5 nM purified p300 enzyme
-
ddH₂O to a final volume of 18 µL.
-
-
Pre-incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the Reaction: Add 2 µL of a 1:1 mixture of ¹²C-acetyl-CoA and [¹⁴C]-acetyl-CoA to a final concentration of 20 µM.
-
Incubation: Continue to incubate at 30°C for 10 minutes. Ensure the reaction is in the linear range by performing a time-course experiment beforehand.[8]
-
Quench the Reaction: Stop the reaction by adding 10 µL of 3x SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products on a Tris-Tricine SDS-PAGE gel. Dry the gel and expose it to a phosphor screen. Quantify the incorporated radioactivity using a phosphorimager.
Protocol 2: In Vitro APC/C Ubiquitination Assay
This protocol provides a general framework for an in vitro ubiquitination assay with purified components.[16][17]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components on ice in the order listed:
-
ddH₂O to a final volume of 25 µL
-
2.5 µL of 10x E3 Ligase Reaction Buffer (500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
1 µL of Ubiquitin (1.17 mM stock)
-
Substrate to a final concentration of 5-10 µM
-
0.5 µL of E1 Enzyme (5 µM stock)
-
E2 Enzyme to a final concentration of 0.5-2 µM
-
Purified APC/C (concentration to be optimized)
-
-
Initiate the Reaction: Add 2.5 µL of 100 mM MgATP solution.
-
Incubation: Incubate the reaction at 37°C for 30-90 minutes. The optimal time should be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding 12.5 µL of 3x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blotting using antibodies against your substrate and/or ubiquitin. A characteristic ladder of higher molecular weight bands indicates polyubiquitination.[16]
Visualizations
Caption: A diagram illustrating the interplay between p300 auto-acetylation and the APC/C ubiquitination pathway.
Caption: A workflow diagram outlining an experimental strategy to differentiate the effects of substrate acetylation from other p300-mediated effects on APC/C activity.
References
- 1. Histone Deacetylase Inhibitors Synergize p300 Autoacetylation that Regulates Its Transactivation Activity and Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone deacetylase inhibitors synergize p300 autoacetylation that regulates its transactivation activity and complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription factor dimerization activates the p300 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression. | BioGRID [thebiogrid.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changing the Selectivity of p300 by Acetyl-CoA Modulation of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The SIRT2 deacetylase regulates autoacetylation of p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
Technical Support Center: Validating Off-Target Effects of APC/C and p300 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with best practices for validating the off-target effects of Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the off-target effects of my APC/C or p300 inhibitor?
Q2: What are the primary methods for identifying potential off-target effects?
A2: The most common and robust methods for identifying off-target effects include:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that assesses direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[1][2][3][4][5]
-
Kinome Profiling: A screening method to determine the selectivity of an inhibitor against a large panel of kinases, as kinases are common off-targets for many small molecule inhibitors.
-
Chemical Proteomics (e.g., Affinity Purification-Mass Spectrometry): An unbiased approach to identify all proteins that interact with an inhibitor in a complex biological sample.[6]
Q3: My inhibitor shows a clear on-target effect in a biochemical assay, but the cellular phenotype is unexpected. Could this be due to off-target effects?
A3: Yes, this is a classic indication of potential off-target activity. Biochemical assays with purified proteins do not fully recapitulate the complex cellular environment. Factors such as inhibitor permeability, metabolism, and the presence of numerous potential off-target proteins can lead to discrepancies between biochemical and cellular results.[7] We recommend performing CETSA to confirm on-target engagement in cells and using kinome profiling or chemical proteomics to identify potential off-targets that might be responsible for the observed phenotype.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed for the target protein upon inhibitor treatment. | 1. The inhibitor does not engage the target in the cellular environment.2. The inhibitor has low cell permeability.3. The inhibitor concentration is too low.4. The heating time is insufficient.[8] | 1. Confirm inhibitor activity in a biochemical assay.2. Increase inhibitor incubation time or concentration.3. Optimize the heating time and temperature gradient.4. Use a positive control compound known to bind the target. |
| High variability between replicates. | 1. Inconsistent cell lysis.2. Uneven heating of samples.3. Inconsistent protein loading in Western blot. | 1. Ensure complete cell lysis using a standardized protocol (e.g., multiple freeze-thaw cycles).2. Use a PCR cycler for precise temperature control.3. Perform a careful protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control for normalization.[1] |
| Target protein is not detected or the signal is very weak. | 1. Low expression of the target protein in the chosen cell line.2. Poor antibody quality. | 1. Select a cell line with higher expression of the target protein.2. Validate the primary antibody for specificity and sensitivity in Western blotting. |
Kinome Profiling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inhibitor shows broad activity against many kinases. | 1. The inhibitor is non-selective.2. The inhibitor concentration used for screening is too high. | 1. This may be a true result. Consider if this promiscuity aligns with the observed cellular phenotype.2. Perform a dose-response kinome screen to determine the IC50 for each potential off-target. |
| Discrepancy between in vitro kinase assay results and cellular activity. | 1. High intracellular ATP concentration can outcompete ATP-competitive inhibitors.2. The inhibitor is a substrate for cellular efflux pumps. | 1. Perform kinase assays at physiological ATP concentrations (e.g., 1 mM).[9]2. Use cell lines with varying expression of efflux pumps or use efflux pump inhibitors. |
| False positives or false negatives in the screen. | 1. Assay artifacts.2. The kinase panel is not comprehensive enough. | 1. Validate hits using an orthogonal assay (e.g., a different kinase assay platform).2. If a specific off-target is suspected but not in the panel, test it individually. |
Affinity Purification-Mass Spectrometry (AP-MS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified protein-inhibitor complexes. | 1. Inefficient binding of the inhibitor to the affinity resin.2. The interaction between the inhibitor and its targets is weak and lost during washing steps. | 1. Ensure proper immobilization of the inhibitor to the beads.2. Use a cross-linking agent to stabilize transient interactions.[10] |
| High background of non-specific protein binding. | 1. Insufficient washing of the affinity resin.2. The inhibitor or the linker arm is "sticky." | 1. Increase the number and stringency of wash steps.2. Include a detergent in the wash buffers.3. Use a control experiment with an inactive analog of the inhibitor to identify non-specific binders.[11][12] |
| Failure to identify the known on-target protein. | 1. The on-target protein is of low abundance.2. The protein was not efficiently eluted from the resin or was lost during sample preparation. | 1. Use a larger amount of starting material (cell lysate).2. Optimize the elution conditions.3. Ensure proper protein digestion and sample preparation for mass spectrometry.[13][14] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected p300/CBP inhibitors against their primary targets and key off-targets. This data can help researchers choose the most selective tool compounds for their studies.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50/Kd (nM) vs. Off-Target(s) | Selectivity Notes |
| A-485 | p300/CBP | p300: 9.8CBP: 2.6[15] | - | - | Potent and selective inhibitor of the p300/CBP catalytic domain.[15] |
| CCS1477 | p300/CBP Bromodomain | p300: 1.3 (Kd)CBP: 1.7 (Kd)[16] | BRD4 | >200-fold less potent vs. BRD4[17] | Highly selective for the p300/CBP bromodomain over BET bromodomains.[17] |
| GNE-049 | p300/CBP Bromodomain | p300: 2.3CBP: 1.1[18] | - | - | Potent and selective inhibitor of the p300/CBP bromodomain.[18] |
| Enzastaurin | PKCβ | 6 | PKCα: 39PKCγ: 83PKCε: 110[19] | Selective for PKCβ over other PKC isoforms.[19] |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes the validation of target engagement of an inhibitor in intact cells using Western blotting for detection.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the inhibitor at the desired concentration or with vehicle control for 1-2 hours at 37°C.[2]
-
-
Heating Step:
-
Harvest cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.[1]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.[2]
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (100% soluble).
-
Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[1]
-
Protocol 2: In Vitro Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of kinases.
Materials:
-
Kinase panel (commercial service or in-house)
-
Inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
Substrate for each kinase
-
ATP (radiolabeled or for a detection system like ADP-Glo)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP. The ATP concentration should ideally be close to the Km for each kinase to accurately determine the IC50.[20]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measure ADP production with a luminescent readout).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration against each kinase.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
The selectivity of the inhibitor can be represented by comparing the IC50 values for the on-target kinase versus the off-target kinases.
-
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow for identifying the protein targets and off-targets of an inhibitor.
Materials:
-
Inhibitor with a linker for immobilization or a photo-reactive cross-linking group
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate
-
Lysis buffer
-
Wash buffer (lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., low pH buffer or buffer containing a competing agent)
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Inhibitor Immobilization:
-
Covalently attach the inhibitor to the affinity resin according to the manufacturer's instructions.
-
-
Affinity Purification:
-
Incubate the immobilized inhibitor with cell lysate to allow for binding of target and off-target proteins.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics database search engine to identify the proteins from the mass spectra.
-
Compare the list of identified proteins from the inhibitor pull-down to a control pull-down (e.g., with an inactive analog or beads alone) to identify specific interactors.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. news-medical.net [news-medical.net]
- 6. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.unil.ch [wp.unil.ch]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cellcentric.com [cellcentric.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in expressing large multi-subunit complexes like APC/C-p300
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the expression of large multi-subunit protein complexes, with a specific focus on the Anaphase-Promoting Complex/Cyclosome (APC/C) co-expressed with p300.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in expressing large multi-subunit complexes like APC/C?
A1: Expressing large, multi-subunit complexes such as the 1.5-MDa APC/C presents several significant challenges. These include ensuring the correct stoichiometry of all subunits, proper folding and assembly of the complex, and maintaining its stability throughout expression and purification.[1] Low abundance and heterogeneity of native complexes often necessitate the use of recombinant expression systems, which come with their own set of optimization hurdles.[2]
Q2: Which expression system is most suitable for producing a large, multi-subunit eukaryotic complex like APC/C-p300?
A2: The Baculovirus Expression Vector System (BEVS) in insect cells is widely regarded as the most suitable platform for producing large, complex eukaryotic proteins and multi-subunit assemblies like the APC/C.[2][3][4] This is because insect cells provide a eukaryotic environment that facilitates proper protein folding and post-translational modifications (PTMs) that are often crucial for the functionality of mammalian proteins.[3][5][6] While other systems like E. coli are cost-effective and offer high yields for simpler proteins, they often fail to correctly fold large, complex eukaryotic proteins, leading to the formation of insoluble inclusion bodies.[7][8] Mammalian expression systems provide the most authentic PTMs but are typically more expensive and yield lower quantities of protein compared to BEVS.[9][10]
Q3: What is the MultiBac™ system and how does it facilitate the expression of multi-subunit complexes?
A3: The MultiBac™ system is an advanced baculovirus expression vector system specifically designed for the co-expression of multiple proteins to form complexes.[2][3] It allows for the assembly of multiple genes into a single baculovirus vector.[3] This ensures that all subunits of the complex are expressed simultaneously within the same insect cell, which can significantly improve the efficiency of complex assembly and overall yield of the intact complex.[2]
Q4: How can codon optimization impact the expression of human proteins like APC/C and p300 in insect cells?
A4: Codon optimization is a critical step for enhancing the expression of heterologous proteins. Different organisms exhibit different codon usage biases, meaning they preferentially use certain codons for specific amino acids. By synthesizing the genes with codons that are frequently used in the insect cell host, you can significantly improve translational efficiency and increase protein yield.[10][11] This can be particularly important for large genes and for ensuring the balanced expression of multiple subunits in a complex.[12]
Q5: What is the functional significance of the interaction between APC/C and p300?
A5: The interaction between the APC/C and the transcriptional co-activator p300 (and its paralog CBP) is crucial for regulating both transcription and cell cycle progression.[13][14] Specifically, the APC5 and APC7 subunits of the APC/C interact directly with CBP/p300, stimulating its intrinsic acetyltransferase activity and enhancing CBP/p300-dependent transcription.[13][15] Furthermore, CBP has been shown to be required for the full E3 ubiquitin ligase activity of the APC/C and for proper progression through mitosis.[13]
Troubleshooting Guides
Problem 1: Low or No Expression of the APC/C-p300 Complex
| Possible Cause | Troubleshooting Strategy |
| Inefficient baculovirus production or low viral titer. | - Verify the integrity of the bacmid DNA by PCR and sequencing. - Optimize the transfection of insect cells with the bacmid DNA. - Amplify the virus for at least two passages (P1 to P2, then to P3) to obtain a high-titer viral stock.[6] - Accurately determine the viral titer using methods like plaque assay or qPCR. |
| Suboptimal infection conditions. | - Determine the optimal Multiplicity of Infection (MOI) for your specific insect cell line (e.g., Sf9, High Five™) and protein complex. This often requires testing a range of MOIs (e.g., 1, 5, 10). - Harvest the cells at different time points post-infection (e.g., 48, 72, 96 hours) to identify the peak of protein expression. |
| Codon bias of human genes in insect cells. | - Synthesize the genes for all APC/C subunits and p300 with codons optimized for expression in the chosen insect cell line (e.g., Spodoptera frugiperda for Sf9 cells).[12] |
| Degradation of the expressed protein. | - Add protease inhibitors to the cell culture medium and lysis buffer. - Perform all purification steps at 4°C to minimize protease activity. - Consider using a baculovirus vector engineered to reduce proteolysis. |
Problem 2: The Expressed Complex is Insoluble or Forms Aggregates
| Possible Cause | Troubleshooting Strategy |
| Overexpression rate is too high, leading to misfolding. | - Lower the infection temperature (e.g., from 27°C to 21°C) to slow down the rate of protein synthesis, which can promote proper folding. - Use a lower MOI to reduce the overall expression level per cell. |
| Improper assembly of the complex. | - Ensure all subunits are being co-expressed. The MultiBac™ system is highly recommended for this.[2][3] - Some subunits may require specific chaperones for proper folding. Consider co-expressing known chaperones. |
| Suboptimal lysis buffer composition. | - Test different lysis buffers with varying pH, salt concentrations, and detergents to find conditions that favor solubility. - Include stabilizing agents like glycerol or specific ions in the lysis buffer. |
Problem 3: The Purified Complex is Unstable and Dissociates
| Possible Cause | Troubleshooting Strategy |
| Harsh purification conditions. | - Use gentle purification methods like tandem affinity purification (TAP) to minimize complex dissociation. - Avoid harsh elution conditions (e.g., extreme pH or high concentrations of denaturants). |
| Buffer conditions do not favor complex stability. | - Screen different buffer conditions (pH, salt concentration, additives) to identify those that best maintain the integrity of the complex. This can be assessed by techniques like size-exclusion chromatography or native PAGE. - Add stabilizing agents such as glycerol, trehalose, or specific co-factors to the storage buffer.[6] |
| Presence of proteases. | - Ensure protease inhibitors are present at all stages of purification and storage. |
Data Presentation
Table 1: Comparison of Recombinant Protein Expression Systems for Large Multi-subunit Complexes
| Expression System | Typical Yield | Post-Translational Modifications (PTMs) | Cost | Speed | Suitability for APC/C-p300 |
| E. coli | Several grams per liter (for simple proteins)[7] | None | Low | Fast | Low (prone to misfolding and aggregation)[8] |
| Yeast (P. pastoris) | Several grams per liter[7] | Glycosylation (high-mannose type) | Low-Medium | Medium | Moderate (may not perform all necessary PTMs) |
| Insect Cells (BEVS) | 100 mg/L to over 1 g/L[7] | Eukaryotic-like (e.g., phosphorylation, glycosylation)[3][5] | Medium-High | Medium | High (well-suited for complex, multi-subunit proteins)[2][4] |
| Mammalian Cells | 1-5 g/L (optimized systems up to 10 g/L)[7] | Authentic mammalian PTMs | High | Slow | Very High (best for native-like protein but lower yield and higher cost)[9][10] |
Experimental Protocols
Detailed Methodology 1: Co-expression and Tandem Affinity Purification (TAP) of APC/C-p300 Complex from Insect Cells
This protocol outlines the general steps for expressing the APC/C-p300 complex using the MultiBac™ system and purifying it via a tandem affinity tag (e.g., Strep-tag II and FLAG-tag) on one of the subunits.
-
Construct Generation:
-
Clone the cDNAs for all APC/C subunits and p300 into MultiBac™ acceptor and donor vectors.
-
Fuse a tandem affinity tag (e.g., N-terminal Strep-tag II and C-terminal FLAG-tag) to one of the core APC/C subunits that is known to be stably integrated into the complex.
-
-
Baculovirus Generation:
-
Assemble the multigene expression cassettes into a single bacmid in E. coli DH10EMBacY cells.
-
Isolate the recombinant bacmid DNA.
-
Transfect Sf9 insect cells with the bacmid DNA to generate the initial viral stock (V0).
-
Amplify the virus to generate a high-titer stock (V1 and V2).
-
-
Protein Expression:
-
Infect a large-scale suspension culture of High Five™ insect cells with the high-titer baculovirus stock at an optimized MOI.
-
Incubate the culture at 27°C for 48-72 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, and a cocktail of protease inhibitors).
-
Lyse the cells by sonication or using a Dounce homogenizer on ice.
-
Clarify the lysate by ultracentrifugation.
-
-
First Affinity Purification (Strep-Tactin):
-
Apply the cleared lysate to a Strep-Tactin affinity column.
-
Wash the column extensively with lysis buffer.
-
Elute the complex with lysis buffer containing 2.5 mM desthiobiotin.
-
-
Second Affinity Purification (Anti-FLAG):
-
Incubate the eluate from the first step with anti-FLAG M2 affinity gel.
-
Wash the beads with a high-salt buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 1 mM EDTA, 10% glycerol) followed by a low-salt wash.
-
Elute the purified complex with a buffer containing 3xFLAG peptide.
-
-
Size-Exclusion Chromatography:
-
As a final polishing step, apply the eluate to a size-exclusion chromatography column to separate the intact complex from any smaller contaminants or dissociated subunits.
-
Detailed Methodology 2: In Vitro APC/C Ubiquitination Assay
This protocol describes a method to quantitatively analyze the E3 ubiquitin ligase activity of the purified APC/C-p300 complex using a fluorescently labeled substrate.[5]
-
Reaction Components:
-
Purified APC/C-p300 complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH10/Ube2C)
-
Ubiquitin
-
Fluorescently labeled substrate (e.g., a fragment of Cyclin B or Securin containing a destruction box, labeled with a fluorophore like Alexa Fluor 488)
-
ATP-regenerating system
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
-
Assay Procedure:
-
Prepare a master mix containing the reaction buffer, ATP-regenerating system, E1, E2, and ubiquitin.
-
In a microcentrifuge tube, combine the purified APC/C-p300 complex and the fluorescently labeled substrate.
-
Initiate the reaction by adding the master mix to the tube containing the APC/C and substrate.
-
Incubate the reaction at 30°C.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction for each time point by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled substrate and its ubiquitinated forms using a fluorescence scanner.
-
Quantify the decrease in the unmodified substrate band and the appearance of higher molecular weight ubiquitinated species over time to determine the rate of the reaction.
-
Mandatory Visualizations
Caption: Experimental workflow for APC/C-p300 expression and purification.
References
- 1. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Is An Insect Expression System the Right Choice For Your Protein? - Behind the Bench [thermofisher.com]
- 4. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 7. Protein Expression Systems, Which One Should I Choose? | Blog | Biosynth [biosynth.com]
- 8. An In-Depth Comparison of Best Protein Expression Techniques for Optimal Yield and Purity [alpha-lifetech.com]
- 9. futurefields.io [futurefields.io]
- 10. A simplified and highly efficient cell-free protein synthesis system for prokaryotes [elifesciences.org]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. Frontiers | Improvement of protein production in baculovirus expression vector system by removing a total of 10 kb of nonessential fragments from Autographa californica multiple nucleopolyhedrovirus genome [frontiersin.org]
- 13. www2.tulane.edu [www2.tulane.edu]
- 14. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. pure.mpg.de [pure.mpg.de]
How to resolve issues with protease degradation during APC/C-p300 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve issues with protease degradation during the purification of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the p300 acetyltransferase.
Troubleshooting Guide: Protease Degradation
This guide is designed to help you diagnose and solve common issues related to the degradation of your APC/C-p300 complex during purification.
Q1: I'm seeing multiple lower molecular weight bands on my Western blot that react with my anti-p300 or anti-APC/C subunit antibody. What's happening?
This is a classic sign of proteolytic degradation.[1] The presence of these smaller fragments indicates that your protein complex is being cleaved by proteases released during cell lysis.[1]
Recommended Solutions:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C or on ice to minimize protease activity.[1][2] Slow processing times create a larger window for proteases to act.[1]
-
Use a Fresh, Broad-Spectrum Protease Inhibitor Cocktail: This is a critical first line of defense.[1][3] Ensure the cocktail is added to your lysis buffer immediately before use.[1][4] For large-scale purifications, consider the cost-effectiveness of cocktails versus individual inhibitors.[5]
-
Optimize Lysis Buffer: The composition of your lysis buffer is crucial for protein stability. Ensure the pH is optimal for your complex, typically between 7.0 and 8.0.[1] The choice of detergent can also impact stability; consider milder detergents like NP-40 or Triton X-100 before resorting to harsher ones like RIPA.[6][7]
Q2: My final purified protein yield is very low, and I suspect degradation is the cause. How can I improve my yield?
Low yield can indeed be a result of protein degradation, where the target protein is lost at various stages of the purification process.[8][9]
Recommended Solutions:
-
Enhance Protease Inhibition: If you are already using a protease inhibitor cocktail, ensure it is fresh and at the recommended concentration. You may need to supplement with specific inhibitors depending on the proteases present in your cell type.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to protein denaturation and aggregation, making them more susceptible to proteolysis. It is advisable to store samples at -20°C or -80°C in single-use aliquots.[10]
-
Gentle Lysis Methods: If using mechanical lysis methods like sonication, use short bursts on ice to prevent sample heating, which can increase protease activity and protein denaturation.[1][7] For sensitive complexes, consider gentler methods like dounce homogenization or nitrogen cavitation.
Q3: I'm using affinity chromatography to purify my tagged APC/C-p300 complex, but I'm still seeing degradation products in my eluate. What can I do?
Degradation during affinity chromatography can occur if proteases co-purify with your target protein or if the conditions of the chromatography itself are not optimal.[8][11]
Recommended Solutions:
-
Add Protease Inhibitors to All Buffers: It is crucial to include protease inhibitors not only in your lysis buffer but also in your wash and elution buffers to maintain an inhibitory environment throughout the purification process.[2][8]
-
Optimize Wash Steps: Your wash steps should be stringent enough to remove non-specifically bound proteins, including proteases, without eluting your target complex. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1-0.2% Tween-20 or NP-40) to your wash buffers.
-
Consider a Pre-clearing Step: Before affinity chromatography, you can pass your lysate through a column with a resin designed to remove common proteases, such as Benzamidine Sepharose for serine proteases.[8][9]
Frequently Asked Questions (FAQs)
What are the most common classes of proteases I should be concerned about?
There are four major classes of proteases based on their active site residues: serine, cysteine, aspartic, and metalloproteases.[5] Serine proteases are among the most predominant in cell and tissue samples.[3]
What are some common protease inhibitors and what do they target?
A variety of protease inhibitors are available, each targeting specific classes of proteases. Using a cocktail of inhibitors is often recommended for broad-spectrum protection.[3][5][12]
| Protease Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF / Pefabloc SC | Serine Proteases | 0.1 - 1 mM |
| PMSF | Serine Proteases | 0.1 - 1 mM |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 10 - 100 µM |
| Pepstatin A | Aspartic Proteases | 1 µM |
| E-64 | Cysteine Proteases | 1 - 20 µM |
| EDTA / EGTA | Metalloproteases | 1 - 5 mM |
Should I use a protease inhibitor cocktail or individual inhibitors?
For most applications, a commercially available protease inhibitor cocktail is a convenient and reliable choice, as it provides broad-spectrum protection without the need for extensive optimization.[3][5][12] However, if you have identified a specific class of protease as the primary culprit for your degradation issues, you may choose to supplement your cocktail with a higher concentration of a specific inhibitor.
Can the affinity tag itself be cleaved?
Yes, in some cases, the affinity tag can be cleaved by proteases, which would prevent your protein from binding to the affinity resin. If you suspect this is happening, you can run a Western blot on your flow-through fraction using an antibody against your protein of interest to see if it failed to bind.[13]
Experimental Protocols
Protocol 1: Optimized Cell Lysis for APC/C-p300 Complex
This protocol is designed to gently lyse cells while minimizing protease activity.
-
Preparation: Pre-cool a refrigerated centrifuge to 4°C and ensure all buffers and equipment are kept on ice.[6]
-
Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then gently scrape the cells in a minimal volume of ice-cold PBS. For suspension cells, pellet the cells by centrifugation.
-
Lysis Buffer Preparation: Immediately before use, supplement your chosen lysis buffer (e.g., NP-40-based or Triton X-100-based buffer) with a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. Also consider adding phosphatase inhibitors if phosphorylation states are important for your downstream applications.[14]
-
Cell Lysis: Resuspend the cell pellet in the supplemented lysis buffer. A typical volume is 3-5 times the pellet volume.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle mixing. Avoid vigorous vortexing, which can denature proteins.[2]
-
Clarification: Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, for downstream purification.
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting protease degradation.
Caption: A typical workflow for the purification and analysis of the APC/C-p300 complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. Protease Inhibitors [labome.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. goldbio.com [goldbio.com]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
Validating the APC/C-p300 Interaction: A Comparative Guide to Protein-Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Interaction Validation Methods
Validating a protein-protein interaction is a cornerstone of molecular biology research. The choice of method depends on various factors, including the nature of the interacting proteins, the desired level of detail, and available resources. The following table compares the Yeast Two-Hybrid analysis with two common alternative methods for validating the interaction between APC/C and p300.
| Feature | Yeast Two-Hybrid (Y2H) Analysis | Co-Immunoprecipitation (Co-IP) | GST Pull-Down Assay |
| Principle | In vivo reconstitution of a transcription factor in yeast due to the interaction of a "bait" (e.g., APC/C subunit) and a "prey" (e.g., p300) protein, leading to the activation of a reporter gene. | In vitro or in vivo isolation of a target protein (e.g., a specific APC/C subunit) from a cell lysate using a specific antibody, followed by the detection of co-purified interacting partners (e.g., p300). | In vitro assay where a recombinant "bait" protein tagged with Glutathione-S-Transferase (GST) is immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins (e.g., p300) from a cell lysate or a solution of purified protein.[3] |
| Type of Interaction Detected | Primarily detects direct, binary interactions. | Can detect both direct and indirect interactions within a protein complex. | Primarily detects direct interactions. |
| Quantitative Data | Semi-quantitative (e.g., reporter gene expression levels, colony growth rate) or quantitative with specialized techniques. | Semi-quantitative (e.g., band intensity on a Western blot). | Semi-quantitative (e.g., band intensity on a Western blot). |
| In vivo vs. In vitro | In vivo (within yeast cells). | Can be performed in vivo (from cell lysates) or in vitro. | In vitro. |
| Strengths for APC/C-p300 | Can identify which specific APC/C subunit (e.g., APC5 or APC7) directly binds to p300.[1] Useful for screening a library of potential interactors. | Confirms interaction in a more native cellular context if performed with endogenous proteins. Can capture the entire APC/C-p300 complex. | Allows for the confirmation of a direct interaction using purified proteins, reducing the complexity of the cellular environment. |
| Limitations for APC/C-p300 | Potential for false positives and negatives. The interaction occurs in a non-mammalian system, which may lack specific post-translational modifications. | May not distinguish between direct and indirect interactions. Antibody specificity is crucial. | Requires expression and purification of recombinant proteins, which can be challenging for large complexes like APC/C. Potential for non-specific binding.[4] |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Analysis of APC/C-p300 Interaction
This protocol is a generalized procedure that can be adapted to test the interaction between specific APC/C subunits and p300.
1. Vector Construction:
-
Clone the coding sequence of an APC/C subunit (e.g., APC5 or APC7) into a bait vector (e.g., pGBKT7), which fuses the protein to the GAL4 DNA-binding domain (DBD).[5][6]
-
Clone the coding sequence of p300, or specific domains of p300, into a prey vector (e.g., pGADT7), which fuses the protein to the GAL4 activation domain (AD).[5][6]
2. Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.
3. Interaction Screening:
-
Plate the co-transformed yeast on a higher stringency selective medium that also lacks histidine and adenine (SD/-Trp/-Leu/-His/-Ade).
-
Growth on this medium indicates a positive interaction, as the interaction between the bait and prey brings the GAL4 DBD and AD together, activating the transcription of the HIS3 and ADE2 reporter genes.
4. Quantitative/Semi-quantitative Analysis:
-
Colony Growth Assay: Monitor the growth rate of yeast colonies on the selective medium as a semi-quantitative measure of interaction strength.
-
β-galactosidase Assay: If a lacZ reporter gene is present, perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG or CPRG as a substrate. The intensity of the blue color or the spectrophotometric reading provides a more quantitative measure of the interaction strength.
5. Controls:
-
Negative Controls: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa. No growth on the high-stringency medium is expected.
-
Positive Control: Use a pair of known interacting proteins to confirm the assay is working correctly.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of the APC/C-p300 interaction, the following diagrams are provided.
Conclusion
The interaction between the APC/C and p300 is a significant finding that links two fundamental cellular processes. While the Yeast Two-Hybrid system is a powerful tool for identifying and characterizing direct protein-protein interactions, a comprehensive validation often requires a multi-faceted approach. The combination of Y2H with in vivo methods like Co-Immunoprecipitation and in vitro assays such as GST Pull-Down provides a robust framework for confirming the APC/C-p300 interaction and elucidating its functional significance. For researchers in drug development, understanding the specifics of this interaction could unveil novel targets for therapeutic intervention at the interface of cell proliferation and gene regulation.
References
- 1. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The APC/C and CBP/p300 cooperate to regulate transcription and cell-cycle progression. | BioGRID [thebiogrid.org]
- 3. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-protein interactions: analysis of a false positive GST pulldown result - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast two-hybrid vectors [takarabio.com]
- 6. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of p300 and CBP as Coactivators for the Anaphase-Promoting Complex/Cyclosome (APC/C)
A detailed examination of the functional and mechanistic distinctions between two pivotal transcriptional coactivators in the context of cell cycle regulation.
This guide provides a comparative analysis of the E1A-binding protein p300 (also known as EP300) and CREB-binding protein (CBP) as potential coactivators for the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs cell cycle progression. While both p300 and CBP are highly homologous histone acetyltransferases (HATs) known for their roles in transcriptional coactivation, emerging evidence suggests potential, albeit complex, interactions with the APC/C that extend beyond transcription. This document synthesizes available research to delineate their comparative functions, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways.
Functional Overview: p300 vs. CBP
p300 and CBP are large, multi-domain proteins that act as key hubs for integrating and transducing cellular signals to the transcriptional machinery. Their primary function involves acetylating histone and non-histone proteins, thereby modulating chromatin structure and protein activity. While often considered functionally redundant due to their high degree of sequence homology, studies have revealed distinct roles in various cellular processes, including cell cycle control.
The APC/C is a multi-subunit E3 ubiquitin ligase that targets specific cell cycle proteins for degradation by the 26S proteasome, thereby driving transitions through mitosis and G1 phase. The activity and substrate specificity of the APC/C are dictated by its association with co-activating subunits, primarily Cdc20 and Cdh1. While p300 and CBP are not canonical coactivators of the APC/C in the same manner as Cdc20 and Cdh1, they can influence APC/C activity and substrate regulation through various mechanisms.
Comparative Performance as APC/C Regulators
Direct comparative studies definitively categorizing p300 versus CBP as direct "coactivators" of the APC/C are limited. However, research into their individual interactions with APC/C components and substrates allows for a comparative assessment of their regulatory influence.
Table 1: Summary of Quantitative Data on p300 and CBP Interaction with APC/C Components
| Parameter | p300 | CBP | Reference |
| Binding Affinity to Cdh1 | Evidence of direct interaction. | Assumed to interact due to high homology with p300, but less direct evidence. | |
| Acetylation of APC/C Substrates | Acetylates and stabilizes APC/C substrates like Skp2, counteracting APC/C-mediated degradation. | Similar activity reported, but often studied interchangeably with p300. | |
| Effect on APC/C E3 Ligase Activity | May indirectly inhibit APC/C activity by acetylating and stabilizing APC/C inhibitors like Emi1. | Less data available for a direct comparison. | |
| Regulation of APC/C Subunit Expression | Can act as a transcriptional coactivator for genes encoding APC/C subunits and regulators. | Shares transcriptional coactivator roles with p300. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the findings and for designing future experiments. Below are protocols for key experiments used to investigate the relationship between p300/CBP and the APC/C.
Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This technique is used to determine if p300/CBP physically interacts with components of the APC/C, such as Cdh1.
Protocol:
-
Cell Lysis: Culture and harvest cells (e.g., HEK293T) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-p300 or anti-Cdh1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the prey protein (e.g., anti-Cdh1 or anti-p300) to detect the interaction.
In Vitro Acetylation Assay
This assay determines if a substrate, such as an APC/C component or substrate, is acetylated by p300 or CBP.
Protocol:
-
Protein Purification: Purify recombinant p300/CBP and the substrate protein.
-
Reaction Setup: In a reaction buffer containing acetyl-CoA (as the acetyl donor), incubate the purified enzyme (p300/CBP) with the substrate.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction mixture by SDS-PAGE and Western blotting using an anti-acetyl-lysine antibody to detect acetylation of the substrate.
Ubiquitination Assay
This assay is used to assess the effect of p300/CBP on the ubiquitination of an APC/C substrate.
Protocol:
-
Cell Transfection: Co-transfect cells with expression vectors for the substrate, ubiquitin, and p300/CBP.
-
Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the substrate protein.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of the substrate.
Signaling Pathways and Logical Relationships
The interplay between p300/CBP and the APC/C is multifaceted, involving transcriptional regulation, post-translational modifications, and competition for substrates.
A Comparative Guide to Orthogonal Methods for Confirming Novel Substrates of the APC/C
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting specific proteins for proteasomal degradation. The identification of novel APC/C substrates is fundamental to understanding its diverse cellular roles. However, initial discovery methods, such as proteomic screens, are prone to identifying indirect interactors or false positives. Consequently, rigorous validation using multiple, independent (orthogonal) methods is essential to confirm a direct and functional relationship. This guide provides a comparative overview of key orthogonal approaches for validating putative APC/C substrates, complete with experimental protocols and data presentation formats.
Core Validation Principles
True substrates of the APC/C should meet several criteria, each of which can be tested by one or more of the methods described below:
-
The protein's stability should be cell cycle-dependent, decreasing when the APC/C is active.
-
The protein should be polyubiquitinated in an APC/C-dependent manner.
-
The protein must physically interact with the APC/C.
-
The protein should contain a recognizable APC/C degradation signal (degron), such as a D-box or KEN-box.
Comparative Overview of Orthogonal Validation Methods
The following table summarizes common orthogonal methods used to validate novel APC/C substrates. Each method interrogates a different aspect of the substrate-E3 ligase relationship, and their combined use provides a robust body of evidence.
| Method | Principle | Type of Assay | Information Gained | Key Advantages | Limitations |
| In Vitro Ubiquitination Assay | Reconstituting the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP) with the purified APC/C and the candidate substrate. | Biochemical | Direct ubiquitination of the substrate by the APC/C. | Confirms direct enzymatic relationship; allows for mutation analysis of degrons. | Requires purification of multiple active proteins; lacks cellular context. |
| In Vivo Ubiquitination Assay | Immunoprecipitation of the substrate from cell lysates followed by immunoblotting for ubiquitin. | Cell-based | Detection of polyubiquitinated substrate within the cell. | Confirms ubiquitination in a physiological context. | Does not directly prove APC/C is the responsible E3 ligase. |
| Cycloheximide (CHX) Chase Assay | Inhibiting protein synthesis with CHX and monitoring the degradation rate of the substrate over time. | Cell-based | Measurement of the substrate's protein half-life. | Provides quantitative data on protein stability. | Indirect; degradation could be mediated by other E3 ligases. |
| Co-immunoprecipitation (Co-IP) | Using an antibody to pull down the APC/C (or the substrate) and probing for the presence of the interacting partner. | Cell-based | Evidence of a physical interaction between the APC/C and the substrate in cells. | Demonstrates in vivo association. | Interaction could be indirect or transient; may require cell synchronization. |
| Degron Analysis | Mutating or deleting putative D-box or KEN-box motifs in the substrate and observing the effect on its stability. | Cell-based | Functional importance of degron motifs for substrate recognition and degradation. | Provides strong evidence for APC/C-mediated recognition. | Some substrates may have non-canonical or multiple degrons. |
Experimental Protocols and Data Presentation
In Vitro Ubiquitination Assay
This assay directly tests whether the APC/C can ubiquitinate a putative substrate.
Methodology:
-
Purify recombinant E1 (e.g., UBA1), E2 (e.g., UBE2C/UbcH10 and UBE2S), and the APC/C from insect or human cells.
-
Synthesize the candidate substrate protein using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of ³⁵S-methionine for radiolabeling.
-
Set up the reaction mixture in ubiquitination buffer containing ATP, ubiquitin, purified E1, E2s, and APC/C.
-
Add the radiolabeled substrate to initiate the reaction. As a negative control, omit the APC/C from a parallel reaction.
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the reaction products by SDS-PAGE and visualize the ubiquitinated substrate via autoradiography. A ladder of higher molecular weight bands indicates polyubiquitination.
Data Presentation:
| Condition | Time (min) | Substrate Ubiquitination (Band Intensity) |
| Complete Reaction | 0 | + |
| 15 | ++ | |
| 30 | +++ | |
| 60 | ++++ | |
| - APC/C Control | 60 | + |
Note: '+' indicates the relative intensity of the high-molecular-weight ubiquitin ladder.
Cycloheximide (CHX) Chase Assay
This assay measures the half-life of a protein in cells, which for an APC/C substrate, should be shorter when the APC/C is active.
Methodology:
-
Seed cells (e.g., HeLa or HEK293T) expressing the tagged substrate of interest.
-
Synchronize the cells at a stage where the APC/C is active (e.g., G1 phase, using a CDK4/6 inhibitor) and where it is inactive (e.g., S phase, using thymidine block).
-
Treat the cells with cycloheximide (CHX, 50-100 µg/mL) to halt protein synthesis.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
Perform immunoblotting for the tagged substrate and a stable loading control (e.g., Actin or Tubulin).
-
Quantify the band intensities and normalize the substrate level at each time point to the level at time 0.
Data Presentation:
| Cell Cycle Stage | Time after CHX (hr) | Remaining Substrate Level (%) |
| G1 (APC/C Active) | 0 | 100 |
| 1 | 65 | |
| 2 | 30 | |
| 4 | 10 | |
| S Phase (APC/C Inactive) | 0 | 100 |
| 1 | 98 | |
| 2 | 95 | |
| 4 | 92 |
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of the complex biological and experimental processes involved in substrate validation.
Caption: The APC/C ubiquitination pathway for substrate degradation.
Caption: Experimental workflow for validating novel APC/C substrates.
Caption: Logical comparison of orthogonal substrate validation methods.
A Comparative Analysis of Cdc20 and Cdh1 in the Recruitment of p300 to the Anaphase-Promoting Complex/Cyclosome
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of the Anaphase-Promoting Complex/Cyclosome (APC/C) coactivators, Cdc20 and Cdh1, in the recruitment of the histone acetyltransferase p300.
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting a multitude of proteins for proteasomal degradation. The specificity of the APC/C is conferred by two co-activators, Cdc20 and Cdh1, which recognize and recruit substrates during different phases of the cell cycle. Beyond its canonical role in protein degradation, the APC/C has been implicated in transcriptional regulation through its interaction with the histone acetyltransferase p300 and its homolog CBP. This guide provides a detailed comparison of the roles of Cdc20 and Cdh1 in mediating the recruitment of p300 to the APC/C, supported by experimental data.
Core Comparison: Cdc20 vs. Cdh1 in p300 Recruitment
Current research indicates a significant disparity in the established roles of Cdc20 and Cdh1 in the recruitment of p300 to the APC/C. While evidence points to a direct role for Cdc20 in this process, particularly in the context of transcriptional regulation, a similar function for Cdh1 has not been clearly demonstrated.
Cdc20: A Direct Recruiter of p300 for Transcriptional Co-activation
Experimental evidence strongly suggests that Cdc20 plays a pivotal role in recruiting p300 to the APC/C to form a complex that can regulate gene expression. A key study has shown that Cdc20 facilitates the transcriptional upregulation of the ubiquitin-conjugating enzyme UbcH10 by mediating the recruitment of a p300-APC/C complex to the UBCH10 promoter.[1] Knockdown of Cdc20 was shown to significantly reduce the interaction between the APC/C subunit Cdc27 and p300/CBP, leading to decreased recruitment of both to the UBCH10 promoter.[1][2] This indicates that Cdc20 is a critical factor in forming a transcriptionally active APC/C-p300 complex at specific gene loci.
Cdh1: A Role Yet to be Defined
In contrast to Cdc20, there is currently a lack of direct evidence to support a role for Cdh1 in the recruitment of p300 to the APC/C. While Cdh1 is a well-established co-activator of the APC/C, its primary function appears to be the recruitment of substrates for ubiquitination and subsequent degradation, particularly during late mitosis and G1 phase.[3][4] Some studies have shown that other proteins, such as the retinoblastoma protein (pRB), can recruit the APC/C-Cdh1 complex to specific substrates like Skp2, but these interactions do not appear to involve p300.[3] The interaction of transcription factors with Cdh1 has been noted in specific contexts, such as HSF2, but a general role in recruiting transcriptional co-activators like p300 remains to be elucidated.[5]
Data Presentation
The following tables summarize the key comparative findings based on available experimental data.
| Feature | APC/C-Cdc20 | APC/C-Cdh1 |
| p300 Recruitment | Demonstrated to recruit p300 to the APC/C for transcriptional regulation.[1] | No direct evidence of p300 recruitment to the APC/C. |
| Functional Consequence of p300 Interaction | Transcriptional co-activation of target genes (e.g., UBCH10).[1] | Not established. |
| Mechanism of p300 Recruitment | Mediates the formation of a Cdc20-APC/C-p300 complex at gene promoters.[1] | Unknown. |
Table 1: Comparison of Cdc20 and Cdh1 in p300 Recruitment to the APC/C.
| Experimental Finding | Method | Result | Reference |
| Cdc20 is required for APC/C-p300 interaction. | Co-immunoprecipitation | Knockdown of Cdc20 reduces the interaction between Cdc27 (an APC/C subunit) and p300/CBP. | [1] |
| Cdc20 is required for APC/C and p300 recruitment to a target promoter. | Chromatin Immunoprecipitation (ChIP) | Knockdown of Cdc20 reduces the recruitment of both Cdc27 and p300/CBP to the UBCH10 promoter. | [1] |
| HSF2 interacts with Cdh1. | Co-immunoprecipitation | HSF2 was found to co-precipitate with Cdh1. | [5] |
Table 2: Summary of Key Experimental Evidence.
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is adapted from standard Co-IP procedures and can be used to investigate the interaction between Cdc20/Cdh1, APC/C, and p300.[1][6][7]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-Cdc20, anti-Cdh1, or anti-Cdc27) overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using antibodies against the "prey" protein (e.g., anti-p300, anti-Cdc27, anti-Cdc20).
-
2. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a generalized procedure for ChIP and can be used to determine the recruitment of Cdc20, Cdh1, p300, and APC/C subunits to specific gene promoters.[1][8][9]
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a specific antibody (e.g., anti-Cdc20, anti-Cdh1, anti-p300, or anti-Cdc27) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific interactions.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA by quantitative PCR (qPCR) using primers specific to the target promoter region (e.g., the UBCH10 promoter).
-
Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
-
Conclusion
The available evidence clearly delineates a role for Cdc20 in recruiting p300 to the APC/C, thereby forming a complex with transcriptional co-activator functions. This Cdc20-mediated recruitment has been shown to be essential for the expression of at least one target gene, UBCH10. In stark contrast, a comparable role for Cdh1 in p300 recruitment remains to be established. The primary function of Cdh1 in the context of the APC/C appears to be centered on the recognition and targeting of substrates for proteasomal degradation. This fundamental difference highlights the functional divergence of these two critical APC/C co-activators beyond their established roles in cell cycle control. Further research, particularly comparative proteomic and genomic studies of APC/C-Cdc20 and APC/C-Cdh1 complexes, is necessary to fully elucidate the extent of their distinct functions in transcriptional regulation and other cellular processes.
References
- 1. Spindle Assembly Checkpoint Protein Cdc20 Transcriptionally Activates Expression of Ubiquitin Carrier Protein UbcH10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The emerging role of APC/CCdh1 in controlling differentiation, genomic stability and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APC/C-Cdh1: From cell cycle to cellular differentiation and genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaphase-Promoting Complex/Cyclosome Participates in the Acute Response to Protein-Damaging Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling of Cdc20 inhibition and activation by BubR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene-specific H1 eviction through a transcriptional activator-p300-NAP1-H1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Validation of the APC/C-p300 Pathway in Mouse Models of Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and its interaction with the transcriptional co-activator p300 in the context of cancer, with a particular focus on mouse models of colorectal cancer. While direct in vivo validation of the APC/C-p300 pathway in these models is an emerging area of research, this document synthesizes existing evidence, presents relevant mouse models, and provides detailed experimental protocols to facilitate further investigation into this critical oncogenic pathway.
I. The APC/C-p300 Signaling Axis in Cancer
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large E3 ubiquitin ligase that plays a crucial role in cell cycle progression by targeting key proteins for proteasomal degradation.[1] Its substrates include cyclins and other cell cycle regulators, and its activity is essential for proper mitotic exit.[1] The transcriptional co-activator p300, and its close homolog CBP, are histone acetyltransferases (HATs) that regulate gene expression by modifying chromatin structure.[2][3] Emerging evidence suggests a direct interaction between APC/C and p300, indicating a potential role for this complex in linking cell cycle control with transcriptional regulation.[4] Dysregulation of both APC/C and p300 has been implicated in various cancers.[2][3][5] In colorectal cancer, mutations in the Apc gene are a common initiating event, leading to the stabilization of β-catenin and aberrant activation of Wnt signaling.[6][7][8][9] The interplay between the APC/C-p300 pathway and this well-established oncogenic signaling cascade presents a compelling area for therapeutic intervention.
II. Mouse Models for In Vivo Validation
The selection of an appropriate mouse model is critical for the in vivo validation of the APC/C-p300 pathway. The most relevant models for studying APC-driven intestinal tumorigenesis are genetically engineered mouse models (GEMMs) that recapitulate the genetic alterations found in human colorectal cancer.
| Mouse Model | Genotype | Key Features | Relevance to APC/C-p300 Pathway Validation |
| ApcMin/+ | Heterozygous nonsense mutation in the Apc gene (at codon 850) | Develops multiple intestinal adenomas, predominantly in the small intestine.[7][8][10] Closely mimics human Familial Adenomatous Polyposis (FAP).[8] | Ideal for studying the initial stages of tumorigenesis and the impact of the APC/C-p300 pathway on adenoma formation. Provides a platform to assess the effects of p300/CBP inhibitors on tumor development. |
| ApcΔ14/+ | Conditional deletion of exon 14 of the Apc gene | Develops adenomas in both the small and large intestine, with a higher incidence of colonic tumors compared to ApcMin/+ mice.[11] | Offers a model with a tumor distribution more representative of sporadic human colorectal cancer, suitable for investigating the pathway's role in colon-specific tumorigenesis. |
| Conditional Apc Knockout Models (e.g., ApcloxP/loxP; Villin-Cre) | Tissue-specific knockout of the Apc gene in intestinal epithelial cells | Allows for the study of Apc loss in a spatially and temporally controlled manner.[12] | Enables precise investigation of the cell-autonomous effects of Apc inactivation on the APC/C-p300 pathway within the intestinal epithelium. |
III. Experimental Validation Workflow
Validating the APC/C-p300 pathway in vivo requires a multi-faceted approach combining genetic, biochemical, and histopathological analyses.
Experimental workflow for in vivo validation.
IV. Signaling Pathway
The interaction between APC/C and p300 is thought to influence both cell cycle progression and gene transcription. p300 can acetylate histones, leading to a more open chromatin structure and enhanced transcription of target genes. The APC/C, through its E3 ligase activity, targets various substrates for degradation. The direct interaction may modulate the activity of both complexes.
References
- 1. Functional characterization of Anaphase Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligases in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Role of CBP- and p300-Mediated Wnt Signaling on Colonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. Markedly enhanced colon tumorigenesis in ApcMin mice lacking glutathione S-transferase Pi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application of ApcMin/+ mouse model in colorectal tumor researches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More than two decades of Apc modeling in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding phenotypic variation in rodent models with germline Apc mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse models of intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors Targeting the APC/C and p300/CBP Complexes
For Researchers, Scientists, and Drug Development Professionals
The interaction between the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase in cell cycle regulation, and the transcriptional co-activators p300 and its homolog CBP, is a critical nexus in cellular signaling.[1][2] This crosstalk, mediated by the APC5 and APC7 subunits of the APC/C, influences both transcriptional activity and cell cycle progression, making it an attractive, albeit complex, area for therapeutic intervention.[1][2] While direct small molecule inhibitors of the specific APC/C-p300 interaction are not yet described in the literature, significant progress has been made in developing inhibitors that target each of these interacting partners individually.
This guide provides an objective comparison of the efficacy of representative small molecule inhibitors targeting either the APC/C or the p300/CBP complexes. We present supporting experimental data, detailed methodologies for key assays, and visualizations to aid researchers in selecting the appropriate tools for their studies.
Overview of a Simplified APC/C and p300/CBP Signaling Network
The following diagram illustrates the central roles of the APC/C and p300/CBP in cell cycle control and transcription. It also indicates the points of intervention for the small molecule inhibitors discussed in this guide. The APC/C, with its co-activators Cdc20 or Cdh1, targets key cell cycle proteins for proteasomal degradation. Separately, p300/CBP act as histone acetyltransferases (HATs) and co-activators for transcription factors like β-catenin to regulate gene expression.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro and cell-based efficacy of selected small molecule inhibitors targeting the APC/C and p300/CBP.
Table 1: APC/C Inhibitors
| Inhibitor | Target Mechanism | Assay Type | System | IC50 | Reference(s) |
| proTAME | Prodrug of TAME; blocks Cdc20/Cdh1 binding to APC/C | Cell Viability | Multiple Myeloma (MM) Cell Lines | 4.8 - 12.1 µM | [3][4] |
| Cell Viability | Primary MM Patient Cells | 2.8 - 20.3 µM | [3][4] | ||
| Cell Viability | Healthy Peripheral Blood Mononuclear Cells | 73.6 µM | [3][4] | ||
| Apcin | Binds Cdc20, competitively inhibiting substrate recognition | Synergistic Assays | HeLa, MDA-MB-231 cells | Used at 25 µM with proTAME | [5][6] |
Table 2: p300/CBP Inhibitors
| Inhibitor | Target Mechanism | Assay Type | System | IC50 | Reference(s) |
| A-485 | Acetyl-CoA competitive catalytic inhibitor of p300/CBP | Biochemical HAT Assay | p300-BHC domain | 9.8 nM | [7][8][9] |
| Biochemical HAT Assay | CBP-BHC domain | 2.6 nM | [7][8][9] | ||
| Cell-based H3K27ac | - | 0.9 µM | [10] | ||
| Cell Viability | GH3 Pituitary Adenoma Cells | 0.489 µM | [11] | ||
| ICG-001 | Binds CBP, blocking its interaction with β-catenin | Reporter Assay | SW480 Colon Carcinoma Cells | 3 µM | [12] |
| Cell-based Assays | Various Cancer Cell Lines | Typically used at 10 µM | [13][14][15] | ||
| YH249 | Direct antagonist of the p300/β-catenin interaction | Transcriptional Assay | HEK293 cells | Nanomolar range | [16] |
Experimental Workflow and Protocols
A generalized workflow for evaluating and comparing these inhibitors is presented below. This process typically involves initial biochemical screening, followed by cell-based assays to determine cellular potency and mechanism of action, and finally, assessment of physiological outcomes like apoptosis or changes in cell viability.
Key Experimental Methodologies
Below are detailed protocols for key experiments commonly cited in the evaluation of these inhibitors.
This technique is used to determine if two proteins interact within a cell. For instance, it can validate that ICG-001 disrupts the CBP/β-catenin interaction.[13][14]
-
Cell Lysis:
-
Culture and treat cells with the desired inhibitor or vehicle control.
-
Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G-coupled agarose or magnetic beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-CBP) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-β-catenin).
-
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[17][18] It is highly sensitive for quantifying the inhibition of protein-protein interactions.
-
Principle: The assay uses two types of beads: a "Donor" bead that generates singlet oxygen upon excitation at 680 nm, and an "Acceptor" bead that emits light at 520-620 nm upon receiving energy from the singlet oxygen. This light emission only occurs when the beads are brought into close proximity (approx. 200 nm) by an interacting pair of molecules.
-
General Protocol:
-
Conjugate one interacting protein (e.g., CBP) to the Donor beads and the other protein (e.g., β-catenin) to the Acceptor beads, often via affinity tags like Biotin-Streptavidin or His-tag-Nickel Chelate.
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the two interacting proteins conjugated to their respective beads.
-
Incubate the mixture at room temperature to allow for the interaction to occur (or be inhibited).
-
Read the plate on an Alpha-compatible reader. A decrease in signal indicates inhibition of the protein-protein interaction.
-
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the culture medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the logarithm of inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
References
- 1. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. imrpress.com [imrpress.com]
- 7. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. A 485 | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The p300 Inhibitor A-485 Exerts Antitumor Activity in Growth Hormone Pituitary Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The CBP/β-Catenin Antagonist, ICG-001, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific Direct Small Molecule p300/β-Catenin Antagonists Maintain Stem Cell Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
Functional Comparison of APC/C-p300 Activity in Different Cancer Cell Lines
Published: December 14, 2025
Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of cellular processes that are frequently dysregulated in cancer. The APC/C, an E3 ubiquitin ligase, is critical for cell cycle progression, while p300, a transcriptional co-activator, modulates gene expression through chromatin remodeling and acetylation of non-histone proteins. Recent evidence points to a direct crosstalk between these two complexes, suggesting a coordinated regulation of ubiquitination and transcription in tumorigenesis. This guide provides a functional comparison of APC/C and p300 activity across various cancer cell lines, summarizes key experimental data, and details the methodologies used to assess their functions, offering a resource for researchers and drug development professionals targeting these pathways.
Introduction to APC/C and p300 Function in Cancer
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase essential for the orderly progression of the cell cycle.[1][2] Its primary function is to target key cell cycle regulatory proteins, such as cyclins and securin, for degradation by the 26S proteasome.[1][3] The APC/C's activity is directed by two co-activator proteins, Cdc20 and Cdh1 , which bind mutually exclusively and recruit specific substrates at different stages of the cell cycle.[2][4] In cancer, the APC/C's role is dichotomous: APC/C-Cdc20 is often considered oncogenic, with Cdc20 being overexpressed in many cancers, while APC/C-Cdh1 typically acts as a tumor suppressor.[1][4][5]
The p300 protein (also known as KAT3B) is a highly conserved transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity.[6][7] p300 and its close homolog CBP are recruited to chromatin by transcription factors to acetylate histones (e.g., H3K27ac), which relaxes chromatin structure and activates gene transcription.[8] Beyond histones, p300 acetylates numerous non-histone proteins, including p53, thereby modulating their activity and stability.[6][8][9] Similar to APC/C, p300 has a complex role in cancer, with both tumor-suppressive (through loss-of-function mutations) and oncogenic (through overexpression and hyperactivity) functions reported in different cancer types.[8][10]
A functional link between these two complexes has been established, where subunits of the APC/C (APC5 and APC7) can directly interact with and stimulate the acetyltransferase activity of p300.[11][12] This crosstalk provides a mechanism for coordinating cell cycle progression with transcriptional programs essential for cancer cell proliferation and survival.
Signaling Pathways and Molecular Interactions
The interplay between APC/C and p300 integrates cell cycle control with transcriptional regulation. The APC/C, through its co-activators, targets a host of substrates for degradation to ensure mitotic fidelity. Dysregulation leads to the accumulation of these substrates, promoting genomic instability.[5][13] p300, on the other hand, drives the expression of oncogenes and other factors crucial for tumor growth.[8] The direct stimulation of p300's HAT activity by APC/C subunits suggests that the APC/C may play a non-canonical, ubiquitination-independent role in modulating gene expression.[11]
Figure 1: APC/C and p300 signaling crosstalk in cancer.
Comparative Analysis of APC/C and p300 Activity in Cancer
The functional status of the APC/C-p300 axis varies significantly across different cancer types and even between cell lines derived from the same tumor type. This heterogeneity influences cellular phenotypes such as proliferation, genomic stability, and therapeutic response. The following table summarizes reported observations in several major cancer types.
| Cancer Type | Representative Cell Lines | APC/C Functional Status | Key APC/C Substrates Overexpressed | p300 Functional Status | Key p300-mediated Events |
| Colon Cancer | HCT116, SW48, RKO | Often exhibits loss of APC/C-Cdh1 activity.[2] Some MSI+ lines have mutations in APC/C subunits.[11] | Skp2, Plk1, Aurora A.[13] | Frequent loss-of-function mutations in p300/CBP in MSI+ cells, suggesting a tumor suppressor role.[10] | Inactivation of p300/CBP may bypass DNA damage response pathways, conferring a survival advantage.[10] |
| Prostate Cancer | LNCaP, PC-3 | Overexpression of the APC/C inhibitor Emi1 is common.[13] | Securin, Skp2, Aurora A.[13] | Overexpressed and essential for Androgen Receptor (AR) transcriptional activity.[14][15] | Drives oncogenic transcription by mediating H2B and H3K27 acetylation at AR-regulated enhancers.[14][15] |
| Breast Cancer | MCF-7, MDA-MB-231 | High Cdc20 expression is correlated with malignancy.[5] Loss of APC7 expression reported in ductal carcinomas.[11] | Cyclin B, Securin.[13] | Often overexpressed; high expression linked to aggressive phenotypes.[9] p300 inhibition can suppress proliferation.[8] | Acetylation enhances Estrogen Receptor (ER) signaling pathways.[4] p300-mediated FOXO3 acetylation can affect sensitivity to lapatinib.[9] |
| Lung Cancer | A549, NCI-H460 | APC/C-Cdh1 can regulate PD-L1 levels, impacting immune response.[2] | Not specified | p300 promotes proliferation, migration, and invasion (EMT).[16] CBP mutations have been identified.[17] | Upregulation correlates with decreased epithelial markers and increased mesenchymal markers.[16] |
| Leukemia/Lymphoma | Jurkat, K562 | APC/C inhibitors show pre-clinical promise by inducing mitotic arrest and apoptosis.[1] | Not specified | Overexpression/activity drives proliferation and survival.[18] | Promotes expression of ribosomal genes and global protein synthesis in AML.[8] |
Key Experimental Protocols
Assessing the functional activity of APC/C and p300 requires specific biochemical and cell-based assays. Below are detailed protocols for cornerstone experiments.
In Vitro APC/C Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to measure the E3 ligase activity of APC/C towards a specific substrate.
Experimental Workflow Diagram
Figure 2: Workflow for an in vitro APC/C ubiquitination assay.
Methodology:
-
Protein Purification: Express and purify recombinant human proteins: E1 (UBA1), E2s (e.g., UbcH10 and Ube2S), APC/C, co-activators (Cdc20/Cdh1), and the substrate of interest (e.g., an N-terminal fragment of Cyclin B).[3][19] The substrate is often fluorescently labeled for easy detection.[3][19]
-
Reaction Setup: In a reaction buffer containing Mg2+-ATP, combine the purified E1, E2, ubiquitin, APC/C, and a specific co-activator.
-
Initiation and Incubation: Initiate the reaction by adding the fluorescently labeled substrate. Incubate the mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Detection and Quantification: Scan the gel using a fluorescence imager. The appearance of higher molecular weight species of the substrate corresponds to the addition of ubiquitin chains. The rate of formation of these species is a measure of APC/C activity.[3]
p300 Histone Acetyltransferase (HAT) Assay
This assay measures the ability of p300 to transfer an acetyl group from Acetyl-CoA to a histone peptide substrate. Fluorometric kits are widely used for inhibitor screening.
Experimental Workflow Diagram
Figure 3: Workflow for a fluorometric p300 HAT assay.
Methodology:
-
Reagent Preparation: Prepare solutions of p300 enzyme, test inhibitors (dissolved in a suitable solvent like DMSO), H3 peptide substrate, and Acetyl-CoA in p300 assay buffer.[20]
-
Inhibitor Pre-incubation: In a 96-well plate, add the p300 enzyme to wells containing either the test inhibitor or a vehicle control. Allow to pre-incubate for approximately 10 minutes at 30°C.
-
Reaction Initiation: Start the HAT reaction by adding a mixture of the H3 peptide and Acetyl-CoA to all wells.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C. During this time, p300 acetylates the H3 peptide, releasing Coenzyme A with a free thiol group (CoA-SH).
-
Signal Development: Add a thiol-detecting probe to each well. This probe reacts with the CoA-SH to generate a fluorescent product. Incubate at room temperature for 15 minutes.[20]
-
Measurement: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 392/482 nm). The fluorescence intensity is directly proportional to the p300 HAT activity.[20]
Conclusion and Future Directions
The APC/C and p300 are central regulators of cell fate whose activities are intricately linked and frequently co-opted in cancer. While APC/C-Cdc20 and p300 often exhibit oncogenic activity through the stabilization of mitotic regulators and activation of growth-promoting genes, APC/C-Cdh1 and, in some contexts, p300 itself can function as tumor suppressors. This functional duality underscores the complexity of targeting these pathways for cancer therapy.
The development of specific inhibitors for APC/C co-activators and the catalytic HAT domain of p300 has shown significant pre-clinical promise.[1][8] Understanding the specific dependencies of different cancer cell lines on the APC/C-p300 axis is critical for identifying patient populations most likely to respond to these targeted therapies. Future research should focus on elucidating the full spectrum of non-canonical APC/C functions, such as its role in transcriptional regulation, and on developing combination therapies that exploit the vulnerabilities created by dysregulated ubiquitination and acetylation pathways in cancer cells.
References
- 1. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 2. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Anaphase Promoting Complex activation, inhibition and substrates in cancer development and progression | Aging [aging-us.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 9. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Roles for the coactivators CBP and p300 and the APC/C E3 ubiquitin ligase in E1A-dependent cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-talk between APC/C and CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oncogenic Regulators and Substrates of the Anaphase Promoting Complex/Cyclosome Are Frequently Overexpressed in Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer. | Broad Institute [broadinstitute.org]
- 15. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 18. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 20. assaygenie.com [assaygenie.com]
Quantitative Analysis of Protein-Protein Binding Affinities: A Comparative Guide for APC/C and p300 Interactions
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity Data
The following tables summarize the dissociation constants (Kd) for various interactions involving the APC/C and p300. A lower Kd value indicates a stronger binding affinity.
Table 1: Quantitative Analysis of APC/C Binding Affinities
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method |
| APC/CCdh1 - Hsl1 | Data suggests stable complex formation | Off-rate determination |
| APC/CCdh1 - Securin | Less stable than Hsl1 binding | Off-rate determination |
| APC/CCdh1 - Sororin | Less stable than Hsl1 binding | Off-rate determination |
| Cdh1 (WD40 domain) - D-box peptide | Not explicitly quantified in reviewed literature | Fluorescence Anisotropy |
| Cdh1 (WD40 domain) - KEN-box peptide | Not explicitly quantified in reviewed literature | Fluorescence Anisotropy |
Note: Quantitative Kd values for APC/C substrate interactions are often challenging to determine due to the transient and dynamic nature of these interactions. The stability of the complex is often reported instead.
Table 2: Quantitative Analysis of p300 Binding Affinities
| Interacting Proteins | Dissociation Constant (Kd) | Experimental Method |
| p300 (Taz2/CH3 domain) - p53 (residues 1-57) | 27 nM | Fluorescence Anisotropy |
| p300 (CH3 domain) - p53 (residues 1-57) | 42 nM | Fluorescence Anisotropy |
| p300 (Taz1 domain) - p53 (residues 1-57) | 1.1 µM | Fluorescence Anisotropy |
| p300 (Kix domain) - p53 (residues 1-57) | 3 µM | Fluorescence Anisotropy |
| p300 (IBiD domain) - p53 (residues 1-57) | 8 µM | Fluorescence Anisotropy |
| p300 (Taz2 domain) - p53 (residues 15-60) | 0.4 µM | Fluorescence Anisotropy |
| p300 (Taz2 domain) - p53 (residues 1-29) | 4.1 µM | Fluorescence Anisotropy |
| p300 (Taz2 domain) - p53 (residues 15-29) | ~100 µM | Fluorescence Anisotropy |
| p300 - STAT3 | Direct binding confirmed | Co-Immunoprecipitation |
| p300 - N-Myc | Direct binding confirmed | Co-Immunoprecipitation |
| p300 - CREB | Binds to CREB at CRE sites | Chromatin Immunoprecipitation |
| p300 (TAZ1 and TAZ2 domains) - ASH2L (of SET1 complex) | Strong interaction observed | Not specified |
| p300 (KIX and IBiD domains) - ASH2L (of SET1 complex) | Weak interaction observed | Not specified |
Experimental Protocols
The determination of protein-protein binding affinities relies on a variety of biophysical techniques. Below are detailed methodologies for three commonly employed methods.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of biomolecular interactions.[1][2] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized.[2] The other partner (the analyte) flows over the surface, and the binding is detected as a change in the resonance angle of reflected light.[2]
General Protocol:
-
Ligand and Analyte Preparation:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for standard amine coupling).[2]
-
Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]
-
Inject the ligand at an optimal pH and concentration to achieve the desired immobilization level.[3]
-
Block any remaining active sites on the surface with a blocking agent like ethanolamine to prevent non-specific binding.[6]
-
-
Analyte Binding and Kinetic Analysis:
-
Inject a series of analyte concentrations over the ligand-immobilized surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using a solution that disrupts the interaction without denaturing the ligand.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules in solution.[7][8] It is a label-free and immobilization-free technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]
General Protocol:
-
Sample Preparation:
-
Express and purify the interacting proteins to a high concentration and purity.
-
Dialyze both protein samples extensively against the same buffer to minimize heats of dilution.[4] The buffer should be degassed to prevent air bubbles.[4]
-
Accurately determine the concentrations of both protein solutions. A typical starting point is to have the protein in the sample cell at a concentration of 5-50 µM and the protein in the syringe at a 10-fold higher concentration.[4]
-
-
ITC Experiment:
-
Load one protein sample (the macromolecule) into the sample cell and the other (the ligand) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while stirring.
-
Measure the heat released or absorbed after each injection relative to a reference cell.
-
-
Data Analysis:
-
Integrate the heat change peaks from the raw data.
-
Plot the heat change per mole of injectant against the molar ratio of the interacting molecules.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
-
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to identify and validate protein-protein interactions in a cellular context.[10][11] It involves using an antibody to capture a specific protein (the "bait") from a cell lysate, thereby also pulling down any proteins that are bound to it (the "prey"). While primarily a qualitative technique, it can provide semi-quantitative information about the strength of an interaction.
General Protocol:
-
Cell Lysis:
-
Pre-clearing:
-
Incubate the cell lysate with beads (e.g., Protein A/G agarose) and a non-specific IgG antibody to reduce non-specific binding of proteins to the beads and antibody.[11]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[11]
-
Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the prey). The presence of the prey protein indicates an interaction with the bait protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 6. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 7. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
Safety Operating Guide
Navigating the Disposal of APC-300: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. When dealing with investigational agents such as APC-300, a compound previously under development by Adamis Pharmaceuticals for its potential in inhibiting the growth of prostate cancer cells, a lack of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its disposal.[1]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, treating it with the high degree of caution appropriate for a potent, investigational anti-cancer agent. The procedures outlined are based on established best practices for the management of hazardous and antineoplastic chemical waste.
Immediate Safety and Handling Considerations
Prior to initiating any disposal procedures, the paramount concern is the safe handling of this compound to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate PPE, including:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves (double gloving is recommended)
Engineering Controls: this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.
Spill Response: In the event of a spill, the area should be immediately isolated to prevent the spread of the material. For small spills, the material should be absorbed with an inert, non-combustible absorbent (such as sand or vermiculite) and placed in a sealed, clearly labeled container for disposal. For larger spills, or if there is any uncertainty, the institution's Environmental Health and Safety (EHS) department must be contacted immediately.
Step-by-Step Disposal Procedures
The proper disposal of a research chemical like this compound, for which specific hazard data is unavailable, requires treating it as a hazardous substance. The following steps provide a procedural framework for its safe disposal.
Step 1: Hazard Characterization (Presumptive)
In the absence of a specific SDS for this compound, it must be presumed to be a hazardous and potent compound. This conservative approach is essential for ensuring the safety of all personnel. All handling and disposal procedures should reflect this assumption.
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Unused or expired this compound powder, along with any contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility is known. The container should be leak-proof and stored in secondary containment.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound (Investigational Anti-Cancer Agent)"
-
The words "Hazardous Waste"
-
A summary of potential hazards (e.g., "Caution: Potent Compound, Handle with Extreme Care")
-
The date of waste accumulation.
Step 4: Storage of Waste
Sealed and labeled waste containers should be stored in a designated, secure hazardous waste accumulation area. This area must be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.
Step 5: Consultation with Environmental Health and Safety (EHS)
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all available information about the chemical, including its name, quantity, and its presumed nature as a potent investigational compound.
Experimental Protocol: General Procedure for Disposal of a Novel Research Chemical
The following provides a detailed methodology for the disposal of a research chemical, like this compound, where a specific SDS is not available.
-
Information Gathering: Conduct a thorough review of all available internal documentation, published literature (such as the 2011 press release from Adamis Pharmaceuticals), and any data on structurally similar compounds to make a preliminary hazard assessment.
-
Selection of Containment: Choose appropriate, compatible waste containers for solid and liquid forms of the chemical. Ensure containers have secure, tight-fitting lids.
-
Preparation of Waste Manifest: Prepare a detailed inventory of the waste, including the chemical name, quantity, and form (solid or liquid).
-
Packaging for Disposal:
-
For solid waste, ensure the primary container is sealed. Place this container into a larger, secondary container with absorbent material.
-
For liquid waste, ensure the primary container is sealed and placed within a secondary containment bin.
-
-
Arrangement of Disposal: Coordinate with the institutional EHS department or a licensed hazardous waste disposal company for the transport and ultimate disposal of the material, which will likely involve incineration at a regulated facility.
Quantitative Data Summary
Due to the investigational nature of this compound and the lack of a publicly available Safety Data Sheet, there is no quantitative data available regarding specific disposal parameters such as concentration limits for drain disposal (which is not recommended), temperature stability for degradation, or specific reactivity data. All disposal decisions should be based on the precautionary principle of treating the substance as hazardous.
| Data Point | Value | Source |
| Recommended Storage Temperature | Controlled Room Temperature (Assumed) | General Best Practice |
| Incompatible Materials | Unknown; segregate from all other waste | Precautionary Principle |
| Recommended Disposal Method | Incineration by a licensed facility | Standard for antineoplastic agents |
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Decision Workflow
References
Essential Safety and Handling Protocols for APC-300
Disclaimer: The following guidance is based on the Safety Data Sheet (SDS) for a chemical mixture identified as "APC," which is the most relevant interpretation of "APC-300" for a laboratory setting. It is crucial to verify that this corresponds to the specific product in use, as "this compound" can refer to different products. Always consult the product-specific SDS before handling any chemical.
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound, a corrosive chemical mixture. Adherence to these protocols is essential to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact and burns[1][2]. |
| Eye and Face Protection | Splash-resistant safety goggles and a face shield | To protect against splashes that can cause severe eye damage[1][2]. |
| Skin and Body Protection | Appropriate chemical-resistant clothing and lab coat | To prevent skin contact and burns from spills or splashes[1][2]. |
| Respiratory Protection | Use in a well-ventilated area. An approved respirator may be required if exposure limits are exceeded or irritation develops[2]. | To avoid inhalation of vapors or mists which may cause respiratory tract irritation[1][2]. |
Experimental Workflow and PPE Selection
The following diagram outlines the logical workflow for ensuring safety when handling this compound, from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
